EUK-134
Description
Properties
IUPAC Name |
manganese(3+);2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4.ClH.Mn/c1-23-15-7-3-5-13(17(15)21)11-19-9-10-20-12-14-6-4-8-16(24-2)18(14)22;;/h3-8,11-12,21-22H,9-10H2,1-2H3;1H;/q;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZJJFWCXJDFOQ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[O-])C=NCCN=CC2=C(C(=CC=C2)OC)[O-].[Cl-].[Mn+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClMnN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021732 | |
| Record name | Chloro[bis(3,3′-di-methoxysalicylic)ethylenediamine] manganese | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81065-76-1 | |
| Record name | Ethylbisiminomethylguaiacol manganese chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081065761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloro[bis(3,3′-di-methoxysalicylic)ethylenediamine] manganese | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYLBISIMINOMETHYLGUAIACOL MANGANESE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM5YJ88LTU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
EUK-134: A Technical Guide to its Superoxide Dismutase Mimetic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
EUK-134 is a synthetic, low-molecular-weight salen-manganese complex renowned for its potent dual superoxide dismutase (SOD) and catalase mimetic activities. This technical guide provides an in-depth analysis of this compound, focusing on its core mechanism as a catalytic scavenger of reactive oxygen species (ROS). The document details its chemical properties, enzymatic activities with available quantitative data, and its modulatory effects on key cellular signaling pathways implicated in oxidative stress-related pathologies. Furthermore, it offers comprehensive experimental protocols for the evaluation of its bioactivity and visualizations of its mechanism and signaling interactions to support further research and development.
Introduction
Reactive oxygen species (ROS), including the superoxide radical (O₂⁻) and hydrogen peroxide (H₂O₂), are natural byproducts of aerobic metabolism. While essential for cellular signaling at physiological concentrations, their overproduction leads to oxidative stress, a condition implicated in a wide array of pathologies, including neurodegenerative diseases, inflammation, cardiovascular disorders, and skin aging.[1][2] Cells possess endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, to neutralize these harmful species. This compound is a synthetic molecule designed to mimic the function of these crucial enzymes, offering a therapeutic strategy to combat oxidative stress.[3][4] Its catalytic nature allows a single molecule to neutralize numerous ROS molecules, making it a highly efficient antioxidant.[3]
Chemical Properties
This compound is a chloro[2,2'-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[6-methoxyphenolato-κO]]]-manganese complex. Its structure is centered around a manganese ion, which is crucial for its catalytic activity.
| Property | Value |
| Chemical Formula | C₁₈H₁₈ClMnN₂O₄ |
| Molecular Weight | 416.74 g/mol |
| CAS Number | 81065-76-1 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Superoxide Dismutase and Catalase Mimetic Activity
This compound exhibits a dual enzymatic function, first converting superoxide radicals into hydrogen peroxide, and subsequently decomposing hydrogen peroxide into water and oxygen. This two-step process completely neutralizes the primary drivers of cellular oxidative stress.
Quantitative Analysis of Enzymatic Activity
The following table summarizes the available quantitative data on the enzymatic activity of this compound and related compounds.
| Parameter | Compound | Value | Method |
| Catalase Activity (Initial Rate) | This compound | 234 µM/min | Measurement of H₂O₂ consumption |
| Catalytic Rate Constant (kcat) for H₂O₂ Dismutation | EUK-8* | 13.5 M⁻¹s⁻¹ | Clark oxygen electrode |
| SOD Mimetic Activity (IC₅₀) | This compound | Data not available in searched literature | McCord-Fridovich assay is a suitable method |
*EUK-8 is a structurally related salen-manganese complex, and its kcat value provides an estimate of the catalytic efficiency for this class of compounds.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the bioactivity of this compound.
Superoxide Dismutase (SOD) Mimetic Activity Assay (McCord-Fridovich Method)
This assay is based on the inhibition of nitroblue tetrazolium (NBT) reduction by superoxide radicals generated by the xanthine/xanthine oxidase system.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
Xanthine (10 mM)
-
Nitroblue tetrazolium (NBT, 2.24 mM)
-
Xanthine oxidase solution
-
This compound solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing potassium phosphate buffer, xanthine, and NBT.
-
Add varying concentrations of this compound to the respective wells.
-
Initiate the reaction by adding the xanthine oxidase solution to each well.
-
Immediately measure the absorbance at 560 nm at regular intervals for a set period.
-
The percentage of inhibition of NBT reduction is calculated relative to a control without this compound.
-
The IC₅₀ value, the concentration of this compound that causes 50% inhibition, can then be determined.
Catalase Mimetic Activity Assay
This assay measures the decomposition of hydrogen peroxide by monitoring the decrease in absorbance at 240 nm.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂, 10 mM)
-
This compound solutions of varying concentrations
-
UV-Vis spectrophotometer
Procedure:
-
In a quartz cuvette, prepare a solution of H₂O₂ in potassium phosphate buffer.
-
Place the cuvette in the spectrophotometer and record the initial absorbance at 240 nm.
-
Add a known concentration of this compound to the cuvette and immediately start recording the absorbance decrease over time.
-
The rate of H₂O₂ decomposition can be calculated from the linear portion of the absorbance vs. time curve using the Beer-Lambert law.
Western Blot Analysis for MAPK and p53 Pathway Proteins
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
Materials:
-
Cell culture reagents
-
This compound
-
Oxidative stress inducer (e.g., H₂O₂, UV radiation)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-p-p38, anti-p-JNK, anti-p-p53)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with this compound for a specified time before inducing oxidative stress.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways Modulated by this compound
This compound's ability to scavenge ROS has significant downstream effects on cellular signaling pathways that are sensitive to the redox state of the cell.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Oxidative stress is a known activator of the MAPK signaling cascades, including the ERK, JNK, and p38 pathways, which are involved in cell proliferation, differentiation, and apoptosis. By reducing ROS levels, this compound has been shown to inhibit the phosphorylation and subsequent activation of ERK, JNK, and p38.
p53 Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its activity is modulated by post-translational modifications, including phosphorylation, in response to cellular stress. This compound has been observed to inhibit the phosphorylation of p53, which can prevent the initiation of apoptosis. This is likely an indirect effect of mitigating the upstream oxidative stress that would otherwise trigger p53 activation.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in the inflammatory response. Its activation is triggered by various stimuli, including ROS. By reducing oxidative stress, this compound can lead to a decrease in the expression and activity of NF-κB, thereby exerting anti-inflammatory effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Use of the synthetic superoxide dismutase/catalase mimetic this compound to compensate for seasonal antioxidant deficiency by reducing pre-existing lipid peroxides at the human skin surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a synthetic superoxide dismutase and catalase mimetic, protects rat kidneys from ischemia-reperfusion-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a synthetic superoxide dismutase and catalase mimetic, prevents oxidative stress and attenuates kainate-induced neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
EUK-134: A Synthetic Mimetic of Superoxide Dismutase and Catalase with Neuroprotective and Cytoprotective Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
EUK-134 is a synthetic, salen-manganese complex that has garnered significant attention within the scientific community for its potent dual mimetic activities of two critical antioxidant enzymes: superoxide dismutase (SOD) and catalase. This low molecular weight compound catalytically scavenges reactive oxygen species (ROS), such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂), thereby mitigating oxidative stress and its downstream deleterious effects. This technical guide provides a comprehensive overview of the core catalase mimetic properties of this compound, including quantitative data on its enzymatic activity, detailed experimental protocols for its assessment, and an exploration of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound in a range of oxidative stress-related pathologies.
Introduction
Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen. Under normal physiological conditions, ROS are generated as byproducts of cellular metabolism and play crucial roles in cell signaling and homeostasis. However, an imbalance between ROS production and the cell's ability to detoxify these reactive intermediates leads to a state of oxidative stress. Oxidative stress is implicated in the pathogenesis of a wide array of diseases, including neurodegenerative disorders, cardiovascular diseases, inflammation, and aging.
Cells have evolved sophisticated enzymatic and non-enzymatic antioxidant defense systems to counteract the damaging effects of ROS. Superoxide dismutases are a class of enzymes that catalyze the dismutation of the superoxide anion into oxygen and hydrogen peroxide. Subsequently, catalase and other peroxidases are responsible for the detoxification of hydrogen peroxide into water and oxygen.
This compound emerges as a promising therapeutic agent due to its ability to mimic the functions of both SOD and catalase in a single, stable molecule.[1] Its synthetic nature offers potential advantages over native enzymes, including better stability, bioavailability, and the ability to cross cellular membranes.[1] This guide will delve into the technical aspects of this compound's catalase mimetic activity, providing the necessary information for its scientific evaluation and application.
Quantitative Data on Catalase and SOD Mimetic Activities
The efficacy of this compound as a catalytic antioxidant is underscored by its measurable enzymatic activities. The following tables summarize the key quantitative data reported in the literature.
| Parameter | Value | Method | Reference |
| Initial Rate of H₂O₂ Consumption | 234 µM/min | Spectrophotometric assay monitoring H₂O₂ decomposition | (Abcam) |
| Parameter | Observation | Method | Reference |
| SOD Mimetic Activity | Potent SOD mimetic activity has been consistently reported. | McCord-Fridovich assay, NBT reduction assay, WST-1 assay | [2][3] |
| IC₅₀ | While a specific IC₅₀ value is not consistently reported across the literature, its potent activity is widely acknowledged. | Various SOD activity assays | [4] |
Experimental Protocols
This section provides detailed methodologies for the assessment of this compound's catalase and SOD mimetic activities, as well as for investigating its effects on cellular signaling pathways.
Catalase Mimetic Activity Assay
The catalase mimetic activity of this compound can be determined by monitoring the decomposition of hydrogen peroxide. A common and reliable method is the spectrophotometric assay based on the decrease in absorbance of H₂O₂ at 240 nm.
Principle: Catalase and its mimetics catalyze the breakdown of hydrogen peroxide into water and oxygen. The disappearance of H₂O₂ can be directly measured by the decrease in its absorbance at 240 nm.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
50 mM Potassium Phosphate Buffer (pH 7.0)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.0).
-
Prepare a fresh solution of hydrogen peroxide (e.g., 10 mM) in the phosphate buffer immediately before use. The exact concentration should be verified by measuring its absorbance at 240 nm (molar extinction coefficient for H₂O₂ is 43.6 M⁻¹cm⁻¹).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the phosphate buffer.
-
-
Assay Performance:
-
Set the spectrophotometer to read absorbance at 240 nm and maintain the temperature at 25°C.
-
To a quartz cuvette, add the phosphate buffer and the hydrogen peroxide solution to a final volume of 3 mL.
-
Initiate the reaction by adding a small volume of the this compound solution to the cuvette.
-
Immediately start recording the decrease in absorbance at 240 nm over a set period (e.g., 1-5 minutes).
-
The rate of H₂O₂ decomposition is calculated from the linear portion of the absorbance vs. time curve using the Beer-Lambert law.
-
Calculation: The catalase activity is expressed as the rate of H₂O₂ decomposition (µmol/min) per unit of this compound.
Superoxide Dismutase (SOD) Mimetic Activity Assay
The SOD mimetic activity of this compound can be assessed using various indirect methods that involve the generation of superoxide radicals and a detection system that competes with the SOD mimetic for these radicals. The Nitroblue Tetrazolium (NBT) reduction assay is a widely used method.
Principle: Superoxide anions, generated by a source such as the xanthine/xanthine oxidase system, reduce NBT to a blue formazan product that can be measured spectrophotometrically. In the presence of an SOD mimetic like this compound, the superoxide anions are dismutated, leading to a decrease in the rate of formazan formation.
Materials:
-
This compound
-
Xanthine
-
Xanthine Oxidase
-
Nitroblue Tetrazolium (NBT)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.8)
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.8).
-
Prepare stock solutions of xanthine, NBT, and this compound in the appropriate buffer.
-
Prepare a solution of xanthine oxidase in buffer immediately before use.
-
-
Assay Performance (in a 96-well plate format):
-
To each well, add the phosphate buffer, xanthine, and NBT.
-
Add varying concentrations of this compound to the sample wells. For the control well (no SOD activity), add the buffer or solvent used for this compound.
-
Initiate the reaction by adding xanthine oxidase to all wells.
-
Incubate the plate at room temperature for a specific time (e.g., 20-30 minutes).
-
Measure the absorbance of the formazan product at a wavelength of approximately 560 nm.
-
Calculation: The percentage inhibition of NBT reduction is calculated for each concentration of this compound. The IC₅₀ value (the concentration of this compound that causes 50% inhibition of NBT reduction) can then be determined from a dose-response curve.
Western Blot Analysis of MAPK and p53 Phosphorylation
To investigate the effect of this compound on cellular signaling pathways, Western blotting can be employed to detect changes in the phosphorylation status of key proteins like MAPKs and p53.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the target proteins and their phosphorylated forms.
Materials:
-
Cell culture reagents
-
This compound
-
Stimulus to induce oxidative stress (e.g., H₂O₂, UV radiation)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of ERK, p38, JNK, and p53)
-
Secondary antibodies (conjugated to an enzyme like HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Induce oxidative stress by adding a stimulus (e.g., H₂O₂).
-
Include appropriate control groups (untreated, stimulus only).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein (e.g., β-actin).
-
Data Analysis: The band intensities are quantified using densitometry software. The level of phosphorylated protein is typically expressed as a ratio to the total protein level.
Signaling Pathways Modulated by this compound
This compound's ability to scavenge ROS has significant implications for cellular signaling pathways that are sensitive to redox state. Key pathways modulated by this compound include the Mitogen-Activated Protein Kinase (MAPK) and the p53 signaling pathways.
MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical mediators of cellular responses to a variety of extracellular stimuli, including oxidative stress. ROS can lead to the activation of these pathways, which in turn can regulate cellular processes such as proliferation, differentiation, and apoptosis. Studies have shown that this compound can inhibit the phosphorylation and activation of ERK, JNK, and p38 MAPK in response to oxidative insults.
References
EUK-134: A Comprehensive Technical Guide on its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
EUK-134 is a synthetic small molecule that has garnered significant attention in the scientific community for its potent antioxidant properties, acting as a mimetic of both superoxide dismutase (SOD) and catalase. This technical guide provides an in-depth overview of the chemical structure and synthesis of this compound. Furthermore, it delves into its mechanism of action, summarizing key quantitative data and outlining its interaction with critical signaling pathways. Detailed experimental protocols for its synthesis are also provided to facilitate further research and development in the fields of medicinal chemistry and pharmacology.
Chemical Structure
This compound is a manganese-salen complex, a class of compounds known for their catalytic antioxidant activities.[1][2] Its precise chemical identity is defined by the following parameters:
-
IUPAC Name: chloro[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[6-methoxyphenolato-κO]]]-manganese[2][3][4]
-
CAS Number: 81065-76-1
-
Molecular Formula: C₁₈H₁₈ClMnN₂O₄
-
Molecular Weight: 416.74 g/mol
The core of the this compound molecule is a salen ligand, which is a tetradentate C₂-symmetric ligand derived from the condensation of a salicylaldehyde derivative and a diamine. In the case of this compound, the salen ligand is substituted with methoxy groups on the salicylaldehyde rings, which is a key structural feature. This ligand chelates a central manganese (Mn) ion, which is crucial for its catalytic activity. The manganese ion can cycle between its Mn(II) and Mn(III) oxidation states, enabling it to catalytically dismutate superoxide radicals and decompose hydrogen peroxide.
Synthesis of this compound
The synthesis of this compound is a two-step process that first involves the preparation of the salen ligand, followed by the complexation of this ligand with a manganese salt. The following is a representative experimental protocol based on general methods for the synthesis of salen-manganese complexes.
Experimental Protocol: Synthesis of the Salen Ligand (N,N'-bis(3-methoxysalicylidene)ethylenediamine)
Materials:
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
Ethylenediamine
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask, dissolve o-vanillin (2 equivalents) in a minimal amount of absolute ethanol with gentle warming.
-
In a separate beaker, dilute ethylenediamine (1 equivalent) in a small volume of absolute ethanol.
-
Slowly add the ethanolic solution of ethylenediamine dropwise to the stirring solution of o-vanillin at room temperature.
-
Upon addition, a yellow precipitate of the salen ligand should form.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the yellow precipitate by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the resulting Schiff base ligand under vacuum.
Experimental Protocol: Synthesis of this compound (Manganese Complexation)
Materials:
-
N,N'-bis(3-methoxysalicylidene)ethylenediamine (salen ligand from step 2.1)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O) or Manganese(II) chloride (MnCl₂)
-
Dimethylformamide (DMF) or Ethanol
-
Air or an oxidizing agent (e.g., hydrogen peroxide)
Procedure:
-
Suspend the synthesized salen ligand (1 equivalent) in a suitable solvent such as DMF or ethanol in a round-bottom flask.
-
Add a solution of the manganese(II) salt (1 equivalent) in the same solvent to the ligand suspension.
-
Heat the reaction mixture to reflux and stir for several hours. During this time, the color of the mixture should change, indicating the formation of the manganese complex.
-
To facilitate the oxidation of Mn(II) to the active Mn(III) state, either bubble air through the reaction mixture or add a mild oxidizing agent.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
The this compound complex may precipitate out of the solution upon cooling or may require the addition of a non-solvent or concentration of the solvent.
-
Collect the solid product by vacuum filtration.
-
Wash the product with the solvent used for the reaction and then with a non-polar solvent like diethyl ether to remove impurities.
-
Dry the final this compound product, a dark brown powder, under vacuum.
Quantitative Data on Biological Activity
This compound has demonstrated significant antioxidant and cytoprotective effects in a variety of in vitro and in vivo models. The following table summarizes key quantitative data from published studies.
| Parameter | Model System | Result | Reference |
| Catalase Mimetic Activity | In vitro | Consumes hydrogen peroxide at an initial rate of 234 µM/min. | |
| Catalase Mimetic Activity | Human dermal fibroblasts | 80 µM of this compound is as protective as 290 units/ml of bovine liver catalase. | |
| Neuroprotection | Rat stroke model (middle cerebral artery occlusion) | A 2.5 mg/kg dose reduced infarct volume by approximately 90%. | |
| Neuroprotection | Rat model of kainate-induced seizures | Significantly reduced neuronal damage in the CA1 (22% damage vs. 52% in control), CA3 (7% damage vs. 37% in control), and piriform cortex (14% damage vs. 45% in control). | |
| Renal Protection | Rat model of ischemia-reperfusion | A single 0.2 mg/kg intravenous injection significantly improved renal function recovery. |
Signaling Pathways and Mechanism of Action
This compound exerts its protective effects primarily by scavenging reactive oxygen species (ROS), thereby modulating downstream signaling pathways that are activated by oxidative stress. A key pathway inhibited by this compound is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Oxidative stress, for instance that induced by UVB radiation or other cellular insults, leads to the activation of the MAPK pathways, including ERK, JNK, and p38. These kinases, in turn, phosphorylate and activate the tumor suppressor protein p53. The accumulation of phosphorylated p53 can trigger apoptosis or cell cycle arrest. By reducing the upstream oxidative stress, this compound prevents the activation of the MAPK cascade, leading to a decrease in p53 phosphorylation and accumulation, and ultimately promoting cell survival.
Furthermore, this compound has been shown to reduce the expression of the pro-inflammatory transcription factor NF-κB.
Conclusion
This compound is a well-characterized salen-manganese complex with potent, catalytically-driven antioxidant properties. Its synthesis is achievable through a straightforward two-step process, making it an accessible tool for research. The quantitative data robustly support its efficacy in mitigating oxidative stress in various biological models. Its mechanism of action, primarily through the inhibition of the MAPK and NF-κB signaling pathways, provides a clear rationale for its protective effects. This comprehensive guide serves as a valuable resource for researchers and professionals in drug development, providing the foundational knowledge necessary for the continued investigation and potential therapeutic application of this compound.
References
- 1. The Novel Application of this compound in Retinal Degeneration: Preventing Mitochondrial Oxidative Stress-Triggered Retinal Pigment Epithelial Cell Apoptosis by Suppressing MAPK/p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of H2O2-induced mitogen-activated protein kinases activation and cell death in SK-N-MC cells by EUK134, a salen derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
EUK-134: A Synthetic Catalyst Against Cellular Oxidation
An In-depth Technical Guide on the Cytoprotective Effects of EUK-134 Against Oxidative Stress
Introduction
This compound is a synthetic, low-molecular-weight salen-manganese complex renowned for its potent antioxidant properties.[1] Structurally, it mimics the catalytic activities of two crucial endogenous antioxidant enzymes: superoxide dismutase (SOD) and catalase.[1][2] This dual functionality allows this compound to catalytically neutralize a broad spectrum of reactive oxygen species (ROS), positioning it as a significant therapeutic candidate for pathologies rooted in oxidative stress.[1][3] Unlike stoichiometric antioxidants that are consumed in the process of neutralizing a free radical, this compound's catalytic nature allows a single molecule to neutralize numerous ROS molecules, making it highly efficient. This guide provides a comprehensive overview of the cytoprotective mechanisms of this compound, detailing its impact on cellular signaling pathways, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate its efficacy.
Core Mechanism of Action: A Two-Step ROS Neutralization
This compound's primary protective effect stems from its ability to catalytically scavenge harmful ROS. This process involves a two-step reaction that detoxifies the superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂), two of the most prevalent and damaging ROS in biological systems.
-
Superoxide Dismutase (SOD) Mimetic Activity: this compound first catalyzes the dismutation of the superoxide radical into hydrogen peroxide and oxygen.
-
Catalase Mimetic Activity: The hydrogen peroxide generated in the first step is then converted into harmless water and oxygen.
This coordinated, self-regenerating cycle effectively prevents the formation of highly reactive hydroxyl radicals and peroxynitrite, thus averting widespread damage to lipids, proteins, and DNA.
Modulation of Cellular Signaling Pathways
Beyond direct ROS scavenging, this compound exerts its cytoprotective effects by modulating key signaling pathways that are often dysregulated by oxidative stress.
Mitogen-Activated Protein Kinase (MAPK) and p53 Signaling
In response to stressors like UVB radiation, oxidative damage to cell membranes can trigger the activation of MAPK pathways, including ERK, JNK, and p38. These kinases, in turn, phosphorylate and stabilize the tumor suppressor protein p53. While p53 is crucial for DNA repair and apoptosis of damaged cells, its prolonged accumulation can lead to excessive cell death.
Studies have shown that pre-treatment with this compound inhibits the UVB-induced activation of the ERK, JNK, and p38 MAPK pathways. By directly protecting the cell membrane from oxidative damage, this compound prevents the initiation of this signaling cascade, leading to a significant reduction in p53 accumulation and N-terminal phosphorylation, which ultimately results in increased cell survival.
NF-κB and AP-1 Signaling
In models of kainate-induced excitotoxicity, oxidative stress leads to the activation of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). These factors orchestrate inflammatory responses and can contribute to neuronal cell death. Pre-treatment with this compound has been demonstrated to cause a highly significant reduction in the binding activity of both NF-κB and AP-1 in the limbic structures of rats following kainate-induced seizures. This suggests that by mitigating the initial oxidative burst, this compound prevents the downstream activation of these pro-inflammatory and pro-apoptotic transcription factors.
Mitochondrial Protection
Mitochondria are primary sites of ROS production and are also highly vulnerable to oxidative damage. Oxidative stress can lead to mitochondrial membrane potential depolarization, compromised mitochondrial function, and the initiation of apoptosis. This compound has been shown to be a "mitoprotective" antioxidant. In H9C2 cardiac cells, this compound pretreatment prevented hypertrophy-induced reductions in mitochondrial membrane potential and decreased mitochondrial superoxide production. It also prevents mitochondrial network fragmentation induced by amyloid-β oligomers in neurons.
Quantitative Data on Cytoprotective Effects
The efficacy of this compound has been quantified across various experimental models. The following tables summarize key findings.
Table 1: Neuroprotective Effects of this compound
| Model System | Oxidative Insult | This compound Treatment | Outcome Measure | Result | Citation |
| Rat Hippocampus (in vivo) | Kainic Acid (KA) | Pre-treatment | Neuronal Damage (CA1) | 57% reduction (from 52% to 22% damaged neurons) | |
| Rat Hippocampus (in vivo) | Kainic Acid (KA) | Pre-treatment | Neuronal Damage (CA3) | 81% reduction (from 37% to 7% damaged neurons) | |
| Rat Piriform Cortex (in vivo) | Kainic Acid (KA) | Pre-treatment | Neuronal Damage (Piriform Cortex) | 69% reduction (from 45% to 14% damaged neurons) | |
| Rat Brain (in vivo) | D-Galactose | 5 mg/kg daily for 42 days | Malondialdehyde (MDA) Level | Significant decrease in hippocampus and prefrontal cortex | |
| Rat Brain (in vivo) | D-Galactose | 5 mg/kg daily for 42 days | SOD & Catalase Activity | Significant increase in hippocampus and prefrontal cortex |
Table 2: Effects of this compound on Oxidative Stress Markers
| Model System | Oxidative Insult | This compound Treatment | Outcome Measure | Result | Citation |
| Rat Limbic System (in vivo) | Kainic Acid (KA) | Pre-treatment | Protein Nitration | Highly significant reduction | |
| Human Skin (in vivo) | UVA Radiation (1 J/cm²) | Topical application (pre- or post-UVA) | Lipid Peroxides | Significant dose-dependent reduction | |
| Rat Diaphragm (in vivo) | Monocrotaline-induced PH | 3 mg/kg daily for 4 weeks | GSSG (Oxidized Glutathione) | Prevented ~twofold increase | |
| Rat Diaphragm (in vivo) | Monocrotaline-induced PH | 3 mg/kg daily for 4 weeks | GSH:GSSG Ratio | Prevented marked decrease | |
| H9C2 Cardiac Cells (in vitro) | Phenylephrine (50 µM) | 10 µM Pre-treatment | Myocardial Lipid Peroxidation | Significant reduction | |
| H9C2 Cardiac Cells (in vitro) | Phenylephrine (50 µM) | 10 µM Pre-treatment | Protein Carbonyl Content | Significant reduction |
Table 3: Cardioprotective and Renoprotective Effects of this compound
| Model System | Oxidative Insult | This compound Treatment | Outcome Measure | Result | Citation |
| Rat Kidneys (in vivo) | Ischemia-Reperfusion (75 min) | 0.2 mg/kg IV before reperfusion | Renal Function Recovery | Significantly better recovery over 1 week | |
| Rat Kidneys (in vivo) | Ischemia-Reperfusion (30-45 min) | 0.2 mg/kg IV before reperfusion | Glomerular Filtration Rate | Significantly improved GFR | |
| H9C2 Cardiac Cells (in vitro) | Phenylephrine (50 µM) | 10 µM Pre-treatment | Cell Hypertrophy | Effective prevention of hypertrophic changes | |
| H9C2 Cardiac Cells (in vitro) | Phenylephrine (50 µM) | 10 µM Pre-treatment | Mitochondrial Membrane Potential | Reversed reduction |
Detailed Experimental Protocols
The following sections provide methodologies for key experiments cited in the literature to assess the cytoprotective effects of this compound.
In Vivo Model: Kainate-Induced Excitotoxicity in Rats
-
Objective: To assess the neuroprotective effect of this compound against seizure-induced oxidative stress and neuronal damage.
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Procedure:
-
This compound Administration: Rats are pre-treated with this compound (e.g., subcutaneously) or a vehicle control.
-
Induction of Seizures: Kainic acid (KA) is administered systemically (e.g., 10-12 mg/kg, i.p.) to induce seizure activity. Seizure onset, intensity, and duration are monitored.
-
Tissue Collection: At a defined time point post-seizure (e.g., 24-48 hours), animals are euthanized, and brains are collected.
-
Histological Analysis: Brains are fixed, sectioned, and stained with Hematoxylin/Eosin (H&E). Neuronal damage is quantified by counting eosinophilic neurons with condensed nuclei in specific regions (e.g., hippocampal fields CA1, CA3, and piriform cortex).
-
Biochemical Analysis: Brain tissue is homogenized to measure markers of oxidative stress (protein nitration, lipid peroxidation) and activation of signaling pathways (NF-κB and AP-1 binding activity via electrophoretic mobility shift assay - EMSA).
-
In Vivo Model: Renal Ischemia-Reperfusion Injury in Rats
-
Objective: To evaluate the ability of this compound to protect kidneys from damage caused by a temporary loss of blood flow followed by reperfusion.
-
Animal Model: Uninephrectomized male Wistar rats.
-
Procedure:
-
Surgical Preparation: Animals undergo uninephrectomy (removal of one kidney) to ensure the functional output of the remaining kidney is solely measured.
-
Ischemia Induction: The renal artery of the remaining kidney is clamped for a specific duration (e.g., 30, 45, 60, or 75 minutes).
-
This compound Administration: this compound (e.g., 0.2 mg/kg) or vehicle is administered via a single intravenous injection just before the clamp is released (reperfusion).
-
Functional Assessment: Renal function is assessed at various time points post-reperfusion. Glomerular Filtration Rate (GFR) is measured acutely (e.g., 2 hours post-ischemia) using markers like EDTA 51Cr. Longer-term recovery is monitored by measuring serum creatinine and blood urea nitrogen (BUN) for up to a week.
-
Cell-Based Assay: Mitochondrial Superoxide Measurement
-
Objective: To quantify the effect of this compound on mitochondrial ROS production in cultured cells.
-
Cell Line: H9C2 cardiomyocytes, ARPE-19 cells, or primary neurons.
-
Procedure:
-
Cell Culture and Treatment: Cells are cultured under standard conditions. For experiments, cells are pre-treated with this compound (e.g., 10 µM) for a specified time before being exposed to an oxidative stressor (e.g., phenylephrine, sodium iodate, H₂O₂).
-
MitoSOX Red Staining: Cells are incubated with MitoSOX Red reagent (a fluorescent probe that specifically detects mitochondrial superoxide) according to the manufacturer's protocol.
-
Quantification: The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer. An increase in red fluorescence indicates higher levels of mitochondrial superoxide. The data is typically normalized to the control group.
-
Conclusion
This compound stands out as a powerful cytoprotective agent against oxidative stress due to its catalytic and dual-enzyme mimetic action. Its ability to directly neutralize key ROS, coupled with its capacity to suppress detrimental signaling cascades like the MAPK and NF-κB pathways, provides a multi-pronged defense for cells under oxidative assault. Furthermore, its demonstrated efficacy in protecting mitochondria highlights its potential to preserve cellular energy production and prevent apoptosis. The quantitative data from diverse in vivo and in vitro models consistently underscore its ability to enhance cell survival, reduce tissue damage, and restore physiological function in the face of oxidative insults. The detailed protocols provided herein serve as a foundation for future research aimed at further elucidating its mechanisms and exploring its therapeutic applications in a wide range of oxidative stress-related diseases.
References
- 1. This compound, a synthetic superoxide dismutase and catalase mimetic, protects rat kidneys from ischemia-reperfusion-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Superoxide dismutase/catalase mimetic this compound prevents diaphragm muscle weakness in monocrotalin-induced pulmonary hypertension | PLOS One [journals.plos.org]
EUK-134: A Technical Guide to its Role in Mitigating Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial dysfunction is a key pathological feature in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. A central element of this dysfunction is the excessive production of reactive oxygen species (ROS), leading to oxidative stress, damage to mitochondrial components, and ultimately, cell death. EUK-134, a synthetic salen-manganese complex, has emerged as a promising therapeutic agent due to its potent superoxide dismutase (SOD) and catalase mimetic activities. This technical guide provides an in-depth overview of the core mechanisms by which this compound mitigates mitochondrial dysfunction, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: A Dual-Enzyme Mimetic
This compound is a low-molecular-weight synthetic scavenger of ROS. Its primary mechanism of action lies in its ability to mimic the catalytic activities of two crucial endogenous antioxidant enzymes: superoxide dismutase and catalase.[1] This dual functionality allows this compound to catalytically neutralize two major ROS, the superoxide radical (O₂⁻) and hydrogen peroxide (H₂O₂), in a cyclical manner.
The process begins with the dismutation of the superoxide radical into hydrogen peroxide and oxygen. Subsequently, the catalase-like activity of this compound facilitates the decomposition of hydrogen peroxide into water and oxygen. This two-step process effectively detoxifies the cellular environment from the harmful effects of these reactive species.
Quantitative Effects on Mitochondrial Parameters
The efficacy of this compound in preserving mitochondrial integrity under conditions of oxidative stress has been quantified in various studies. The following table summarizes key findings from a study on H9C2 cardiomyocytes where hypertrophy and mitochondrial dysfunction were induced by phenylephrine (PE).
| Parameter | Condition | Treatment | Result | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | PE-induced hypertrophy | 10 µM this compound | Reversed the PE-induced reduction in ΔΨm | [2] |
| Mitochondrial Superoxide Levels | PE-induced hypertrophy | 10 µM this compound | Significantly reduced the PE-induced increase in mitochondrial superoxide | [2][3] |
| Mitochondria-specific Antioxidant Expression (Peroxiredoxin-3) | PE-induced hypertrophy | 10 µM this compound | Prevented the PE-induced reduction in Peroxiredoxin-3 levels | [3] |
Signaling Pathways Modulated by this compound
This compound exerts its protective effects not only by direct ROS scavenging but also by modulating key signaling pathways implicated in cellular stress and apoptosis.
MAPK/p53 Signaling Pathway
Under conditions of oxidative stress, the mitogen-activated protein kinase (MAPK) signaling cascade is often activated, leading to the phosphorylation and activation of the tumor suppressor protein p53. Activated p53 can then trigger a cascade of events leading to apoptosis. This compound has been shown to inhibit the phosphorylation of key MAPK members (ERK, p38, JNK), thereby preventing the downstream activation of p53 and the expression of pro-apoptotic genes like Bax.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is another transcription factor that plays a critical role in the cellular response to oxidative stress. Increased ROS levels can lead to the activation of NF-κB, which in turn can promote the expression of pro-inflammatory and pro-apoptotic genes. Studies have demonstrated that this compound treatment can prevent the activation of NF-κB in response to oxidative insults.
Detailed Experimental Protocols
The following protocols provide a framework for assessing the efficacy of this compound in mitigating mitochondrial dysfunction in a cell culture model. The example provided is based on the use of H9c2 cardiomyocytes, a commonly used cell line for cardiovascular research.
Induction of Mitochondrial Dysfunction and this compound Treatment
This protocol describes the induction of hypertrophy and associated mitochondrial dysfunction in H9c2 cells using phenylephrine (PE) and subsequent treatment with this compound.
Materials:
-
H9c2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phenylephrine (PE)
-
This compound
-
6-well plates
Procedure:
-
Seed H9c2 cells in 6-well plates at a suitable density and allow them to adhere overnight.
-
The following day, pre-treat the cells with 10 µM this compound for 1 hour.
-
After the pre-treatment, add 50 µM PE to the media to induce hypertrophy and mitochondrial dysfunction.
-
Incubate the cells for 48 hours.
-
Proceed with the assessment of mitochondrial parameters.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
The JC-1 assay is a widely used method to determine mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
JC-1 dye
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
After the 48-hour incubation with PE and this compound, remove the culture medium and wash the cells twice with warm PBS.
-
Prepare a 2 µM JC-1 working solution in the cell culture medium.
-
Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Remove the staining solution and wash the cells twice with PBS.
-
Add fresh culture medium to the wells.
-
Immediately analyze the cells using a fluorescence microscope or a fluorescence plate reader.
-
Red fluorescence (J-aggregates): Excitation ~535 nm, Emission ~590 nm.
-
Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.
-
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.
Measurement of Mitochondrial Superoxide using MitoSOX Red
MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide to produce a red fluorescent signal.
Materials:
-
MitoSOX Red reagent
-
Hank's Buffered Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Following the 48-hour treatment period, remove the culture medium and wash the cells with warm HBSS.
-
Prepare a 5 µM MitoSOX Red working solution in HBSS.
-
Add the MitoSOX Red working solution to each well and incubate for 20 minutes at 37°C, protected from light.
-
Remove the staining solution and wash the cells twice with warm HBSS.
-
For fluorescence microscopy, add fresh HBSS to the wells and image immediately. For flow cytometry, trypsinize the cells, resuspend them in HBSS, and analyze.
-
The intensity of the red fluorescence is proportional to the level of mitochondrial superoxide.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for mitigating mitochondrial dysfunction across a spectrum of diseases. Its dual SOD and catalase mimetic activity allows for the efficient neutralization of key reactive oxygen species, thereby preserving mitochondrial integrity and function. Furthermore, its ability to modulate critical signaling pathways, such as the MAPK/p53 and NF-κB pathways, underscores its multifaceted protective effects.
The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other potential mitoprotective compounds. Future research should focus on further elucidating the downstream targets of this compound-mediated signaling and its long-term efficacy and safety in in vivo models of diseases characterized by mitochondrial dysfunction. The continued development of such targeted antioxidant therapies holds great promise for the treatment of a wide array of debilitating conditions.
References
EUK-134: A Synthetic Mimetic of Superoxide Dismutase and Catalase in Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
EUK-134 is a synthetic salen-manganese complex renowned for its potent superoxide dismutase (SOD) and catalase mimetic activities. By catalytically scavenging reactive oxygen species (ROS), this compound serves as a powerful tool in the study and potential treatment of pathologies associated with oxidative stress. This technical guide provides a comprehensive overview of this compound's core mechanism of action and its modulatory effects on critical cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. This document summarizes key quantitative data, details experimental protocols for assessing this compound's activity, and provides visual representations of the involved signaling cascades to support further research and drug development endeavors.
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, inflammation, and photoaging. This compound, a synthetic small molecule, mimics the enzymatic activities of two crucial endogenous antioxidant enzymes: superoxide dismutase (SOD) and catalase. This dual action allows for the efficient conversion of superoxide radicals to hydrogen peroxide, which is then further broken down into water and oxygen, thereby mitigating the damaging effects of oxidative stress. This guide delves into the molecular mechanisms through which this compound exerts its cytoprotective effects, with a focus on its influence on key cellular signaling pathways.
Mechanism of Action: A Dual-Enzyme Mimetic
This compound's primary mechanism of action lies in its ability to catalytically scavenge ROS. It functions as a mimetic of both SOD and catalase, providing a two-step detoxification of superoxide radicals.
-
Superoxide Dismutase (SOD) Mimetic Activity: this compound catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
-
Catalase Mimetic Activity: Subsequently, it catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water (H₂O) and oxygen (O₂). One study has quantified this activity, showing that this compound consumes H₂O₂ at an initial rate of 234 μM/min.
This dual functionality makes this compound a highly efficient antioxidant, as it neutralizes a key ROS and its potentially harmful byproduct.
Effects on Cellular Signaling Pathways
By reducing the cellular burden of ROS, this compound significantly modulates several signaling pathways that are sensitive to the redox state of the cell.
Inhibition of the MAPK/p53 Apoptotic Pathway
Oxidative stress is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which play a central role in apoptosis. This compound has been shown to inhibit the activation of several key MAPK pathways:
-
Extracellular signal-regulated kinase (ERK)
-
c-Jun N-terminal kinase (JNK)
-
p38 MAPK
Pre-treatment with this compound inhibits the UVB- or H₂O₂-induced phosphorylation of these MAPKs in a dose-dependent manner.[1] This inhibition of MAPK signaling has downstream consequences for the tumor suppressor protein p53. By preventing the N-terminal phosphorylation of p53, this compound leads to a reduction in its accumulation and stabilization.[1][2]
The modulation of the MAPK/p53 axis by this compound directly impacts the expression of apoptosis-related proteins. Studies have demonstrated that this compound treatment leads to:
-
Decreased expression of the pro-apoptotic protein Bax.
-
Increased expression of the anti-apoptotic protein Bcl-2.
This shift in the Bax/Bcl-2 ratio contributes to the observed increase in cell survival following oxidative insults.
Figure 1: this compound's inhibition of the MAPK/p53 apoptotic pathway.
Attenuation of the NF-κB Inflammatory Pathway
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in the inflammatory response. Oxidative stress is a known activator of the NF-κB pathway. This compound has been demonstrated to prevent the activation of NF-κB induced by oxidative stimuli. In a model of kainic acid-induced excitotoxicity, this compound treatment prevented the 2- to 3-fold increase in NF-κB binding activity. This suggests that by reducing ROS levels, this compound can mitigate the pro-inflammatory signaling mediated by NF-κB.
Figure 2: this compound's attenuation of the NF-κB inflammatory pathway.
Modulation of the Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
The direct effect of this compound on Nrf2 activation is not yet fully elucidated. However, evidence suggests that in pathological conditions where the Nrf2 response is impaired due to chronic oxidative stress, this compound can restore the responsiveness of the Nrf2 pathway. For example, in fibroblasts from Friedreich's ataxia patients, where Nrf2 signaling is compromised, treatment with this compound restored the ability of Nrf2 to translocate to the nucleus in response to an oxidative challenge. This suggests that by alleviating the background oxidative stress, this compound can enable the proper functioning of the Nrf2-mediated antioxidant defense system.
Figure 3: this compound's potential role in modulating the Nrf2 pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data on the enzymatic activity of this compound and its effects on cellular signaling components.
Table 1: Enzymatic Mimetic Activity of this compound
| Parameter | Value | Reference |
| Catalase Mimetic Activity | Consumes H₂O₂ at an initial rate of 234 μM/min | |
| SOD Mimetic Activity | Potent activity demonstrated, specific IC50 values not consistently reported |
Table 2: Effects of this compound on Cellular Signaling Components
| Pathway | Target | Effect | Magnitude of Effect | Reference |
| MAPK | p-ERK, p-JNK, p-p38 | Inhibition | Dose-dependent decrease | |
| Apoptosis | Bax | Decreased expression | Qualitative decrease | |
| Bcl-2 | Increased expression | Qualitative increase | ||
| NF-κB | NF-κB DNA binding | Inhibition | Prevents 2- to 3-fold increase | |
| Nrf2 | Nrf2 nuclear translocation | Restoration | Restores responsiveness in impaired systems |
Detailed Experimental Protocols
Western Blot Analysis of Phosphorylated MAPK
This protocol is designed to assess the effect of this compound on the phosphorylation status of MAPK proteins (ERK, JNK, p38).
Figure 4: Experimental workflow for Western blot analysis of phospho-MAPKs.
Materials:
-
Cell culture reagents
-
This compound
-
Oxidative stressor (e.g., H₂O₂, UVB light source)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total ERK, JNK, and p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Pre-treat cells with various concentrations of this compound for a specified time, followed by exposure to an oxidative stressor.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated form of the MAPK of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the MAPK.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated protein relative to the total protein.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
Oxidative stressor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations, with and without the addition of an oxidative stressor. Include untreated control wells.
-
MTT Addition: After the desired incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the absorbance of untreated control cells.
Conclusion
This compound stands out as a remarkable synthetic antioxidant with a dual mechanism of action that effectively mimics the endogenous enzymes SOD and catalase. Its ability to catalytically neutralize ROS translates into a significant modulatory effect on key cellular signaling pathways. By inhibiting the pro-apoptotic MAPK/p53 pathway and the pro-inflammatory NF-κB pathway, this compound demonstrates a strong cytoprotective profile. Furthermore, its potential to restore the functionality of the Nrf2 antioxidant response system under conditions of chronic oxidative stress highlights its multifaceted therapeutic potential. The quantitative data and detailed protocols provided in this guide are intended to facilitate further investigation into the promising applications of this compound in a wide range of research and clinical settings. Further studies are warranted to fully elucidate its interaction with the Nrf2 pathway and to establish a more comprehensive quantitative profile of its effects on various cellular targets.
References
EUK-134: A Synthetic Mimetic of Superoxide Dismutase and Catalase for In Vitro Neuroprotection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
EUK-134 is a synthetic salen-manganese complex that exhibits potent catalytic antioxidant activity, mimicking the functions of two key endogenous antioxidant enzymes: superoxide dismutase (SOD) and catalase. This dual enzymatic activity allows this compound to effectively scavenge reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which are major contributors to oxidative stress-induced neuronal damage in a variety of neurodegenerative conditions. This guide provides a comprehensive overview of the in vitro applications of this compound for neuroprotection, detailing its efficacy in various cell-based models, the experimental protocols used to assess its activity, and the underlying signaling pathways it modulates.
Data Presentation: Efficacy of this compound in In Vitro Neuroprotection Models
The neuroprotective effects of this compound have been demonstrated across a range of in vitro models that simulate the pathological conditions of neurodegenerative diseases. The following tables summarize the quantitative data from key studies, highlighting the compound's ability to mitigate oxidative stress, reduce excitotoxicity, and protect against amyloid-beta (Aβ) toxicity.
Table 1: Neuroprotection Against Oxidative Stress in SK-N-MC Human Neuroblastoma Cells
| Experimental Model | This compound Concentration | Oxidative Insult | Key Outcome Measures | Results | Citation |
| SK-N-MC cells | 10, 25, 50 µM | 150 µM H₂O₂ or 20 µM Menadione for 24h | Cell Viability (MTT assay) | Dose-dependently increased cell viability against both insults. | [1] |
| SK-N-MC cells | 50 µM | 150 µM H₂O₂ or 20 µM Menadione for 24h | Intracellular GSH Levels | Restored GSH levels reduced by H₂O₂ and menadione. | |
| SK-N-MC cells | 50 µM | 150 µM H₂O₂ or 20 µM Menadione for 24h | Glutathione Peroxidase (GPx) Activity | Significantly restored GPx activity. | |
| SK-N-MC cells | 50 µM | 150 µM H₂O₂ for 24h | Caspase-3 Activation | Returned caspase-3 activation to control levels. | [2] |
| SK-N-MC cells | Not specified | H₂O₂ | MAPK Phosphorylation | Lowered elevated phosphorylation of MAPKs in a dose-dependent manner. |
Table 2: Neuroprotection in Other In Vitro Models
| Experimental Model | This compound Concentration | Pathological Insult | Key Outcome Measures | Results | Citation |
| Organotypic hippocampal cultures | 25 µM | β-amyloid peptide | Neuronal Injury (LDH release, Propidium Iodide uptake) | Significantly protected from β-amyloid-induced neurotoxicity. | |
| ARPE-19 cells (retinal pigment epithelium) | Not specified | Sodium Iodate (NaIO₃) | Cell Viability, Apoptosis markers | Notably improved cell viability and inhibited apoptosis-related proteins (p-ERK, p-p38, p-JNK, p-p53, Bax, cleaved caspases). | |
| Kainate-induced excitotoxicity (in vivo, relevant context) | Not specified | Kainic Acid (KA) | Neuronal Damage in CA1, CA3, and piriform cortex | Significantly reduced neuronal damage. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the context of this compound's neuroprotective effects.
Cell Culture and Induction of Oxidative Stress in SK-N-MC Cells
-
Cell Line: Human neuroblastoma SK-N-MC cells.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Oxidative Stress: To induce oxidative stress, cells are treated with hydrogen peroxide (H₂O₂) at a concentration of 150 µM or menadione at 20 µM for 24 hours.
-
This compound Treatment: Cells are pre-treated with this compound (10, 25, or 50 µM) for a specified period (e.g., 1 hour) before the addition of the oxidative stressor.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Introduce the neurotoxic agent (e.g., H₂O₂, menadione, or Aβ) and incubate for the desired duration (e.g., 24 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
-
Measurement of Intracellular Glutathione (GSH) Levels
-
Procedure:
-
After treatment, cells are harvested and lysed.
-
The intracellular GSH concentration is determined using the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) assay.
-
The absorbance is measured at 412 nm, and the GSH concentration is calculated based on a standard curve and normalized to the total protein content of the sample.
-
Western Blot Analysis for Signaling Proteins
-
Procedure:
-
Following experimental treatments, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against target proteins (e.g., p-ERK, p-p38, p-JNK, p-p53, Bax, Bcl-2, NICD, HES1, Numb, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by modulating key signaling pathways involved in cell survival and apoptosis.
Inhibition of the Notch Signaling Pathway
In models of oxidative stress using SK-N-MC cells, this compound has been shown to prevent the activation of the Notch signaling pathway. Reactive oxygen species (ROS) can lead to the downregulation of Numb, a negative regulator of Notch signaling. This allows for the cleavage and activation of the Notch receptor, leading to the release of the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus and activates the transcription of target genes like HES1, which in turn can promote p53-dependent apoptosis. This compound pretreatment increases the level of Numb, thereby preventing Notch pathway activation and subsequent apoptosis.
Suppression of the MAPK/p53 Signaling Pathway
In a model of sodium iodate-induced retinal pigment epithelial cell apoptosis, this compound was found to suppress the activation of the Mitogen-Activated Protein Kinase (MAPK) and p53 signaling pathways. Oxidative stress can lead to the phosphorylation and activation of MAPK family members, including ERK, p38, and JNK. These activated kinases can, in turn, phosphorylate and activate the tumor suppressor protein p53. Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax, leading to the activation of the intrinsic apoptotic cascade involving caspase-9 and caspase-3. This compound treatment was shown to inhibit the phosphorylation of ERK, p38, and JNK, thereby preventing the downstream activation of p53 and the apoptotic cascade.
Experimental Workflow for In Vitro Neuroprotection Studies
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in an in vitro model of neurotoxicity.
Conclusion
This compound has consistently demonstrated significant neuroprotective effects in a variety of in vitro models of neurodegeneration. Its ability to catalytically scavenge reactive oxygen species and modulate critical cell signaling pathways, such as the Notch and MAPK/p53 pathways, underscores its potential as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the neuroprotective mechanisms of this compound and to design robust experimental strategies for the evaluation of this and other antioxidant compounds. Future in vitro studies could further explore its efficacy in more complex models, such as co-cultures of neurons and glial cells or 3D organoid systems, to better recapitulate the intricate cellular interactions of the central nervous system.
References
- 1. This compound, a synthetic superoxide dismutase and catalase mimetic, prevents oxidative stress and attenuates kainate-induced neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of H2O2-induced mitogen-activated protein kinases activation and cell death in SK-N-MC cells by EUK134, a salen derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
EUK-134 in models of ischemia-reperfusion injury
An In-depth Technical Guide to EUK-134 in Models of Ischemia-Reperfusion Injury
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to previously ischemic tissue.[1][2][3] This injury cascade is central to the pathophysiology of numerous critical conditions, including myocardial infarction, ischemic stroke, and acute kidney injury.[1][4] A primary driver of I/R injury is the massive burst of reactive oxygen species (ROS) during the reperfusion phase, which overwhelms endogenous antioxidant defenses and leads to widespread oxidative stress.
This compound is a synthetic, low-molecular-weight salen-manganese complex designed to combat oxidative stress. It functions as a potent catalytic mimetic of two crucial endogenous antioxidant enzymes: superoxide dismutase (SOD) and catalase. This dual activity allows this compound to catalytically neutralize two key ROS, the superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂), making it a subject of significant interest in preclinical models of I/R injury. This guide provides a comprehensive technical overview of this compound's mechanism, its effects on cellular signaling, and its application in various experimental I/R models.
Core Mechanism of Action: A Two-Step Catalytic Cycle
This compound's protective effects are rooted in its ability to catalytically scavenge ROS. Unlike non-catalytic scavengers, it is not consumed in the reaction and can neutralize multiple ROS molecules. The process involves a two-step mechanism mimicking the sequential action of SOD and catalase.
-
Superoxide Dismutase (SOD) Mimetic Activity : this compound first catalyzes the dismutation of the highly reactive superoxide radical (O₂⁻) into hydrogen peroxide (H₂O₂) and oxygen.
-
Catalase Mimetic Activity : The generated hydrogen peroxide, which can still be harmful, is then catalytically decomposed by this compound into water and oxygen.
This coordinated, two-step detoxification of superoxide prevents the formation of more damaging species like the hydroxyl radical (•OH) via the Fenton reaction and peroxynitrite (ONOO⁻) from the reaction of superoxide with nitric oxide.
Modulation of Signaling Pathways in I/R Injury
The burst of ROS during reperfusion triggers a cascade of deleterious signaling pathways, leading to inflammation, apoptosis, and cellular dysfunction. By neutralizing ROS at an early stage, this compound effectively attenuates these downstream events.
-
Inhibition of Oxidative Damage : this compound directly prevents macromolecular damage, including lipid peroxidation and protein nitration, which are hallmarks of oxidative stress in I/R injury.
-
Attenuation of Inflammatory Pathways : Oxidative stress is a potent activator of pro-inflammatory transcription factors like NF-κB. By reducing ROS, this compound prevents the activation of NF-κB and the subsequent expression of inflammatory cytokines and adhesion molecules.
-
Suppression of MAPK Signaling : Stress-activated mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are implicated in UVB-induced cell damage and can be inhibited by this compound. This suggests a mechanism for reducing stress-induced apoptosis.
-
Regulation of Apoptosis : this compound has been shown to modulate the expression of apoptosis-related genes. In vitro, it can decrease the expression of the pro-apoptotic gene p53 and enhance the expression of the anti-apoptotic gene Bcl-2, thereby promoting cell survival.
Experimental Protocols in I/R Models
This compound has demonstrated significant protective effects in a variety of preclinical I/R models. The following sections detail the methodologies employed in key studies.
Renal Ischemia-Reperfusion Injury
Objective : To assess the ability of this compound to protect rat kidneys from I/R-induced damage.
Experimental Protocol :
-
Animal Model : Male Wistar rats were used. A uninephrectomy (removal of one kidney) was performed to create a standardized model of renal insufficiency.
-
Ischemia Induction : The left renal artery was clamped for periods of 30, 45, 60, or 75 minutes to induce ischemia.
-
This compound Administration : A single intravenous (IV) injection of this compound at a dose of 0.2 mg/kg was administered just before the removal of the arterial clamp (unclamping).
-
Reperfusion : The clamp was removed to allow blood flow to return to the kidney.
-
Outcome Measures :
-
Short-term (2 hours post-reperfusion) : Glomerular filtration rate (GFR) was assessed using EDTA 51Cr clearance to measure acute renal function.
-
Long-term (1 week post-reperfusion) : Renal function recovery was monitored in the group subjected to 75 minutes of ischemia.
-
Cerebral Ischemia-Reperfusion Injury (Stroke Model)
Objective : To evaluate the neuroprotective efficacy of this compound as a delayed treatment in a rat model of focal cerebral ischemia.
Experimental Protocol :
-
Animal Model : Rats were used for the middle cerebral artery occlusion (MCAO) model.
-
Ischemia Induction : Focal ischemia was induced by occluding the middle cerebral artery.
-
This compound Administration : this compound was administered 3 hours after the onset of MCAO at doses of 0.5 and 5.0 µmol/kg (approximately 0.25 and 2.5 mg/kg, respectively).
-
Reperfusion : The specifics of reperfusion timing follow the MCAO model standard.
-
Outcome Measures : Brain infarct size was measured to quantify the extent of ischemic damage.
Neonatal Hypoxia-Ischemia (HI) Striatal Injury
Objective : To test the neuroprotective effects of this compound in a large-animal model of neonatal brain injury.
Experimental Protocol :
-
Animal Model : Newborn piglets were used.
-
Injury Induction : Piglets were subjected to hypoxia followed by asphyxia to model perinatal HI injury.
-
This compound Administration : this compound was administered systemically within 30 minutes after resuscitation.
-
Reperfusion/Recovery : Animals were allowed to recover for up to 4 days.
-
Outcome Measures :
-
Density of viable neurons in the putamen and caudate nucleus of the striatum.
-
Markers of oxidative and nitrosative damage to nucleic acids.
-
Neurological deficit scoring.
-
General Experimental Workflow
The design of preclinical studies investigating this compound in I/R injury typically follows a standardized workflow to ensure reproducibility and valid comparisons between treatment and control groups.
Quantitative Data Summary
The efficacy of this compound across different I/R models is demonstrated by significant improvements in functional and histological outcomes.
Table 1: this compound in Renal Ischemia-Reperfusion Models
| Animal Model | Ischemia Duration | This compound Dose & Timing | Key Quantitative Findings | Citation |
|---|---|---|---|---|
| Uninephrectomized Wistar Rat | 30 & 45 min | 0.2 mg/kg IV, pre-reperfusion | Significantly improved Glomerular Filtration Rate (GFR) at 2 hours post-I/R. | |
| Uninephrectomized Wistar Rat | 75 min | 0.2 mg/kg IV, pre-reperfusion | Provided significantly better renal function recovery during the week after insult compared to untreated animals. |
| Rat (LPS-induced endotoxemia) | N/A | Not specified | Reduced the rise in serum creatinine and urea. | |
Table 2: this compound in Cerebral Ischemia-Reperfusion (Stroke) Models
| Animal Model | Ischemia Model | This compound Dose & Timing | Key Quantitative Findings | Citation |
|---|---|---|---|---|
| Rat | MCAO | 5.0 µmol/kg (2.5 mg/kg), 3h post-occlusion | Reduced infarct volume by 90% compared to vehicle controls. | |
| Rat | MCAO | 0.5 µmol/kg (0.25 mg/kg), 3h post-occlusion | Significantly lower infarct volumes than vehicle-injected rats. |
| Newborn Piglet | Hypoxia-Ischemia | Systemic admin, 30 min post-resuscitation | Increased neuronal viability in the putamen from 12% (vehicle) to 41%. Increased viability in the caudate nucleus from 54% (vehicle) to 78%. | |
Table 3: this compound in Other Oxidative Stress & Injury Models
| Animal Model | Injury Model | This compound Dose & Timing | Key Quantitative Findings | Citation |
|---|---|---|---|---|
| Sprague-Dawley Rat | Kainate-induced excitotoxicity | Pretreatment | Reduced neuronal damage in CA1 from 52% to 22%; in CA3 from 37% to 7%; and in piriform cortex from 45% to 14%. | |
| Wistar Rat | Monocrotaline-induced Pulmonary Hypertension | 3 mg/kg/day IP for 4 weeks | Prevented a decrease in specific tetanic force in diaphragm muscle bundles. |
| H9C2 Cells (in vitro) | Phenylephrine-induced hypertrophy | 10 µM pretreatment | Prevented hypertrophic changes, reduced oxidative stress, and prevented metabolic shift. | |
Conclusion
This compound has consistently demonstrated robust protective effects across a range of clinically relevant models of ischemia-reperfusion injury. Its core strength lies in its dual catalytic mechanism, mimicking both SOD and catalase to efficiently neutralize the primary drivers of oxidative stress in reperfusion. By acting upstream in the injury cascade, this compound prevents the activation of deleterious signaling pathways responsible for inflammation and apoptosis. The quantitative data from renal, cerebral, and other I/R models underscore its potential as a therapeutic agent. The detailed protocols provided herein offer a guide for researchers aiming to further investigate the utility of potent catalytic antioxidants like this compound for mitigating the severe consequences of I/R injury in human disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Combating Ischemia-Reperfusion Injury with Micronutrients and Natural Compounds during Solid Organ Transplantation: Data of Clinical Trials and Lessons of Preclinical Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovative hydrogel-based therapies for ischemia-reperfusion injury: bridging the gap between pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Neuroprotective Strategies for the Treatment of Ischemic Stroke: An Overview of Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
EUK-134: A Technical Guide to its Photoprotective Effects Against UV Radiation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EUK-134, a synthetic salen-manganese complex, has emerged as a promising agent in the defense against ultraviolet (UV) radiation-induced skin damage. This technical guide provides an in-depth analysis of the core mechanisms underlying this compound's photoprotective effects, supported by available quantitative data and detailed experimental protocols. As a potent mimetic of two critical antioxidant enzymes, superoxide dismutase (SOD) and catalase, this compound effectively scavenges reactive oxygen species (ROS), a primary driver of photoaging and skin cancer. This document elucidates its mechanism of action, including the modulation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) and p53 pathways, and its role in mitigating lipid peroxidation and enhancing cell survival. While direct evidence on its impact on matrix metalloproteinases (MMPs) in a UV context is limited, its upstream regulatory effects suggest a potential for MMP inhibition, warranting further investigation. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of dermatology, pharmacology, and drug development.
Introduction: The Challenge of UV-Induced Skin Damage
Ultraviolet radiation from the sun is a major environmental stressor for the skin, leading to a cascade of damaging events collectively known as photoaging. These include the formation of fine lines and wrinkles, pigmentation abnormalities, and a loss of skin elasticity. At a molecular level, UV radiation, particularly UVB, generates excessive reactive oxygen species (ROS), which overwhelm the skin's endogenous antioxidant defense systems. This oxidative stress triggers a complex series of signaling pathways that contribute to DNA damage, inflammation, and the degradation of the extracellular matrix, primarily through the upregulation of matrix metalloproteinases (MMPs).
This compound is a synthetic, low-molecular-weight compound that mimics the catalytic activity of two key antioxidant enzymes: superoxide dismutase (SOD) and catalase.[1][2] This dual enzymatic activity allows it to catalytically scavenge superoxide radicals and hydrogen peroxide, converting them into harmless water and oxygen. This preventative action at the top of the oxidative cascade makes this compound a compelling candidate for photoprotection.
Mechanism of Action: A Dual-Enzyme Mimetic
The primary mechanism of this compound's photoprotective action lies in its ability to function as a catalytic antioxidant. Unlike non-catalytic antioxidants that are consumed in the process of neutralizing a free radical, this compound can regenerate and continue to scavenge ROS, providing sustained protection.
-
Superoxide Dismutase (SOD) Mimetic Activity: this compound catalyzes the dismutation of the superoxide radical (O₂⁻) into oxygen (O₂) and hydrogen peroxide (H₂O₂).
-
Catalase Mimetic Activity: Subsequently, it catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water (H₂O) and oxygen (O₂).
This two-step process effectively neutralizes two major ROS involved in UV-induced skin damage.
Modulation of UV-Induced Signaling Pathways
UV radiation activates a network of intracellular signaling pathways that mediate its damaging effects. This compound has been shown to intervene at critical junctures in these pathways.
Inhibition of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are key regulators of the cellular response to UV stress. Their activation leads to the expression of pro-inflammatory cytokines and MMPs. Pre-treatment with this compound has been demonstrated to inhibit the UVB-induced activation of the ERK, JNK, and p38 MAPK pathways.[1] This inhibition is attributed to the reduction of oxidative stress, which is a known trigger for MAPK activation.
Reduction of p53 Accumulation
The tumor suppressor protein p53 plays a crucial role in the cellular response to DNA damage. Following UVB exposure, p53 levels increase, leading to cell cycle arrest and apoptosis. While this is a protective mechanism to eliminate damaged cells, chronic activation can contribute to skin aging. Studies have shown that cells pre-treated with this compound before UVB irradiation exhibit a significantly lower, concentration-dependent accumulation of the p53 protein.[1] Furthermore, this compound was found to severely reduce the N-terminal phosphorylation of p53, a key step in its activation.[1]
Quantitative Data on Photoprotective Efficacy
The following tables summarize the available quantitative data on the photoprotective effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | UV Source | This compound Concentration | Observed Effect | Citation(s) |
| p53 Accumulation | Primary Human Keratinocytes | UVB | Concentration-dependent | Significantly lower accumulation | |
| MAPK Activation (p-ERK, p-JNK, p-p38) | Primary Human Keratinocytes | UVB | Not specified | Inhibition of activation | |
| Cell Survival | Primary Human Keratinocytes | UVB | Not specified | Significant increase | |
| Lipid Peroxidation | Human Skin Surface (in vivo) | UVA (1 J/cm²) | 0.01-0.1% (topical) | Reduction in lipid peroxides |
Note: While several studies report "significant" effects, specific percentage changes are not always provided.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's photoprotective effects. These protocols are representative and may require optimization for specific laboratory conditions.
In Vitro Photoprotection Assay in Human Keratinocytes
This protocol outlines a general procedure to assess the photoprotective effect of this compound on human keratinocytes exposed to UV radiation.
Objective: To determine the effect of this compound on cell viability and DNA damage in UV-irradiated human keratinocytes.
Materials:
-
Human keratinocytes (e.g., HaCaT or primary cells)
-
Keratinocyte growth medium
-
This compound solution (in a suitable vehicle)
-
Phosphate-buffered saline (PBS)
-
UVB radiation source
-
MTT or other cell viability assay kit
-
ELISA-based assay for cyclobutane pyrimidine dimers (CPDs)
-
96-well and 6-well plates
Procedure:
-
Cell Culture: Culture human keratinocytes in appropriate medium and conditions.
-
Seeding: Seed cells into 96-well plates for viability assays and 6-well plates for DNA damage assessment.
-
Treatment: Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control.
-
Irradiation:
-
Wash cells with PBS.
-
Irradiate with a specific dose of UVB radiation (e.g., 20-50 mJ/cm²). Leave a set of plates unirradiated as a control.
-
-
Post-incubation: Add fresh medium (with or without this compound) and incubate for a further 24-48 hours.
-
Cell Viability Assay: Perform an MTT assay according to the manufacturer's instructions to determine the percentage of viable cells.
-
DNA Damage Assessment (CPD Assay):
-
Lyse cells from the 6-well plates.
-
Quantify CPDs using an ELISA-based assay following the manufacturer's protocol.
-
-
Data Analysis: Analyze the data to determine the dose-dependent effect of this compound on cell viability and CPD formation.
Western Blot Analysis of MAPK and p53 Phosphorylation
This protocol describes a general method for detecting the phosphorylation status of MAPK and p53 proteins in UV-irradiated keratinocytes treated with this compound.
Objective: To assess the inhibitory effect of this compound on UV-induced activation of MAPK and p53 signaling pathways.
Materials:
-
Treated and irradiated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-ERK, phospho-JNK, phospho-p38, phospho-p53, and total protein controls)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Future Directions and Unanswered Questions
While the existing data strongly support the photoprotective potential of this compound, several areas require further investigation to fully elucidate its efficacy and mechanism of action.
-
Matrix Metalloproteinases (MMPs): A significant gap in the current literature is the lack of direct evidence for this compound's effect on UV-induced MMP expression and activity. Given that the MAPK pathway, which is inhibited by this compound, is a major regulator of MMPs, it is highly probable that this compound exerts an inhibitory effect. Future studies should focus on quantifying the impact of this compound on MMP-1, MMP-3, and MMP-9 expression and activity in both keratinocytes and dermal fibroblasts following UV irradiation.
-
Quantitative In Vivo Data: More robust quantitative data from human clinical trials are needed to confirm the in vitro findings. Specifically, studies measuring the percentage reduction in UV-induced erythema and the dose-response relationship would be highly valuable.
-
DNA Repair Mechanisms: While this compound has been shown to reduce the formation of CPDs, its potential role in enhancing DNA repair mechanisms is yet to be fully explored.
-
Long-term Efficacy and Safety: Long-term clinical studies are necessary to establish the safety and efficacy of topical this compound for the prevention of photoaging and photocarcinogenesis in humans.
Conclusion
This compound stands out as a potent photoprotective agent with a well-defined mechanism of action rooted in its SOD and catalase mimetic activity. By effectively neutralizing ROS, it mitigates UV-induced oxidative stress and downregulates key signaling pathways involved in skin damage. The available in vitro and in vivo data demonstrate its ability to reduce p53 accumulation, inhibit MAPK activation, decrease lipid peroxidation, and enhance cell survival. Although further research is needed to fully understand its impact on MMPs and to gather more extensive clinical data, this compound represents a scientifically compelling ingredient for the next generation of photoprotective skincare and dermatological therapies. Its catalytic and regenerative nature offers a significant advantage over traditional antioxidants, positioning it as a cornerstone in the proactive management of UV-induced skin aging and disease.
References
- 1. A synthetic superoxide dismutase/catalase mimetic (this compound) inhibits membrane-damage-induced activation of mitogen-activated protein kinase pathways and reduces p53 accumulation in ultraviolet B-exposed primary human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
EUK-134: A Synthetic Catalyst with Potent Anti-inflammatory Properties in Cell Culture
A Technical Guide for Researchers and Drug Development Professionals
Abstract
EUK-134, a synthetic salen-manganese complex, has emerged as a powerful therapeutic candidate due to its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth analysis of the anti-inflammatory mechanisms of this compound in various cell culture models. By mimicking the enzymatic activities of superoxide dismutase (SOD) and catalase, this compound effectively scavenges reactive oxygen species (ROS), a key driver of inflammatory responses. This document details the downstream effects of this antioxidant activity, including the modulation of critical inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). Quantitative data from cell culture studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visual diagrams of the key signaling pathways and experimental workflows are included to enhance understanding.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense and tissue repair, chronic or dysregulated inflammation contributes to the pathogenesis of a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. A central feature of inflammatory processes is the overproduction of reactive oxygen species (ROS), which can damage cellular components and activate pro-inflammatory signaling cascades.
This compound is a low-molecular-weight synthetic molecule that mimics the catalytic activities of two crucial antioxidant enzymes: superoxide dismutase (SOD) and catalase.[1] This dual enzymatic activity allows this compound to catalytically remove both superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), key players in oxidative stress. By reducing the cellular burden of ROS, this compound has demonstrated significant anti-inflammatory effects in various in vitro models. This guide will explore the molecular mechanisms underlying these effects and provide practical information for researchers in the field.
Mechanism of Action: Quenching the Flames of Inflammation at the Source
The primary anti-inflammatory action of this compound stems from its ability to catalytically scavenge ROS. This antioxidant activity directly impacts downstream inflammatory signaling pathways that are activated by oxidative stress.
Catalytic Scavenging of Reactive Oxygen Species
This compound functions as a true catalyst, meaning it is not consumed in the reactions and can neutralize multiple ROS molecules. Its SOD mimetic activity allows it to convert superoxide radicals into hydrogen peroxide, which is then decomposed into water and oxygen through its catalase mimetic activity. This two-step process effectively neutralizes the most prevalent and damaging ROS within the cellular environment.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those encoding cytokines and chemokines.[2][3] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. ROS can activate the IκB kinase (IKK) complex, which then phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription.
By reducing intracellular ROS levels, this compound prevents the activation of the IKK complex, thereby inhibiting the degradation of IκB and keeping NF-κB in its inactive cytoplasmic state.[4] This ultimately leads to a downregulation of pro-inflammatory gene expression.
Attenuation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), play crucial roles in cellular responses to a variety of external stimuli, including oxidative stress.[5] Activation of these pathways can lead to the production of pro-inflammatory cytokines and mediators.
Studies have shown that this compound can inhibit the phosphorylation and activation of p38, ERK, and JNK in response to oxidative stressors like UVB radiation and hydrogen peroxide. By preventing the activation of these kinases, this compound further dampens the inflammatory response.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been demonstrated in various cell culture models. The following tables summarize the quantitative data from key studies.
Table 1: Effect of this compound on Markers of Hypertrophy and Oxidative Stress in H9C2 Cardiomyocytes
| Parameter | Treatment | Concentration of this compound | Result | Reference |
| Brain Natriuretic Peptide (BNP) mRNA | Phenylephrine (50 µM) | 10 µM | Significant reduction in PE-induced BNP expression | |
| Calcineurin Expression | Phenylephrine (50 µM) | 10 µM | Significant reduction in PE-induced calcineurin expression | |
| Cell Volume | Phenylephrine (50 µM) | 10 µM | Significant reduction in PE-induced cell volume increase | |
| Lipid Peroxidation | Phenylephrine (50 µM) | 10 µM | Reduction in PE-induced lipid peroxidation | |
| Protein Carbonyl Content | Phenylephrine (50 µM) | 10 µM | Reduction in PE-induced protein carbonyl content |
Table 2: Effect of this compound on MAPK Pathway Activation in UVB-Exposed Primary Human Keratinocytes
| Parameter | Treatment | Concentration of this compound | Result | Reference |
| Phospho-p38 | UVB | Pre-treatment | Inhibition of UVB-induced p38 phosphorylation | |
| Phospho-ERK | UVB | Pre-treatment | Inhibition of UVB-induced ERK phosphorylation | |
| Phospho-JNK | UVB | Pre-treatment | Inhibition of UVB-induced JNK phosphorylation | |
| p53 Accumulation | UVB | Pre-treatment | Dose-dependent reduction in UVB-induced p53 accumulation |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Induction of Hypertrophy in H9C2 Cells and this compound Treatment
This protocol is adapted from a study investigating the protective effects of this compound against phenylephrine-induced cardiac hypertrophy.
Cell Culture:
-
H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
Experimental Procedure:
-
Seed H9C2 cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays).
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Pre-treat the cells with this compound (e.g., 10 µM) for 1 hour.
-
Induce hypertrophy by adding phenylephrine (PE) to a final concentration of 50 µM.
-
Incubate the cells for the desired time period (e.g., 24-48 hours).
-
Harvest the cells for downstream analysis (e.g., RNA extraction for RT-qPCR, protein extraction for Western blotting, or cell imaging for volume analysis).
Assessment of Anti-inflammatory Activity in LPS-Stimulated Macrophages
This is a general protocol for evaluating the effect of this compound on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or THP-1 cell lines).
Cell Culture:
-
RAW 264.7 murine macrophages are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
THP-1 human monocytes are cultured in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin. For differentiation into macrophages, THP-1 cells are treated with phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 48 hours.
Experimental Procedure:
-
Seed macrophages in 24-well plates at a density of 5 x 10⁵ cells/well.
-
Allow cells to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6, 12, or 24 hours).
-
Collect the cell culture supernatant for cytokine analysis.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Conclusion
This compound exhibits robust anti-inflammatory properties in a variety of cell culture models. Its unique dual SOD and catalase mimetic activity allows it to effectively neutralize ROS, thereby preventing the activation of key pro-inflammatory signaling pathways, including NF-κB and MAPK. The data presented in this guide highlight the potential of this compound as a therapeutic agent for inflammatory diseases. The provided experimental protocols offer a foundation for further investigation into the nuanced mechanisms of this promising synthetic catalyst. Future in vivo studies are warranted to translate these promising in vitro findings into clinical applications.
References
- 1. dovepress.com [dovepress.com]
- 2. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional inhibition by interleukin-6 of the class A macrophage scavenger receptor in macrophages derived from human peripheral monocytes and the THP-1 monocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
EUK-134: A Synthetic Mimetic of Superoxide Dismutase and Catalase for Advancing Redox Biology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of redox biology, reactive oxygen species (ROS) are pivotal signaling molecules and mediators of cellular damage. The manganese-salen complex, EUK-134, has emerged as a powerful investigative tool due to its dual catalytic activity, mimicking the functions of both superoxide dismutase (SOD) and catalase. This unique property allows this compound to catalytically scavenge superoxide radicals (O₂⁻) and decompose hydrogen peroxide (H₂O₂), thereby providing robust protection against oxidative stress in a variety of experimental models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its influence on critical signaling pathways such as MAPKs, NF-κB, and Nrf2, and detailed protocols for its application in redox biology research. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key mechanisms and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its utility as a research tool.
Introduction to this compound
This compound is a synthetic, low-molecular-weight salen-manganese complex renowned for its potent antioxidant properties. Unlike non-catalytic antioxidants that are consumed during the scavenging process, this compound acts as a true catalyst, regenerating after each reaction cycle. This allows a single molecule of this compound to neutralize a large number of ROS molecules, making it a highly efficient tool for mitigating oxidative stress in both in vitro and in vivo settings. Its ability to mimic both SOD and catalase activities provides a comprehensive defense against the two major ROS, superoxide and hydrogen peroxide.
Mechanism of Action
This compound's antioxidant capabilities stem from its manganese core, which cycles between oxidized (Mn³⁺) and reduced (Mn²⁺) states to facilitate the disproportionation of superoxide and the decomposition of hydrogen peroxide.
-
Superoxide Dismutase (SOD) Mimetic Activity: this compound catalyzes the dismutation of two superoxide radicals into hydrogen peroxide and molecular oxygen.
-
Catalase Mimetic Activity: Subsequently, it catalyzes the decomposition of the resulting hydrogen peroxide into water and oxygen.
This dual action is critical as it prevents the accumulation of hydrogen peroxide, which can otherwise participate in the Fenton reaction to generate highly reactive hydroxyl radicals.
Caption: Mechanism of this compound's dual SOD and catalase mimetic activity.
Quantitative Data on this compound Efficacy
The following tables summarize quantitative data from various studies, highlighting the effective concentrations and protective effects of this compound in different experimental models.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Stressor | This compound Concentration | Observed Effect | Reference |
| Human Keratinocytes | UVB Irradiation | 10-100 µM | Increased cell survival, reduced p53 accumulation | [1](--INVALID-LINK--) |
| H9C2 Cardiomyocytes | Phenylephrine | 10 µM | Prevention of hypertrophic changes, reduction of oxidative stress | [2](--INVALID-LINK--) |
| ARPE-19 Cells | Sodium Iodate | Not specified | Improved cell viability, prevention of mitochondrial ROS accumulation | [3](--INVALID-LINK--) |
| Human Fibroblasts | Glucose/Glucose Oxidase | 80 µM | Cytoprotection equivalent to 290 units/ml bovine liver catalase | [2](--INVALID-LINK--) |
| Proximal Tubular Cells | Paraquat (1 mM) | 100-300 µM | Significant reduction in cellular injury and death | [4](--INVALID-LINK--) |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | This compound Dosage | Route of Administration | Observed Effect | Reference |
| Rat | Ischemia-Reperfusion | 0.2 mg/kg | Intravenous | Improved renal function recovery | (--INVALID-LINK--) |
| Rat | Kainic Acid-Induced Seizures | 10 mg/kg | Not specified | Attenuation of brain damage | (--INVALID-LINK--) |
| Rat | Monocrotaline-Induced Pulmonary Hypertension | 3 mg/kg/day | Intraperitoneal | Prevention of diaphragm muscle weakness | (--INVALID-LINK--) |
| Rat | Stroke (Middle Cerebral Artery Occlusion) | 2.5 mg/kg | Intravenous | Over 80% reduction in infarct volume | (--INVALID-LINK--) |
| Mouse | Amyotrophic Lateral Sclerosis Model | Not specified | Not specified | Reduced oxidative stress and prolonged survival | (--INVALID-LINK--) |
Modulation of Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in the cellular response to oxidative stress.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Oxidative stress is a potent activator of MAPK signaling cascades, including ERK, JNK, and p38, which can lead to inflammation and apoptosis. This compound, by reducing the upstream ROS signals, can inhibit the activation of these pathways.(--INVALID-LINK--)
Caption: this compound inhibits MAPK signaling by scavenging upstream ROS.
Nuclear Factor-kappa B (NF-κB) Pathway
The transcription factor NF-κB is a master regulator of inflammation. ROS can activate the IKK complex, leading to the degradation of IκB and subsequent nuclear translocation of NF-κB. This compound has been shown to prevent NF-κB activation by mitigating the initial oxidative trigger.(--INVALID-LINK--)
Caption: this compound's inhibition of ROS prevents NF-κB activation.
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway
Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. While direct activation of Nrf2 by this compound is not the primary mechanism, it can restore Nrf2 responsiveness in cells where excessive oxidative stress impairs this protective pathway.
Caption: this compound can restore the Nrf2 antioxidant response pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro ROS Measurement using DCFDA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels in cultured cells treated with this compound.
Caption: Experimental workflow for measuring intracellular ROS with DCFDA.
Materials:
-
Cultured cells
-
96-well black, clear-bottom plates
-
This compound stock solution (in DMSO or appropriate solvent)
-
Oxidative stress-inducing agent (e.g., H₂O₂, menadione)
-
DCFDA (H2DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Phenol red-free culture medium
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, remove the culture medium and pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) in serum-free, phenol red-free medium for 1-2 hours. Include a vehicle control.
-
After pre-treatment, add the oxidative stress-inducing agent to the wells (except for the negative control) and incubate for the desired time (e.g., 30-60 minutes).
-
Prepare a working solution of DCFDA (e.g., 10 µM) in pre-warmed, serum-free, phenol red-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFDA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Normalize the fluorescence readings to cell viability (e.g., using an MTT or crystal violet assay).
SOD and Catalase Mimetic Activity Assays
Commercial kits are available to measure SOD and catalase activity. When testing this compound, it is important to adapt the protocols to assess the activity of a synthetic mimetic rather than an enzyme in a biological sample.
SOD Activity Assay (Xanthine Oxidase-Based): This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by the xanthine/xanthine oxidase system.
Materials:
-
SOD assay kit (containing WST-1 or similar, xanthine, and xanthine oxidase)
-
This compound
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer provided in the kit.
-
In a 96-well plate, add the this compound dilutions.
-
Add the xanthine solution and the WST-1 solution to each well.
-
Initiate the reaction by adding xanthine oxidase to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm).
-
Calculate the percentage of inhibition of the WST-1 reduction by this compound compared to the control without this compound.
Catalase Activity Assay (Hydrogen Peroxide Decomposition): This assay measures the decomposition of a known concentration of hydrogen peroxide.
Materials:
-
Catalase assay kit
-
This compound
-
Hydrogen peroxide solution
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
Prepare a solution of this compound in the appropriate buffer.
-
In a UV-transparent 96-well plate, add the this compound solution.
-
Add a known concentration of hydrogen peroxide to initiate the reaction.
-
Immediately measure the decrease in absorbance at 240 nm over time.
-
The rate of decrease in absorbance is proportional to the catalase-like activity of this compound.
Western Blot Analysis of MAPK and NF-κB Pathways
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the MAPK and NF-κB pathways following this compound treatment.
Materials:
-
Cultured cells
-
This compound
-
Oxidative stress-inducing agent
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-IκBα, anti-IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and/or an oxidative stressor as described in previous protocols.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a versatile and potent tool for investigating the complex roles of ROS in cellular physiology and pathology. Its dual SOD and catalase mimetic activity provides a comprehensive approach to mitigating oxidative stress, allowing researchers to dissect the downstream consequences of ROS signaling with greater precision. The experimental protocols and data presented in this guide offer a solid foundation for incorporating this compound into studies of redox biology, with applications ranging from basic cellular mechanisms to the development of novel therapeutic strategies for oxidative stress-related diseases. As our understanding of redox signaling continues to evolve, the utility of well-characterized tools like this compound will undoubtedly prove invaluable to the scientific community.
References
Methodological & Application
Application Notes: EUK-134 Solubility and Use in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
EUK-134 is a synthetic, manganese-based salen complex renowned for its potent catalytic antioxidant activity. It functions as a mimetic of two crucial endogenous antioxidant enzymes: superoxide dismutase (SOD) and catalase.[1][2][3][4] By catalytically scavenging reactive oxygen species (ROS) such as superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂), this compound serves as a powerful tool for investigating and mitigating oxidative stress in cellular and in vivo models. Its ability to protect cells from oxidative damage makes it a valuable compound for research in neurodegenerative diseases, cardiovascular conditions, and other pathologies linked to ROS.
These application notes provide detailed information on the solubility of this compound and standardized protocols for its preparation and application in cell culture experiments.
Solubility of this compound
This compound exhibits high solubility in dimethyl sulfoxide (DMSO), making it the recommended solvent for preparing concentrated stock solutions. Its solubility in aqueous buffers like PBS and cell culture media is significantly lower. It is generally considered insoluble or poorly soluble in ethanol. For cell culture applications, a concentrated stock solution in DMSO is prepared first and then diluted to the final working concentration in the aqueous culture medium.
The table below summarizes the reported solubility data from various suppliers. Note that solubility can be influenced by factors such as temperature, pH, and the purity of the compound and solvents.
| Solvent | Reported Solubility | Source |
| DMSO | ≥20.85 mg/mL to 83 mg/mL | |
| (Can be enhanced with warming/sonication) | ||
| Water | ≥2.11 mg/mL to 30 mg/mL | |
| PBS (pH 7.2) | 0.2 mg/mL | |
| Ethanol | Insoluble to ≥3.24 mg/mL |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell culture experiments.
Materials:
-
This compound powder (MW: 416.74 g/mol )
-
Anhydrous or high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.17 mg of this compound powder.
-
Dissolution: Add the weighed this compound to a sterile vial. Add 1 mL of high-purity DMSO.
-
Mix Thoroughly: Cap the vial tightly and vortex until the powder is completely dissolved. The solution should be clear.
-
Aid Dissolution (If Necessary): If the compound does not dissolve readily, warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. The DMSO stock solution is stable for several months when stored properly.
Protocol: Preparation of this compound Working Solution in Cell Culture Media
This protocol details the dilution of the DMSO stock solution into your cell culture medium for treating cells.
Important Considerations:
-
Precipitation: When a DMSO stock is diluted into an aqueous medium, the compound may precipitate. This can often be resolved by vortexing or gentle warming. It is crucial to ensure the compound is fully redissolved before adding it to cells.
-
DMSO Toxicity: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of cells treated with the same final concentration of DMSO as the this compound treated cells, but without the compound.
Procedure:
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C.
-
Calculate Dilution: Determine the volume of this compound stock solution needed to achieve the desired final concentration. For example, to make 1 mL of medium with a final concentration of 50 µM this compound from a 10 mM stock:
-
(10,000 µM) * V1 = (50 µM) * (1000 µL)
-
V1 = 5 µL. Add 5 µL of the 10 mM stock to 995 µL of medium.
-
-
Dilution: Add the calculated volume of the this compound stock solution directly to the pre-warmed medium. Immediately mix well by vortexing or gently pipetting up and down.
-
Inspect for Precipitation: Visually inspect the medium to ensure no precipitate has formed. If haziness occurs, try vortexing the solution for a few minutes.
-
Application: Use the freshly prepared working solution to treat cells immediately.
General Workflow for In Vitro Cell Treatment
The following diagram illustrates a typical workflow for treating cultured cells with this compound to assess its protective effects against an oxidative insult.
Caption: General experimental workflow for cell treatment with this compound.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism is its dual enzymatic-like activity, mimicking both SOD and catalase to neutralize harmful ROS. This catalytic cycle is crucial to its potency.
-
SOD Mimic Activity: this compound (in its Mn³⁺ state) reduces superoxide radicals to hydrogen peroxide, becoming reduced to its Mn²⁺ state in the process.
-
Catalase Mimic Activity: The reduced this compound (Mn²⁺) then reacts with hydrogen peroxide, converting it into water and oxygen, and cycling back to its Mn³⁺ state.
Caption: The catalytic cycle of this compound as an SOD/Catalase mimetic.
By reducing the cellular burden of ROS, this compound influences several downstream signaling pathways that are activated by oxidative stress. This includes the inhibition of stress-activated pathways and the promotion of cell survival.
-
Inhibition of MAPK Pathway: Oxidative stress is a known activator of Mitogen-Activated Protein Kinase (MAPK) pathways, which can lead to apoptosis. This compound has been shown to protect cells by inhibiting this pathway.
-
Reduction of NF-κB Expression: this compound can reduce the expression and activity of NF-κB, a transcription factor involved in inflammatory and apoptotic responses often triggered by ROS.
-
Regulation of Apoptotic Genes: Treatment with this compound has been observed to decrease the expression of pro-apoptotic genes like p53 and Bax while increasing the expression of anti-apoptotic genes such as Bcl-2.
References
EUK-134 Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the working concentrations and experimental protocols for the in vitro use of EUK-134, a synthetic superoxide dismutase (SOD) and catalase mimetic. This compound is a potent antioxidant that protects cells from oxidative stress-induced damage.
Data Presentation: this compound Working Concentrations
The effective concentration of this compound in vitro is cell-type and context-dependent. The following table summarizes previously reported working concentrations in various cell lines and experimental setups.
| Cell Type | Application | Effective Concentration Range | Reference |
| Primary Human Keratinocytes | Protection against UVB-induced damage | Concentration-dependent | [1][2] |
| Human Dermal Fibroblasts | Cytoprotection | 80 µM | [3] |
| NRK-52E (Rat Kidney Epithelial) | Protection against paraquat-induced injury | 100 - 300 µM | [4] |
| Proximal Tubular Cells | Protection against H2O2-induced damage | 1 - 100 µM | [5] |
| H9C2 (Rat Cardiomyoblasts) | Attenuation of cardiac hypertrophy | Not specified | |
| ARPE-19 (Human Retinal Pigment Epithelial) | Protection against NaIO3-induced apoptosis | Not specified | |
| Cortical Neurons | Attenuation of staurosporine-induced apoptosis | 20 µM |
Note: Higher concentrations of this compound (30-300 µM) have been reported to cause a modest reduction in cell viability in some cell lines and should be tested for cytotoxicity in the specific model system.
Signaling Pathways Modulated by this compound
This compound primarily exerts its protective effects by mitigating oxidative stress, which in turn modulates key signaling pathways involved in cell survival and apoptosis. A significant mechanism of action involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and p53 signaling pathways.
Caption: this compound inhibits ROS, downregulating MAPK and p53 pathways.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability in the presence of an oxidative stressor.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Oxidative stressor (e.g., Hydrogen Peroxide (H₂O₂), Paraquat)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. It is recommended to test a range of concentrations (e.g., 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used for this compound). Incubate for 1-2 hours.
-
Induction of Oxidative Stress: Prepare a working solution of the oxidative stressor in culture medium. Add the stressor to the wells containing the this compound pre-treated cells. The final concentration of the stressor should be determined empirically for your cell line (e.g., 100-500 µM H₂O₂). Include a control group with cells treated only with this compound and a group with cells treated only with the stressor. Incubate for a predetermined time (e.g., 24 hours).
-
MTT Incubation: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and plot the cell viability against the this compound concentration.
Caption: Workflow for the MTT-based cell viability assay.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Oxidative stressor (e.g., H₂O₂)
-
H₂DCFDA (stock solution in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound in complete medium for 1-2 hours.
-
H₂DCFDA Loading: Remove the medium and wash the cells once with pre-warmed HBSS or PBS. Add 100 µL of 10 µM H₂DCFDA in HBSS or PBS to each well. Incubate for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells once with HBSS or PBS to remove excess probe. Add 100 µL of the oxidative stressor (e.g., 100 µM H₂O₂) in HBSS or PBS to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Kinetic readings can be taken every 5-10 minutes for 1-2 hours. Alternatively, visualize the cells under a fluorescence microscope.
-
Data Analysis: Subtract the background fluorescence (wells with cells but no H₂DCFDA) from all readings. Express the results as relative fluorescence units (RFU) or as a percentage of the control (cells treated with the stressor alone).
Caption: Workflow for intracellular ROS detection using H₂DCFDA.
Western Blot Analysis of MAPK and p53 Pathway Proteins
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the MAPK and p53 signaling pathways.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Oxidative stressor (e.g., UVB irradiation, H₂O₂)
-
6-well plates or larger culture dishes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-p53)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with the oxidative stressor for a specified time (e.g., 15-60 minutes for MAPK activation).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to the total protein levels.
These protocols provide a foundation for investigating the in vitro effects of this compound. It is crucial to optimize the conditions, including cell density, drug concentrations, and incubation times, for each specific cell line and experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
EUK-134: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
EUK-134 is a synthetic salen-manganese complex renowned for its potent superoxide dismutase (SOD) and catalase mimetic activities. This dual enzymatic function makes it a highly effective scavenger of reactive oxygen species (ROS), positioning it as a valuable tool in studying and mitigating oxidative stress in cellular models. This compound has demonstrated protective effects across a variety of cell types and experimental paradigms, offering researchers a powerful agent to investigate the roles of oxidative stress in signaling pathways, cell death, and disease pathogenesis. These application notes provide a comprehensive overview of the use of this compound in cell culture, including detailed protocols for its application and for assessing its efficacy.
Mechanism of Action
This compound's primary mechanism of action lies in its ability to catalytically convert superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂), which is subsequently decomposed into water and oxygen. This mimics the sequential action of SOD and catalase enzymes. By neutralizing these key ROS, this compound can prevent downstream cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.
Furthermore, research has elucidated that this compound modulates critical intracellular signaling pathways implicated in the cellular response to oxidative stress. Notably, it has been shown to inhibit the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38.[1][2] This inhibition can, in turn, reduce the accumulation and phosphorylation of the tumor suppressor protein p53, a key regulator of cell cycle arrest and apoptosis.[1] By attenuating these stress-activated signaling cascades, this compound promotes cell survival and mitigates the detrimental effects of oxidative insults.
Data Presentation
The effective concentration of this compound can vary depending on the cell type, the nature and severity of the oxidative stressor, and the experimental endpoint. The following tables summarize quantitative data from various studies to guide dose-selection and experimental design.
Table 1: Effective Concentrations of this compound in Various Cell Culture Models
| Cell Line | Oxidative Stressor | This compound Concentration | Observed Effect | Reference |
| Primary Human Keratinocytes | UVB Irradiation | 10-50 µM | Inhibition of MAPK activation, reduced p53 accumulation, increased cell survival. | |
| H9C2 Cardiomyocytes | Phenylephrine (50 µM) | 10 µM | Prevention of hypertrophic changes, reduction of mitochondrial ROS. | |
| ARPE-19 (Adult RPE cell line) | Sodium Iodate (NaIO₃) | Not specified | Improved cell viability, inhibition of p-ERK, p-p38, p-JNK, and p-p53. | |
| Rat Neuronal Cultures | Kainic Acid | Not specified | Significant reduction in neuronal damage. | |
| Human Keratinocytes | Superoxide or Hydrogen Peroxide | Not specified | Increased cell survival. |
Table 2: IC50 Values for this compound (where applicable)
| Cell Line | Condition | IC50 Value | Reference |
| Not available | Not available | Not available | Further studies are needed to establish specific IC50 values for cytotoxicity in various cell lines. |
Note: While this compound is generally considered cytoprotective, some studies suggest that at higher concentrations (e.g., >100 µM), it may exert mild cytotoxic effects. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Experimental Protocols
General Protocol for this compound Treatment in Cell Culture
This protocol provides a general guideline for treating adherent cells with this compound to investigate its protective effects against a concurrently or subsequently applied oxidative stressor.
Materials:
-
This compound (stock solution typically prepared in DMSO)
-
Cell culture medium appropriate for the cell line
-
Oxidative stress-inducing agent (e.g., H₂O₂, menadione, UVB light source)
-
Phosphate-buffered saline (PBS)
-
Sterile cell culture plates and consumables
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, larger plates for protein or RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow overnight.
-
This compound Pre-treatment (Recommended):
-
Prepare working concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentration of this compound (or vehicle control) to the cells.
-
Incubate for a pre-determined time (e.g., 1-2 hours) to allow for cellular uptake.
-
-
Induction of Oxidative Stress:
-
Prepare the oxidative stressor at the desired concentration in cell culture medium.
-
For chemical inducers (e.g., H₂O₂), add the solution directly to the wells containing the this compound pre-treated cells.
-
For physical inducers (e.g., UVB), remove the medium, irradiate the cells, and then add fresh medium (with or without this compound).
-
Include a control group of cells not exposed to the oxidative stressor.
-
-
Incubation: Incubate the cells for the desired period (e.g., 4, 12, 24, or 48 hours) to observe the effects of the treatment.
-
Downstream Analysis: Proceed with the desired assays to evaluate the effects of this compound, such as cell viability assays, ROS measurement, or protein analysis.
Assay for Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO or Solubilization Buffer
-
96-well plate reader
Procedure:
-
Follow the general treatment protocol in a 96-well plate.
-
At the end of the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Carefully aspirate the medium from each well.
-
Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that becomes fluorescent upon oxidation by intracellular ROS.
Materials:
-
DCFH-DA (stock solution in DMSO)
-
Serum-free cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Follow the general treatment protocol in a suitable plate (e.g., 96-well black plate for fluorescence reading).
-
At the end of the treatment period, aspirate the medium and wash the cells once with warm PBS.
-
Prepare a working solution of DCFH-DA (typically 5-10 µM) in pre-warmed serum-free medium. Protect the solution from light.
-
Add the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.
-
Aspirate the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add PBS or serum-free medium to the wells.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
Western Blot Analysis of MAPK and p53 Signaling
Western blotting can be used to assess the phosphorylation status of key proteins in the MAPK and p53 signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-p53, anti-p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound's mechanism of action in mitigating oxidative stress.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound cell culture treatment.
References
- 1. A synthetic superoxide dismutase/catalase mimetic (this compound) inhibits membrane-damage-induced activation of mitogen-activated protein kinase pathways and reduces p53 accumulation in ultraviolet B-exposed primary human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of EUK-134 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
EUK-134 is a synthetic salen-manganese complex that exhibits potent superoxide dismutase (SOD) and catalase mimetic activity. This dual enzymatic function allows it to catalytically scavenge reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), making it a powerful antioxidant. Due to its low molecular weight, this compound possesses good bioavailability and stability compared to proteinaceous antioxidant enzymes.[1] In various rat models of oxidative stress-related diseases, this compound has demonstrated significant therapeutic potential.
These application notes provide a comprehensive overview of the in vivo administration of this compound in rats, including detailed protocols for different experimental models, a summary of quantitative data from published studies, and a visualization of the key signaling pathways modulated by this compound.
Data Presentation
Table 1: Summary of this compound In Vivo Administration Protocols in Rats
| Rat Model | Dosage | Route of Administration | Frequency | Vehicle | Reference |
| Renal Ischemia-Reperfusion | 0.2 mg/kg | Intravenous (IV) | Single injection just before reperfusion | Not specified | [1] |
| Kainate-Induced Neurotoxicity | 10 mg/kg | Subcutaneous (SC) | Two injections: 24h and 0.5h before kainate administration | 0.9% NaCl | |
| D-Galactose-Induced Aging | 5 mg/kg | Intra-peritoneal (IP) | Daily for 42 days | Not specified | |
| Monocrotalin-Induced Pulmonary Hypertension | 3 mg/kg/day | Intra-peritoneal (IP) | Daily for 4 weeks, starting one day after induction | Not specified | [2] |
| Endotoxic Shock (LPS-induced) | 0.3 or 1 mg/kg bolus followed by 0.3 or 1 mg/kg/h infusion | Intravenous (IV) | Continuous infusion for 6 hours | Saline | [3] |
| Muscle Fatigue | 3 mg/kg | Intra-peritoneal (IP) | Single injection 1 hour before fatiguing stimulation | Phosphate-buffered saline (PBS) | |
| Stroke (Middle Cerebral Artery Occlusion) | 2.5 mg/kg | Intravenous (IV) | Not specified | Not specified |
Table 2: Summary of Quantitative Effects of this compound in Rat Models
| Rat Model | Parameter Measured | Effect of this compound | Reference |
| Kainate-Induced Neurotoxicity | Neuronal Damage (CA1) | Reduction from 52% to 22% | [4] |
| Neuronal Damage (CA3) | Reduction from 37% to 7% | ||
| Neuronal Damage (Piriform Cortex) | Reduction from 45% to 14% | ||
| Spectrin Breakdown Products (SBDP) | Significantly inhibited formation | ||
| NF-κB and AP-1 Binding Activity | Significantly reduced induction | ||
| Renal Ischemia-Reperfusion | Glomerular Filtration Rate | Significantly improved after 30 and 45 min of ischemia | |
| Serum Urea and Creatinine | Dose-dependent reduction | ||
| D-Galactose-Induced Aging | Spatial Memory Deficits | Significantly reversed | |
| Superoxide Dismutase Activity | Significantly increased | ||
| Catalase Activity | Significantly increased | ||
| Malondialdehyde Level | Significantly decreased | ||
| Endotoxic Shock (LPS-induced) | Renal Dysfunction | Attenuated | |
| Liver Injury | Attenuated | ||
| Skeletal Muscle Injury | Attenuated |
Experimental Protocols
Neuroprotection in Kainate-Induced Excitotoxicity Model
Objective: To evaluate the neuroprotective effects of this compound against kainate-induced neuronal damage in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Kainic acid (KA)
-
0.9% NaCl (Saline)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Groups:
-
Control Group: Injected with 0.9% NaCl.
-
KA Group: Injected with kainic acid.
-
KA + this compound Group: Pre-treated with this compound before kainate administration.
-
This compound Group: Injected with this compound only.
-
-
This compound Preparation and Administration:
-
Dissolve this compound in 0.9% NaCl to a final concentration for a 10 mg/kg dosage.
-
Administer this compound via subcutaneous injection at two time points: 24 hours and 30 minutes prior to the administration of kainic acid.
-
-
Induction of Excitotoxicity:
-
Administer kainic acid (10 mg/kg) via subcutaneous injection.
-
-
Endpoint Analysis:
-
At desired time points (e.g., 8 hours, 16 hours, or 5 days) after KA injection, euthanize the animals.
-
Collect brain tissue for histological analysis (e.g., H&E staining to assess neuronal damage) and biochemical assays (e.g., Western blot for spectrin breakdown products, EMSA for NF-κB and AP-1 binding activity).
-
Reno-protection in Ischemia-Reperfusion Injury Model
Objective: To assess the protective effect of this compound on renal function following ischemia-reperfusion injury in rats.
Materials:
-
Male Wistar rats
-
This compound
-
Anesthetic (e.g., thiopentone sodium)
-
Surgical instruments for uninephrectomy and renal artery clamping
-
Syringes and needles for intravenous injection
Procedure:
-
Animal Preparation:
-
Anesthetize the rats.
-
Perform a right uninephrectomy.
-
-
Induction of Ischemia:
-
Clamp the left renal artery for a specified duration (e.g., 30, 45, 60, or 75 minutes).
-
-
This compound Administration:
-
Prepare a solution of this compound for intravenous injection.
-
Administer a single intravenous injection of this compound (0.2 mg/kg) just before releasing the clamp (reperfusion).
-
-
Reperfusion and Monitoring:
-
Remove the clamp to allow reperfusion.
-
Monitor renal function over a period of one week post-surgery.
-
-
Endpoint Analysis:
-
Measure glomerular filtration rate (GFR) using a marker such as 51Cr-EDTA.
-
Collect blood samples to measure serum creatinine and urea levels as indicators of renal function.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its protective effects primarily through its intrinsic SOD and catalase mimetic activity, which directly reduces the levels of harmful reactive oxygen species. This reduction in oxidative stress, in turn, modulates downstream signaling pathways involved in inflammation, apoptosis, and cellular damage.
Catalytic Scavenging of Reactive Oxygen Species
The core mechanism of this compound involves the catalytic conversion of superoxide and hydrogen peroxide into harmless byproducts.
Caption: Catalytic cycle of this compound as a SOD and catalase mimetic.
Inhibition of Oxidative Stress-Induced Signaling
By reducing the cellular burden of ROS, this compound prevents the activation of several stress-activated signaling cascades that contribute to cellular damage and apoptosis.
Caption: this compound inhibits oxidative stress-induced MAPK and transcription factor activation.
Experimental Workflow for In Vivo this compound Efficacy Testing
The following diagram outlines a general workflow for assessing the efficacy of this compound in a rat model of disease.
References
- 1. This compound, a synthetic superoxide dismutase and catalase mimetic, protects rat kidneys from ischemia-reperfusion-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Superoxide dismutase/catalase mimetic this compound prevents diaphragm muscle weakness in monocrotalin-induced pulmonary hypertension | PLOS One [journals.plos.org]
- 3. Superoxide dismutase mimetic with catalase activity, this compound, attenuates the multiple organ injury and dysfunction caused by endotoxin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
EUK-134 Delivery Methods for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EUK-134 is a synthetic salen-manganese complex that mimics the catalytic activities of both superoxide dismutase (SOD) and catalase. This dual function makes it a potent scavenger of reactive oxygen species (ROS), positioning it as a promising therapeutic agent for a variety of pathological conditions driven by oxidative stress. In vivo studies are critical for evaluating the efficacy and safety of this compound in relevant disease models. Successful in vivo experimentation hinges on appropriate delivery methods that ensure bioavailability and target engagement.
These application notes provide a comprehensive overview of the common in vivo delivery methods for this compound, detailed experimental protocols, and a summary of the key signaling pathways modulated by this compound.
Data Presentation: In Vivo Administration of this compound
The following tables summarize quantitative data from various in vivo studies involving this compound administration.
Table 1: this compound Dosing and Administration Routes in Rodent Models
| Animal Model | Administration Route | Dosage Range | Vehicle/Formulation | Key Findings |
| Sprague-Dawley Rat | Subcutaneous (s.c.) | 10 mg/kg | Not specified | Reduced neuronal damage in a kainic acid-induced seizure model.[1] |
| Wistar Rat | Intravenous (i.v.) | 0.2 - 1 mg/kg (bolus), 0.3 - 1 mg/kg/h (infusion) | Saline | Protected against ischemia-reperfusion induced kidney damage and attenuated multiple organ injury in an endotoxin model.[2][3] |
| Wistar Rat | Intraperitoneal (i.p.) | 3 mg/kg | Phosphate-buffered saline (PBS) | Improved sarcoplasmic reticulum Ca2+ release after fatiguing muscle contraction.[4] |
| Sprague-Dawley Rat | Intraperitoneal (i.p.) | 5 mg/kg | Not specified | Reversed spatial memory deficits in a D-galactose-induced aging model.[5] |
| Mouse (mdx model) | Not specified | Not specified | Not specified | Reduced markers of oxidative stress and inflammation in the diaphragm. |
| Mouse (ALS model) | Not specified | Not specified | Not specified | Reduced oxidative stress and prolonged survival. |
Table 2: this compound Formulation Components for In Vivo Administration
| Component | Purpose | Typical Concentration Range | Reference |
| Dimethyl sulfoxide (DMSO) | Solubilizing agent | 5-10% | |
| Polyethylene glycol 300 (PEG300) | Co-solvent | 40% | |
| Polysorbate 80 (Tween 80) | Surfactant/Emulsifier | 5% | |
| Saline or PBS | Vehicle/Diluent | 45-54% | |
| Corn Oil | Vehicle | Not specified | Not specified |
Note: While these formulations are commonly used for poorly water-soluble compounds, researchers should always perform their own solubility and stability tests for their specific batch of this compound and experimental conditions.
Pharmacokinetics and Biodistribution
Specific pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC) for this compound are not extensively reported in publicly available literature. However, some studies suggest that salen-manganese complexes can cross the blood-brain barrier. The biodistribution of this compound is also not well-documented, though its effects have been observed in various organs, including the brain, kidneys, and muscle, suggesting systemic distribution following administration. Further studies are required to fully elucidate the pharmacokinetic and biodistribution profile of this compound.
Experimental Protocols
The following are detailed protocols for the most common methods of this compound administration in vivo. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intravenous (i.v.) Injection in Rats
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline, or a DMSO/PEG300/Tween 80/saline formulation)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Rat restrainer
-
Heating lamp or pad (optional, for tail vein dilation)
-
70% ethanol
Procedure:
-
Formulation Preparation: Prepare the this compound solution in the chosen vehicle. For a common formulation, first dissolve this compound in DMSO, then add PEG300, followed by Tween 80, and finally bring to the desired volume with sterile saline, mixing thoroughly after each addition.
-
Animal Preparation: Weigh the rat to determine the correct injection volume. If necessary, warm the rat's tail using a heating lamp or pad to dilate the lateral tail veins.
-
Restraint: Place the rat in a suitable restrainer, ensuring the tail is accessible.
-
Injection Site Preparation: Gently wipe the tail with a 70% ethanol-soaked gauze pad to clean the injection site.
-
Injection:
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle. A successful insertion is often indicated by a small "flash" of blood in the needle hub.
-
Slowly inject the this compound solution. The maximum bolus injection volume for a rat is typically 5 mL/kg.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 2: Subcutaneous (s.c.) Injection in Mice
Materials:
-
This compound
-
Vehicle solution
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
Procedure:
-
Formulation Preparation: Prepare the this compound solution as described in Protocol 1.
-
Animal Preparation: Weigh the mouse to calculate the injection volume.
-
Restraint: Manually restrain the mouse by grasping the loose skin at the scruff of the neck with the thumb and forefinger of your non-dominant hand.
-
Injection Site Preparation: The most common site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
-
Injection:
-
Create a "tent" of skin at the injection site.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.
-
Gently pull back on the plunger to ensure the needle has not entered a blood vessel (aspiration). If no blood appears, inject the solution.
-
The maximum volume per site for a subcutaneous injection in a mouse is typically 5 ml/kg.
-
-
Post-Injection:
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the mouse to its cage and monitor for any signs of distress or local irritation.
-
Protocol 3: Intraperitoneal (i.p.) Injection in Rats
Materials:
-
This compound
-
Vehicle solution (e.g., sterile PBS or saline)
-
Sterile syringes (1-3 mL) and needles (23-25 gauge)
-
70% ethanol
Procedure:
-
Formulation Preparation: Prepare the this compound solution in the appropriate sterile vehicle.
-
Animal Preparation: Weigh the rat to determine the correct injection volume.
-
Restraint: A two-person technique is often preferred for rat i.p. injections. One person restrains the rat with its head held lower than its body, while the second person performs the injection.
-
Injection Site Preparation: The injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Injection:
-
Insert the needle, bevel up, at a 30-40° angle into the abdominal cavity.
-
Aspirate by pulling back on the plunger to ensure that no bodily fluids (e.g., urine, intestinal contents) or blood are drawn into the syringe.
-
If the aspiration is clear, inject the solution. The maximum recommended volume for an i.p. injection in a rat is 10 ml/kg.
-
-
Post-Injection:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the rat for any adverse effects.
-
Signaling Pathways and Experimental Workflows
This compound exerts its protective effects by modulating key signaling pathways involved in the cellular response to oxidative stress.
This compound Mechanism of Action
This compound functions as a mimetic of two crucial antioxidant enzymes: superoxide dismutase (SOD) and catalase. This dual activity allows it to catalytically convert superoxide radicals to hydrogen peroxide, which is then further detoxified to water and oxygen.
References
Application Notes and Protocols: Utilizing EUK-134 for Neuroprotection in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
EUK-134 is a synthetic small molecule that mimics the catalytic activities of two crucial endogenous antioxidant enzymes: superoxide dismutase (SOD) and catalase. By scavenging reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), this compound offers a potent neuroprotective strategy against oxidative stress-induced neuronal damage. Oxidative stress is a key pathological mechanism implicated in a wide range of neurodegenerative diseases and acute neuronal injuries. These application notes provide detailed protocols for the use of this compound in primary neuronal cultures to investigate its neuroprotective effects and underlying mechanisms.
Mechanism of Action
This compound is a salen-manganese complex that catalytically converts superoxide radicals into hydrogen peroxide, which is then further detoxified into water and oxygen. This dual enzymatic activity makes it a highly efficient antioxidant. By reducing the cellular burden of ROS, this compound helps to mitigate downstream pathological events, including lipid peroxidation, protein oxidation, DNA damage, mitochondrial dysfunction, and the activation of pro-apoptotic signaling pathways.
Data Presentation
The following tables summarize the neuroprotective effects of this compound in primary neuronal cultures subjected to various insults.
| Neurotoxicity Model | Cell Type | Treatment | Endpoint | This compound Concentration | Result | Reference |
| Kainate-Induced Excitotoxicity | Rat Hippocampal and Piriform Cortex Neurons | Kainic Acid (KA) | Neuronal Damage (% of total neurons) | 1.5 mg/kg (in vivo) | KA: 37-52% damage; KA + this compound: 7-22% damage | [1] |
| Staurosporine-Induced Apoptosis | Murine Cortical Neurons | Staurosporine (30-100 nM) | Neuronal Viability | Not specified in primary neurons | Attenuates neuronal death | [1] |
| Amyloid-β Toxicity | Organotypic Hippocampal Cultures | Amyloid-β peptide | Neuronal Viability | Not specified in primary neurons | Protects against toxicity | [1] |
Experimental Protocols
Preparation of Primary Cortical or Hippocampal Neuronal Cultures
This protocol is adapted from standard procedures for isolating and culturing primary neurons from embryonic rodents.
Materials:
-
Timed-pregnant rat (E18) or mouse (E16)
-
Hibernate®-E medium (or equivalent)
-
Papain (20 U/mL) and DNase I (100 U/mL) solution
-
Neurobasal® Medium supplemented with B-27® Supplement, GlutaMAX™, and Penicillin-Streptomycin
-
Poly-D-lysine (PDL) coated culture plates or coverslips
-
Sterile dissection tools
-
Sterile conical tubes and pipettes
Procedure:
-
Tissue Dissection: Euthanize the pregnant animal according to approved institutional protocols. Aseptically remove the embryos and place them in ice-cold Hibernate®-E medium. Dissect the cortices or hippocampi from the embryonic brains under a dissecting microscope.
-
Enzymatic Digestion: Transfer the dissected tissue to a sterile conical tube containing a pre-warmed papain and DNase I solution. Incubate at 37°C for 15-20 minutes with gentle agitation every 5 minutes.
-
Cell Dissociation: Carefully remove the enzyme solution and wash the tissue three times with warm Neurobasal® medium. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Cell Plating: Determine cell viability and density using a hemocytometer and trypan blue exclusion. Plate the neurons onto PDL-coated plates or coverslips at a desired density (e.g., 1 x 10⁵ cells/cm²) in supplemented Neurobasal® medium.
-
Cell Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂. Replace half of the culture medium with fresh, pre-warmed medium every 2-3 days. Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).
This compound Treatment and Induction of Oxidative Stress
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in culture medium)
-
Neurotoxic agent (e.g., H₂O₂, glutamate, staurosporine, amyloid-β oligomers)
-
Primary neuronal cultures (7-10 DIV)
Procedure:
-
Pre-treatment with this compound: Prepare working concentrations of this compound in pre-warmed culture medium. A typical starting concentration range is 10-50 µM.
-
Remove the existing culture medium from the neuronal cultures and replace it with the medium containing the desired concentration of this compound.
-
Incubate the cultures for a pre-determined time (e.g., 1-2 hours) at 37°C and 5% CO₂.
-
Induction of Oxidative Stress: Following the pre-treatment period, add the neurotoxic agent directly to the culture medium containing this compound. The concentration and duration of the neurotoxin exposure should be optimized based on the specific experimental model.
-
Incubate the cultures for the desired duration of the neurotoxic insult (e.g., 24 hours).
Assessment of Neuronal Viability (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit
-
Multi-well plate reader
Procedure:
-
After the treatment period, carefully collect a sample of the culture supernatant from each well.
-
Transfer the supernatant to a new multi-well plate.
-
Add the LDH reaction mixture provided in the kit to each well.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit's instructions (typically 30 minutes).
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.
-
To determine the maximum LDH release, lyse a set of untreated control wells with the lysis buffer provided in the kit and use this as the 100% cell death control.
-
Calculate the percentage of cytotoxicity for each treatment group relative to the maximum LDH release control.
Measurement of Intracellular ROS (DCF-DA Assay)
The 2',7'-dichlorofluorescin diacetate (DCF-DA) assay is a common method to measure intracellular ROS levels. DCF-DA is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
Materials:
-
DCF-DA stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader
Procedure:
-
At the end of the treatment period, remove the culture medium and wash the cells gently with pre-warmed HBSS.
-
Prepare a working solution of DCF-DA (typically 5-10 µM) in HBSS.
-
Add the DCF-DA solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with HBSS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or a multi-well plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
The fluorescence intensity is proportional to the intracellular ROS levels.
Visualization of Pathways and Workflows
Signaling Pathways
Experimental Workflow
Conclusion
This compound serves as a valuable research tool for investigating the role of oxidative stress in neuronal cell death and for evaluating the therapeutic potential of antioxidant strategies. The protocols and information provided in these application notes offer a framework for incorporating this compound into studies using primary neuronal cultures. Researchers are encouraged to optimize concentrations and incubation times for their specific experimental models.
References
Application Note: EUK-134 for Reducing Oxidative Stress in H9c2 Cardiomyoblast Cells
Introduction
EUK-134 is a synthetic salen-manganese complex renowned for its potent antioxidant properties, functioning as a mimetic of both superoxide dismutase (SOD) and catalase.[1][2][3] This dual enzymatic activity allows it to catalytically scavenge reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), converting them into harmless water and oxygen. In the context of cardiovascular research, H9c2 cells, a rat cardiomyoblast cell line, serve as a valuable in vitro model for studying cardiac injury and protective mechanisms. Oxidative stress is a key pathological factor in various cardiovascular diseases, including cardiac hypertrophy and ischemia-reperfusion injury.[1] this compound has demonstrated significant efficacy in protecting H9c2 cells from oxidative stress-induced damage, making it a valuable tool for investigating cardioprotective strategies.[1]
Mechanism of Action
This compound mitigates oxidative stress primarily by targeting the source of ROS production, particularly within the mitochondria. In H9c2 cells subjected to hypertrophic stimuli like phenylephrine (PE) or direct oxidative insult with agents like hydrogen peroxide (H₂O₂), there is an observed increase in mitochondrial superoxide production and a decrease in mitochondrial membrane potential. Pre-treatment with this compound effectively reverses these effects by scavenging mitochondrial ROS, thereby preserving mitochondrial integrity and function. This action prevents the downstream activation of pro-apoptotic signaling cascades, such as the MAPK pathway (including p38, ERK, and JNK), and reduces the expression of cell death markers like cleaved caspase-3 and Bax.
Signaling and Experimental Workflow Diagrams
Caption: this compound signaling pathway in mitigating oxidative stress-induced damage in H9c2 cells.
References
- 1. Mitoprotective antioxidant this compound stimulates fatty acid oxidation and prevents hypertrophy in H9C2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Novel Application of this compound in Retinal Degeneration: Preventing Mitochondrial Oxidative Stress-Triggered Retinal Pigment Epithelial Cell Apoptosis by Suppressing MAPK/p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: EUK-134 for Radiation-Induced Damage Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EUK-134 is a synthetic salen-manganese complex that exhibits potent superoxide dismutase (SOD) and catalase mimetic activities. This dual enzymatic function allows it to catalytically scavenge reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which are key mediators of cellular damage following exposure to ionizing radiation. These application notes provide a comprehensive overview of the use of this compound and its analogs (e.g., EUK-207) in preclinical models of radiation-induced tissue injury, including dermatitis, pneumonitis, and oral mucositis. The detailed protocols and summarized data herein are intended to serve as a valuable resource for researchers investigating radioprotective and radiomitigative strategies.
Mechanism of Action
This compound's primary mechanism of action is the catalytic removal of ROS. Ionizing radiation leads to the radiolysis of water molecules, generating a cascade of free radicals that cause oxidative damage to cellular macromolecules, including DNA, lipids, and proteins. By mimicking the activities of SOD and catalase, this compound can neutralize these harmful species, thereby reducing oxidative stress.
Furthermore, this compound has been shown to modulate key signaling pathways involved in the cellular response to radiation damage. Notably, it can inhibit the activation of mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) and reduce the accumulation and phosphorylation of the p53 tumor suppressor protein, a central player in the DNA damage response that can trigger apoptosis.[1][2] This modulation of signaling cascades contributes to increased cell survival and tissue protection.[1][2]
Application in Radiation-Induced Damage Models
Radiation-Induced Dermatitis
Radiation dermatitis is a common side effect of radiotherapy, characterized by erythema, desquamation, and in severe cases, ulceration. This compound and its analogs have demonstrated significant efficacy in mitigating these effects in preclinical models.
Quantitative Data Summary
| Animal Model | Radiation Dose & Type | EUK-207 Treatment Protocol | Key Findings | Reference |
| Rat | 30 Gy X-ray | 5 mg/kg, subcutaneous, daily, starting 48h post-irradiation | Reduced severity of radiation dermatitis; improved wound healing (wounds 32% of original size vs. 58% in vehicle at day 21). | |
| Mouse (SKH-1 hairless) | 30 Gy, 6 MeV electrons | Topical application (concentration not specified) | Reduction in inflammatory score and faster resolution of dermatitis. |
Experimental Protocol: In Vivo Rat Model of Radiation Dermatitis
This protocol is adapted from studies demonstrating the mitigative effects of EUK-207 on radiation-induced skin injury.
-
Animal Model: Female Sprague-Dawley rats (8-10 weeks old).
-
Irradiation:
-
Anesthetize rats (e.g., with ketamine/xylazine).
-
Shield the body, exposing a defined area of the dorsal skin (e.g., 2x2 cm).
-
Deliver a single dose of 30 Gy of X-rays to the exposed skin area.
-
-
EUK-207 Administration:
-
Prepare a solution of EUK-207 in a suitable vehicle (e.g., saline).
-
Beginning 48 hours post-irradiation, administer EUK-207 daily via subcutaneous injection at a dose of 5 mg/kg.
-
A control group should receive vehicle injections on the same schedule.
-
-
Assessment of Dermatitis:
-
Visually score the severity of radiation dermatitis weekly using a standardized scale (e.g., 0 = no change, 1 = erythema, 2 = dry desquamation, 3 = moist desquamation, 4 = ulceration).
-
Measure wound size if applicable.
-
-
Histological Analysis:
-
At selected time points, euthanize animals and collect skin samples from the irradiated area.
-
Fix tissues in 10% buffered formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration, epidermal and dermal thickness, and other morphological changes.
-
Radiation-Induced Lung Injury
Radiation-induced lung injury (RILI) manifests as an early inflammatory phase (pneumonitis) followed by a late fibrotic phase. EUK-207 has been shown to mitigate both phases of RILI.
Quantitative Data Summary
| Animal Model | Radiation Dose & Type | EUK-207 Treatment Protocol | Key Findings | Reference |
| Rat (Sprague-Dawley) | 10 Gy to whole thorax | 8 mg/kg, s.c., daily, from 0 to 14 weeks post-irradiation | Significantly reduced increase in breathing rate; decreased lung hydroxyproline content (marker of fibrosis) at 28 weeks.[1] | |
| Rat (Fischer) | 12 Gy to whole thorax | 8 mg/kg, s.c., daily, starting immediately or 2 weeks post-irradiation, until 28 weeks | Reduced oxidative damage (50-100%), TGF-β1 expression (75-100%), activated macrophages (20-60%), and fibrosis (60-80%). |
Experimental Protocol: In Vivo Rat Model of Radiation-Induced Lung Injury
-
Animal Model: Female Fischer 344 rats (6-7 weeks old).
-
Irradiation:
-
Anesthetize rats.
-
Deliver a single dose of 12 Gy to the whole thorax using a suitable irradiator.
-
-
EUK-207 Administration:
-
Prepare a solution of EUK-207.
-
Administer EUK-207 daily via subcutaneous injection at a dose of 8 mg/kg. Treatment can be initiated at various time points post-irradiation (e.g., immediately or 2 weeks after).
-
Include a vehicle-treated control group.
-
-
Functional Assessment:
-
Monitor breathing rates weekly using a whole-body plethysmograph as an indicator of pneumonitis.
-
-
Biochemical and Histological Analysis:
-
At the end of the study period (e.g., 48 weeks), euthanize animals and collect lung tissue.
-
Measure hydroxyproline content in lung homogenates to quantify fibrosis.
-
Perform H&E and Masson's trichrome staining on lung sections to visualize inflammation and collagen deposition.
-
Analyze markers of oxidative stress (e.g., 8-hydroxy-2'-deoxyguanosine) and inflammation (e.g., TGF-β1, activated macrophages) via immunohistochemistry or ELISA.
-
Radiation-Induced Oral Mucositis
Oral mucositis is a painful and dose-limiting toxicity of radiotherapy for head and neck cancers. While direct studies on this compound for oral mucositis are less common, its protective effects on keratinocytes suggest potential benefits.
Quantitative Data Summary (In Vitro)
| Cell Line | Radiation Dose & Type | This compound Treatment Protocol | Key Findings | Reference |
| Primary Human Keratinocytes | UVB | Pre-treatment with this compound (concentration-dependent) | Significantly lower accumulation of p53 protein; inhibition of UVB-induced activation of ERK, JNK, and p38 MAPK pathways; significant increase in cell survival. |
Experimental Protocol: In Vitro Model of Radiation Damage in Keratinocytes
-
Cell Culture:
-
Culture primary human epidermal keratinocytes in appropriate media.
-
-
This compound Pre-treatment:
-
Treat cells with varying concentrations of this compound (e.g., 10-100 µM) for a specified period (e.g., 1 hour) before irradiation.
-
Include a vehicle-treated control.
-
-
Irradiation:
-
Irradiate the cells with a single dose of UVB radiation.
-
-
Post-Irradiation Assays:
-
Cell Viability: Assess cell viability at 24-48 hours post-irradiation using an MTT or similar assay.
-
Apoptosis: Quantify apoptosis using Annexin V/Propidium Iodide staining and flow cytometry.
-
Western Blot Analysis: Lyse cells at various time points post-irradiation to analyze the phosphorylation status of MAPK pathway proteins (p-ERK, p-JNK, p-p38) and the expression levels of p53.
-
Conclusion
This compound and its more stable analog, EUK-207, are promising agents for the mitigation of radiation-induced tissue damage. Their ability to catalytically scavenge ROS and modulate critical stress-response signaling pathways provides a strong mechanistic basis for their protective effects. The protocols and data presented here offer a foundation for further research into the therapeutic potential of these compounds in managing the adverse effects of radiotherapy. Further studies are warranted to optimize dosing and treatment schedules and to translate these preclinical findings into clinical applications.
References
Application Note: HPLC and LC-MS/MS Analysis of EUK-134 and its Metabolites in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
EUK-134 is a synthetic salen-manganese complex that has garnered significant interest in the fields of pharmacology and cosmetics due to its potent antioxidant properties. It functions as a mimetic of two key endogenous antioxidant enzymes: superoxide dismutase (SOD) and catalase.[1][2][3] This dual activity allows this compound to catalytically scavenge reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, thereby protecting cells and tissues from oxidative damage.[1][4] The therapeutic potential of this compound is being explored in a variety of conditions associated with oxidative stress, including neurodegenerative diseases, ischemia-reperfusion injury, and skin photoaging.
The development of robust and reliable analytical methods for the quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, metabolism profiling, and ensuring the safety and efficacy of potential therapeutic applications. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the selective and sensitive determination of drugs and their metabolites in complex biological samples.
Principles and Scope
This document provides detailed protocols for the quantitative analysis of this compound in biological samples, such as plasma and tissue homogenates, using HPLC-UV and LC-MS/MS. Additionally, it outlines a strategy for the investigation of potential this compound metabolites. The methods described herein are intended to serve as a comprehensive guide for researchers in drug metabolism, pharmacokinetics, and analytical development.
The protocols cover:
-
Sample preparation techniques, including protein precipitation and solid-phase extraction.
-
Representative HPLC-UV and LC-MS/MS methods for the quantification of this compound.
-
Guidelines for method validation based on regulatory standards.
-
A discussion on the potential for in vitro metabolism studies using liver microsomes.
Signaling Pathway of this compound Antioxidant Activity
This compound's primary mechanism of action is the catalytic removal of reactive oxygen species, thereby mitigating oxidative stress and preventing the activation of downstream signaling pathways associated with cellular damage.
Experimental Workflow for this compound Analysis
The overall workflow for the analysis of this compound from biological samples involves several key steps from sample collection to data analysis.
Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Internal Standard (IS), e.g., a structurally similar but chromatographically resolved compound.
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid (HPLC grade)
-
Phosphate buffer
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Rat or human liver microsomes (for metabolism studies)
-
NADPH regenerating system (for metabolism studies)
Sample Preparation Protocols
The choice of sample preparation method depends on the sample matrix and the required sensitivity.
Protein Precipitation (for Plasma/Serum)
This is a rapid method suitable for initial screening and when high sensitivity is not the primary requirement.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an HPLC vial for analysis.
Solid-Phase Extraction (SPE) (for Plasma/Serum and Tissue Homogenates)
SPE provides a cleaner extract and is recommended for methods requiring higher sensitivity, such as LC-MS/MS.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat the sample: Dilute 100 µL of plasma or tissue homogenate with 400 µL of 4% phosphoric acid in water. Add the internal standard.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the mobile phase for analysis.
Representative HPLC-UV Method
This method is suitable for the quantification of this compound in formulations or in biological samples with concentrations in the higher ng/mL to µg/mL range.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 275 nm |
Representative LC-MS/MS Method
This method provides high sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations of this compound and its metabolites are expected.
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| MS System | Sciex QTRAP 6500+ or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
Data Presentation
Quantitative data should be summarized in clear, structured tables. The following tables present hypothetical but realistic data for the analysis of this compound.
Table 1: Hypothetical HPLC-UV Method Parameters
| Compound | Retention Time (min) |
| This compound | 8.5 |
| Internal Standard | 7.2 |
Table 2: Hypothetical LC-MS/MS Method Parameters
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 3.8 | 382.1 | 284.1 |
| Internal Standard | 3.5 | 396.1 | 298.1 |
| Metabolite 1 (Hypothetical) | 3.2 | 398.1 | 300.1 |
| Metabolite 2 (Hypothetical) | 2.9 | 414.1 | 316.1 |
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure reliable results. Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Determined by replicate analysis of quality control (QC) samples at low, medium, and high concentrations. The mean value should be within ±15% of the nominal value, and the precision should not exceed 15% CV.
-
Calibration Curve: A linear relationship between instrument response and known concentrations of the analyte. A correlation coefficient (r²) of >0.99 is typically required.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (within ±20%).
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Investigation of this compound Metabolites
The metabolic fate of this compound is not well-documented in publicly available literature. In vitro studies using liver microsomes are a common approach to investigate potential metabolism.
Protocol for In Vitro Metabolism in Liver Microsomes:
-
Prepare an incubation mixture containing liver microsomes (e.g., rat or human), a NADPH-regenerating system, and phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (e.g., at a final concentration of 1-10 µM).
-
Incubate at 37°C. Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes) and quench the reaction with an equal volume of cold acetonitrile.
-
Analyze the samples by LC-MS/MS. Compare the chromatograms of the incubated samples with a control sample (without NADPH) to identify potential metabolites.
-
Metabolite identification can be performed using high-resolution mass spectrometry to determine the elemental composition of the metabolite and by analyzing its fragmentation pattern. Common metabolic pathways for compounds like this compound could include hydroxylation, demethylation, or conjugation.
Conclusion
The HPLC-UV and LC-MS/MS methods outlined in this application note provide a robust framework for the quantitative analysis of this compound in biological matrices. While the provided chromatographic conditions are representative, they should be optimized and fully validated for the specific application and laboratory instrumentation. The investigation of this compound metabolism is a critical step in its development as a therapeutic agent, and the in vitro methods described offer a starting point for these essential studies.
References
- 1. This compound, a synthetic superoxide dismutase and catalase mimetic, protects rat kidneys from ischemia-reperfusion-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Superoxide dismutase mimetic with catalase activity, this compound, attenuates the multiple organ injury and dysfunction caused by endotoxin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a synthetic superoxide dismutase and catalase mimetic, prevents oxidative stress and attenuates kainate-induced neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of the synthetic superoxide dismutase/catalase mimetic this compound to compensate for seasonal antioxidant deficiency by reducing pre-existing lipid peroxides at the human skin surface - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EUK-134 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EUK-134 is a synthetic salen-manganese complex that acts as a potent mimetic of two critical endogenous antioxidant enzymes: superoxide dismutase (SOD) and catalase. By catalytically scavenging reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), this compound mitigates oxidative stress, a key pathological mechanism implicated in the onset and progression of numerous neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS). These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of neurodegeneration to investigate its neuroprotective effects and underlying mechanisms of action.
Mechanism of Action
This compound's primary mechanism involves a dual catalytic activity. It first converts superoxide radicals to hydrogen peroxide, mimicking SOD activity. Subsequently, it detoxifies the hydrogen peroxide into water and oxygen, mimicking catalase activity. This comprehensive ROS scavenging prevents downstream cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, which are hallmarks of neurodegenerative conditions.[1][2] Furthermore, this compound has been shown to modulate key signaling pathways involved in apoptosis and inflammation, such as the JNK and MAPK/p53 pathways, further contributing to its neuroprotective profile.[1][3]
Data Presentation: Efficacy of this compound in Neurodegenerative Models
The following tables summarize the quantitative effects of this compound across various experimental models of neurodegeneration.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Line | Neurotoxic Insult | This compound Concentration | Outcome Measure | Result | Reference |
| Primary Dopaminergic Cultures | Paraquat | Not Specified | Apoptotic Cell Death | Protection against apoptosis | [1] |
| Primary Dopaminergic Cultures | MPP+ or 6-OHDA | Not Specified | Nitrotyrosine Accumulation | Prevention of nitrotyrosine accumulation | |
| Organotypic Hippocampal Cultures | Amyloid-β | Not Specified | Cell Death | Inhibition of cell death (by EUK-8, a related compound) | |
| Microglial Cells | Fibrillar Amyloid-β | Not Specified | Microglial Proliferation | Blockade of microglial proliferation | |
| ARPE-19 Cells | Sodium Iodate (6 mM) | Pre-treatment for 1.5h | Cell Viability | Notable improvement in cell viability | |
| ARPE-19 Cells | Sodium Iodate (6 mM) | Pre-treatment for 1.5h | Mitochondrial ROS | Prevention of mitochondrial ROS accumulation | |
| H9C2 Cells | Phenylephrine (50 µM) | 10 µM | Hypertrophic Changes | Prevention of hypertrophic changes | |
| Human Neuroblastoma SK-N-MC | H₂O₂/Menadione | Not Specified | Cell Viability | Enhanced cell viability | |
| Rat Polymorphonuclear Leukocytes | Zinc and Paraquat | Pre-treatment | Total Free Radical Generation | Altered towards normalcy |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | Disease Model | This compound Dosage and Administration | Outcome Measure | Result | Reference |
| Adult Mice | Paraquat-induced Dopaminergic Cell Death | Not Specified | Dopaminergic Cell Death | Protection against cell death | |
| Rats | Kainate-induced Seizures | 10 mg/kg, s.c. (24h and 0.5h before kainate) | Neuronal Damage (CA1, CA3, Piriform Cortex) | Significant reduction in neuronal damage | |
| Rats | Kainate-induced Seizures | 10 mg/kg, s.c. (24h and 0.5h before kainate) | Protein Nitration | Highly significant reduction | |
| Rats | Kainate-induced Seizures | 10 mg/kg, s.c. (24h and 0.5h before kainate) | NF-κB and AP-1 Activation | Significant reduction in activation | |
| SOD2 Nullizygous Mice | Genetic model of oxidative stress | Injection | Lifespan | Extended lifespan | |
| Mouse Model | Amyotrophic Lateral Sclerosis (ALS) | Not Specified | Survival and Oxidative Stress | Prolonged survival and reduced oxidative stress | |
| Rat Model | Stroke (Middle Cerebral Artery Occlusion) | Not Specified | Brain Infarct Size | Reduced infarct size | |
| Balb/c Mouse | Sodium Iodate-induced Retinal Degeneration | Not Specified | Retinal Deformation, Nuclear Layer Thinning | Antagonized retinal deformation and prevented thinning | |
| Rat Model | D-galactose-induced Aging | 5 mg/kg, i.a., daily for 42 days | Spatial Memory Deficits | Significant reversal of deficits | |
| Rat Model | D-galactose-induced Aging | 5 mg/kg, i.a., daily for 42 days | Brain Weight and Cerebral Cortex Thickness | Significant reversal of loss and reduction |
Experimental Protocols
In Vitro Neuroprotection Assay Using SH-SY5Y Human Neuroblastoma Cells
This protocol describes a method to assess the neuroprotective effects of this compound against oxidative stress-induced cell death in the human neuroblastoma cell line SH-SY5Y, a common model for neurodegenerative diseases.
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
6-hydroxydopamine (6-OHDA) or H₂O₂ as the neurotoxic agent
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the respective this compound concentrations. Incubate for 2 hours.
-
Induction of Oxidative Stress: Prepare a fresh solution of 6-OHDA or H₂O₂ in culture medium. A typical concentration for 6-OHDA is 50-100 µM, and for H₂O₂ is 100-200 µM (optimize for your specific cell passage and conditions). Add the neurotoxin to the wells containing this compound. Include control wells with medium only, this compound only, and neurotoxin only.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment (MTT Assay): a. After the 24-hour incubation, carefully remove the medium from each well. b. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. c. Incubate for 4 hours at 37°C. d. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
In Vivo Neuroprotection Study in a Rat Model of Kainate-Induced Excitotoxicity
This protocol outlines an in vivo study to evaluate the neuroprotective effects of this compound in a rat model of neurodegeneration induced by kainic acid (KA).
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Kainic acid (KA)
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Perfusion solutions (saline and 4% paraformaldehyde in PBS)
-
Cryoprotectant (e.g., 30% sucrose in PBS)
-
Equipment for subcutaneous injections, perfusion, and tissue processing.
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.
-
Experimental Groups:
-
Control: Saline injection
-
KA only: Kainic acid injection (10 mg/kg, s.c.)
-
This compound + KA: this compound (10 mg/kg, s.c.) administered 24 hours and 30 minutes before KA injection.
-
This compound only: this compound injection (10 mg/kg, s.c.)
-
-
Drug Administration: Administer this compound and KA via subcutaneous injection as per the experimental design.
-
Behavioral Monitoring: Observe the animals for seizure activity for at least 4 hours post-KA injection.
-
Tissue Collection: At a predetermined time point (e.g., 72 hours post-KA injection), deeply anesthetize the rats and perform transcardial perfusion first with cold saline followed by 4% paraformaldehyde.
-
Brain Processing: Carefully extract the brains and post-fix them in 4% paraformaldehyde overnight at 4°C. Subsequently, transfer the brains to a 30% sucrose solution for cryoprotection until they sink.
-
Histological Analysis: a. Section the brains coronally (e.g., 40 µm thickness) using a cryostat. b. Perform Nissl staining or immunohistochemistry for markers of neuronal damage (e.g., Fluoro-Jade B) or apoptosis (e.g., cleaved caspase-3) to assess the extent of neuroprotection.
Western Blot Analysis of Pro-Apoptotic and Anti-Apoptotic Proteins
This protocol details the procedure for analyzing protein expression levels of key apoptotic markers in brain tissue or cell lysates following this compound treatment.
Materials:
-
Brain tissue or cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-JNK, anti-p-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction: Homogenize brain tissue or lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Immunohistochemistry (IHC) for Neuronal Apoptosis Markers in Brain Sections
This protocol provides a method for the immunohistochemical detection of apoptotic markers in brain sections from in vivo studies.
Materials:
-
Cryosectioned brain tissue on slides
-
PBS
-
Permeabilization solution (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody (e.g., rabbit anti-cleaved caspase-3, 1:500 dilution)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:1000 dilution)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Slide Preparation: Air-dry the cryosectioned slides for 30 minutes.
-
Rehydration and Permeabilization: Wash the slides three times with PBS for 5 minutes each. Incubate in permeabilization solution for 15 minutes.
-
Blocking: Wash with PBS and then incubate in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the slides with the primary antibody diluted in blocking solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the slides three times with PBS. Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash the slides three times with PBS. Incubate with DAPI solution for 5 minutes.
-
Mounting: Wash the slides with PBS and mount with an appropriate mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Mandatory Visualizations
Caption: this compound's dual catalytic mechanism of action.
Caption: this compound's modulation of apoptotic signaling pathways.
Caption: General experimental workflow for studying this compound.
References
- 1. Catalytic Antioxidants and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic superoxide dismutase and catalase mimetic, prevents oxidative stress and attenuates kainate-induced neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Application of this compound in Retinal Degeneration: Preventing Mitochondrial Oxidative Stress-Triggered Retinal Pigment Epithelial Cell Apoptosis by Suppressing MAPK/p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
EUK-134 in Seahorse Assays: A Novel Approach to Assessing Mitochondrial Respiration
Application Notes and Protocols for Researchers
Introduction
EUK-134 is a synthetic salen-manganese complex renowned for its potent superoxide dismutase (SOD) and catalase mimetic activity.[1][2][3] This cell-permeable compound has demonstrated significant protective effects against oxidative stress-induced cellular damage by catalytically scavenging reactive oxygen species (ROS).[1][2] In the context of mitochondrial research, this compound has emerged as a valuable tool for investigating the role of oxidative stress in mitochondrial dysfunction. One powerful platform for studying mitochondrial function is the Agilent Seahorse XF Analyzer, which measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time. This application note provides a detailed protocol for utilizing this compound in conjunction with the Seahorse XF Cell Mito Stress Test to investigate the impact of oxidative stress on mitochondrial respiration.
Mitochondria are central to cellular energy metabolism, and their dysfunction is implicated in a wide array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. The Seahorse XF Cell Mito Stress Test is a widely accepted standard for assessing mitochondrial function by using a series of mitochondrial inhibitors to reveal key parameters of mitochondrial respiration. By incorporating this compound into this assay, researchers can elucidate the protective effects of this antioxidant compound on mitochondrial health and function under conditions of oxidative stress. This approach allows for a quantitative assessment of how scavenging mitochondrial ROS can preserve respiratory capacity and overall cellular bioenergetics.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound on mitochondrial respiration parameters in human skeletal muscle cells under tunicamycin-induced ER stress, as measured by a Seahorse XF assay.
| Parameter | Vehicle Control | Tunicamycin (24h) | Tunicamycin + this compound |
| Basal Respiration (OCR, pmol/min) | ~100 | ~150 | ~110 |
| Maximal Respiration (OCR, pmol/min) | ~200 | ~250 | ~200 |
| Spare Respiratory Capacity (OCR, pmol/min) | ~100 | ~100 | ~90 |
| ATP Production (OCR, pmol/min) | ~80 | ~120 | ~85 |
| Proton Leak (OCR, pmol/min) | ~20 | ~30 | ~25 |
| Non-mitochondrial Respiration (OCR, pmol/min) | ~25 | ~40 | ~30 |
Note: The data presented are approximate values derived from graphical representations in the cited literature and are intended for illustrative purposes. Actual results may vary depending on the cell type, experimental conditions, and specific instrumentation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Cell Culture and Plating for Seahorse Assay
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a pre-determined optimal density for the specific cell type being investigated. Allow the cells to adhere and grow overnight in a standard CO2 incubator at 37°C.
-
This compound Pre-treatment (Optional): If investigating the protective effects of this compound, pre-treat the cells with the desired concentration of this compound (e.g., 10-20 µM) for a specified duration (e.g., 24 hours) prior to the Seahorse assay. Include a vehicle control (DMSO) group.
Protocol 3: Seahorse XF Cell Mito Stress Test with this compound
-
Hydrate Sensor Cartridge: On the day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Prepare Assay Medium: On the day of the assay, prepare the Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C. Adjust the pH to 7.4. If this compound is to be present during the assay, supplement the assay medium with the final desired concentration of this compound and an equivalent concentration of DMSO in the control medium.
-
Medium Exchange: Remove the cell culture medium from the Seahorse plate and gently wash the cells with the prepared assay medium. Finally, add the appropriate volume of assay medium (with or without this compound) to each well.
-
Incubate: Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow the temperature and pH to equilibrate.
-
Load Injection Ports: During the incubation, load the injection ports of the hydrated sensor cartridge with the mitochondrial inhibitors from the Seahorse XF Cell Mito Stress Test Kit (oligomycin, FCCP, and a mixture of rotenone and antimycin A) at the optimized concentrations for the cell line being used.
-
Run Seahorse Assay: Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate. Initiate the assay protocol to measure basal OCR and ECAR, followed by sequential injections of the mitochondrial inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Mandatory Visualizations
Caption: Mechanism of this compound in mitigating oxidative stress-induced mitochondrial dysfunction.
Caption: Experimental workflow for Seahorse XF Cell Mito Stress Test with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Superoxide dismutase/catalase mimetic this compound prevents diaphragm muscle weakness in monocrotalin-induced pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superoxide dismutase/catalase mimetic this compound prevents diaphragm muscle weakness in monocrotalin-induced pulmonary hypertension | PLOS One [journals.plos.org]
EUK-134: Application Notes and Protocols for Use as a Positive Control in Antioxidant Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
EUK-134 is a synthetic salen-manganese complex renowned for its potent antioxidant properties. It functions as a mimetic of two crucial endogenous antioxidant enzymes: superoxide dismutase (SOD) and catalase. This dual enzymatic activity allows this compound to catalytically scavenge reactive oxygen species (ROS), making it an invaluable tool and a reliable positive control in a wide array of antioxidant studies. By converting superoxide radicals to hydrogen peroxide and subsequently decomposing hydrogen peroxide into water and oxygen, this compound effectively mitigates oxidative stress in both in vitro and in vivo models.[1][2] These application notes provide detailed protocols for utilizing this compound as a positive control and summarize its effects on key signaling pathways and markers of oxidative stress.
Mechanism of Action
This compound's primary mechanism of action lies in its ability to mimic the catalytic activities of superoxide dismutase (SOD) and catalase.[1] This catalytic nature allows a single molecule of this compound to neutralize numerous ROS molecules, making it a highly efficient antioxidant.
-
Superoxide Dismutase (SOD) Mimetic Activity: this compound catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
-
Catalase Mimetic Activity: Subsequently, it catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water (H₂O) and molecular oxygen (O₂).
This two-step process effectively removes two major ROS, preventing downstream damage to cellular components such as lipids, proteins, and DNA.
Caption: Mechanism of this compound as a SOD and Catalase Mimetic.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The following tables summarize the quantitative effects of this compound in various antioxidant assays, demonstrating its utility as a positive control.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay Type | Cell Line/System | Oxidative Stressor | This compound Concentration | Observed Effect | Reference |
| Cell Viability | NRK-52E cells | 1 mM Paraquat | 100 µM | Significant reduction in paraquat-induced cell death | |
| Human dermal fibroblasts | Glucose and glucose oxidase | Not specified | Protection from cytotoxicity | ||
| Lipid Peroxidation (MDA) | H9C2 cells | Phenylephrine (50 µM) | 10 µM | Reduction in MDA level | |
| SK-N-MC cells | H₂O₂ | Pre-treatment | Returned to control levels | ||
| Protein Carbonylation | H9C2 cells | Phenylephrine (50 µM) | 10 µM | Reduction in protein carbonylation | |
| Catalase Activity | In vitro assay | - | Not specified | Initial H₂O₂ consumption rate of 234 µM/min |
Table 2: In Vivo Antioxidant and Protective Effects of this compound
| Animal Model | Condition | This compound Dosage | Outcome Measure | Result | Reference |
| Rat | Ischemia-reperfusion | 0.2 mg/kg (IV) | Glomerular filtration rate | Significantly improved after 30 and 45 min of ischemia | |
| Rat | Kainate-induced seizures | Not specified | Neuronal damage in CA1 | Reduced to 22% from 52% | |
| Rat | Kainate-induced seizures | Not specified | Neuronal damage in CA3 | Reduced to 7% from 37% | |
| Mouse | Ethanol-induced limb malformations | In vivo treatment | Incidence of limb defects | Reduced from 67.3% to 35.9% | |
| Human Volunteers | UVA-exposed skin | 0.01-0.1% (topical) | Skin surface lipid peroxidation | Significant reduction |
Experimental Protocols
Detailed methodologies for key experiments where this compound serves as an excellent positive control are provided below.
Protocol 1: In Vitro Superoxide Dismutase (SOD) Mimetic Activity Assay
This protocol is adapted from commercially available SOD activity assay kits and can be used to demonstrate the SOD-like activity of this compound. The assay is based on the inhibition of the reduction of a tetrazolium salt (WST-1) by superoxide radicals generated by xanthine oxidase.
Materials:
-
This compound (positive control)
-
SOD standard (for comparison)
-
WST-1 solution
-
Xanthine solution
-
Xanthine Oxidase solution
-
Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in Assay Buffer.
-
Add 20 µL of blank (Assay Buffer), this compound solutions, or SOD standards to the wells of a 96-well plate.
-
Add 200 µL of WST-1 working solution to each well.
-
Add 20 µL of Xanthine Oxidase solution to each well to start the reaction.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage inhibition of the WST-1 reduction for each concentration of this compound.
References
EUK-134: Application Notes and Protocols for 3D Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EUK-134, a synthetic superoxide dismutase (SOD) and catalase mimetic, is a powerful antioxidant with significant potential for protecting the skin from environmental aggressors. Its unique catalytic activity allows it to neutralize reactive oxygen species (ROS) and mitigate the downstream inflammatory and degradative processes associated with photodamage. Three-dimensional (3D) skin models, such as reconstructed human epidermis (RHE) and full-thickness skin models, offer a physiologically relevant platform for evaluating the efficacy of topical agents like this compound. These models mimic the architecture and barrier function of human skin, providing a valuable tool for preclinical assessment.
This document provides detailed application notes and experimental protocols for utilizing this compound in 3D skin models to investigate its protective effects against stressors like ultraviolet (UV) radiation.
Mechanism of Action
This compound is a salen-manganese complex that mimics the enzymatic activities of two key endogenous antioxidants: superoxide dismutase and catalase.[1][2] This dual functionality enables it to catalytically scavenge superoxide radicals and convert them into less harmful hydrogen peroxide, which is then further broken down into water and oxygen. By neutralizing ROS at the apex of the oxidative stress cascade, this compound can prevent a cascade of cellular damage.
Key protective mechanisms of this compound against UV-induced skin damage include:
-
Reduction of Oxidative Stress: Directly scavenges ROS, thereby reducing lipid peroxidation and oxidative damage to cellular components.[3]
-
Inhibition of Inflammatory Pathways: Suppresses the activation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are instrumental in the inflammatory response to UV radiation.[1]
-
Prevention of DNA Damage and Apoptosis: Reduces the accumulation of the tumor suppressor protein p53, a key marker of DNA damage and an initiator of apoptosis.[1]
-
Preservation of Extracellular Matrix: By inhibiting the expression of matrix metalloproteinases (MMPs), such as MMP-1, this compound helps to prevent the degradation of collagen and other extracellular matrix proteins, thus mitigating the signs of photoaging.
Signaling Pathways
The protective effects of this compound against UV-induced skin damage are mediated through the modulation of critical signaling pathways. The following diagram illustrates the proposed mechanism.
Experimental Protocols
The following protocols are designed for the application of this compound to commercially available 3D skin models such as EpiDerm™, SkinEthic™, or similar reconstructed human epidermis models.
Protocol 1: Evaluation of this compound's Protective Effect Against UV-Induced Cytotoxicity
This protocol assesses the ability of this compound to prevent UV-induced cell death in a 3D skin model.
Materials:
-
Reconstructed human epidermis (RHE) models (e.g., EpiDerm™, SkinEthic™)
-
Assay medium provided by the RHE model manufacturer
-
This compound
-
Suitable vehicle for this compound (e.g., propylene glycol, ethanol/water mixture)
-
Phosphate-buffered saline (PBS)
-
UVB light source with a calibrated radiometer
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Isopropanol or other suitable solvent for formazan extraction
-
Multi-well plate reader
Procedure:
-
Model Equilibration: Upon receipt, equilibrate the 3D skin models in the provided assay medium at 37°C and 5% CO₂ for at least 24 hours.
-
Topical Application: Prepare solutions of this compound in a suitable vehicle at various concentrations (e.g., 10 µM, 50 µM, 100 µM). Apply a defined volume (e.g., 25-50 µL) of the this compound solutions or the vehicle control to the surface of the RHE models.
-
Pre-incubation: Incubate the treated models for a period of 1 to 24 hours to allow for penetration of the compound.
-
UVB Exposure: Wash the surface of the models with PBS to remove any remaining treatment solution. Add a thin layer of PBS to the surface to prevent drying during irradiation. Expose the models to a controlled dose of UVB radiation (e.g., 50-100 mJ/cm²). A non-irradiated control group should also be included.
-
Post-incubation: After irradiation, replace the PBS with fresh assay medium and incubate the models for 24 to 48 hours.
-
MTT Assay: At the end of the post-incubation period, transfer the RHE models to a new multi-well plate containing MTT solution (e.g., 0.5-1 mg/mL in assay medium) and incubate for 3 hours at 37°C.
-
Formazan Extraction: After incubation, carefully remove the RHE models and place them in a tube or well containing a solvent (e.g., isopropanol) to extract the formazan crystals. Agitate for at least 2 hours.
-
Data Analysis: Measure the absorbance of the formazan solution using a plate reader at the appropriate wavelength (e.g., 570 nm). Calculate cell viability as a percentage relative to the non-irradiated control.
Protocol 2: Assessment of this compound's Anti-inflammatory and Anti-degradative Effects
This protocol evaluates the ability of this compound to reduce the secretion of pro-inflammatory cytokines and the expression of MMP-1 following UV exposure.
Materials:
-
All materials from Protocol 1
-
ELISA kits for human IL-1α, IL-6, and IL-8
-
RT-qPCR reagents for MMP-1 gene expression analysis or ELISA kit for MMP-1 protein
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Sample Collection: At the end of the post-incubation period, collect the culture medium from each well for cytokine and MMP-1 protein analysis. Harvest the RHE tissue for gene expression analysis.
-
Cytokine Analysis (ELISA): Perform ELISA for IL-1α, IL-6, and IL-8 on the collected culture medium according to the manufacturer's instructions.
-
MMP-1 Analysis:
-
Gene Expression (RT-qPCR): Extract total RNA from the RHE tissue, reverse transcribe to cDNA, and perform quantitative PCR using primers specific for MMP-1 and a suitable housekeeping gene.
-
Protein Expression (ELISA): Perform ELISA for MMP-1 on the collected culture medium according to the manufacturer's instructions.
-
-
Data Analysis: Quantify the concentration of cytokines and the relative expression of MMP-1. Compare the results from this compound treated groups to the vehicle-treated, UV-exposed group.
Data Presentation
The following tables summarize expected quantitative outcomes based on the known mechanisms of this compound. Note: The specific percentage changes can vary depending on the 3D skin model, this compound concentration, and UV dosage. The data presented below is illustrative and based on findings from studies on human keratinocytes and skin, as direct quantitative data from 3D skin model studies is limited.
Table 1: Protective Effect of this compound on Cell Viability in UV-Exposed Keratinocytes
| Treatment Group | UV Exposure | Cell Viability (% of Non-Exposed Control) |
| Vehicle Control | No | 100% |
| Vehicle Control | Yes | ~50-60% |
| This compound (50 µM) | Yes | Significant increase compared to UV-exposed vehicle |
Data extrapolated from studies showing this compound significantly increases cell survival following UVB irradiation in primary human keratinocytes.
Table 2: Effect of this compound on Lipid Peroxidation in Human Skin
| Treatment Group | UVA Exposure (1 J/cm²) | Reduction in Lipid Peroxides |
| Pre-treatment with this compound | Yes | Dose-dependent reduction |
| Post-treatment with this compound | Yes | Reduction observed |
Based on in vivo studies on human skin surface.
Table 3: Expected Modulation of Inflammatory and Degradative Markers by this compound in UV-Exposed 3D Skin Models
| Marker | UV-Exposed Vehicle Control | UV-Exposed + this compound | Expected Outcome |
| Pro-inflammatory Cytokines | |||
| IL-1α | Increased | Reduced | ↓ |
| IL-6 | Increased | Reduced | ↓ |
| IL-8 | Increased | Reduced | ↓ |
| Extracellular Matrix | |||
| MMP-1 Expression | Increased | Reduced | ↓ |
This table represents the anticipated qualitative outcomes based on the known anti-inflammatory and MMP-inhibiting properties of this compound.
Conclusion
This compound presents a promising strategy for protecting the skin against the deleterious effects of UV radiation. The use of 3D skin models provides a robust and ethically sound platform for substantiating the efficacy of this compound in a physiologically relevant context. The protocols outlined in this document offer a framework for researchers and drug development professionals to investigate the cytoprotective, anti-inflammatory, and anti-aging properties of this potent antioxidant. Further studies utilizing these models will be invaluable in elucidating the full potential of this compound in dermatological and cosmetic applications.
References
- 1. A synthetic superoxide dismutase/catalase mimetic (this compound) inhibits membrane-damage-induced activation of mitogen-activated protein kinase pathways and reduces p53 accumulation in ultraviolet B-exposed primary human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of the synthetic superoxide dismutase/catalase mimetic this compound to compensate for seasonal antioxidant deficiency by reducing pre-existing lipid peroxides at the human skin surface - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
EUK-134 degradation products and their detection
Welcome to the technical support center for EUK-134. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the degradation of this compound and the detection of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule that mimics the activity of two key antioxidant enzymes: superoxide dismutase (SOD) and catalase.[1][2][3][4] Its primary function is to catalytically scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. It can neutralize superoxide radicals and convert hydrogen peroxide to water and oxygen.[5]
Q2: What are the likely degradation pathways for this compound under experimental conditions?
A2: As a salen-manganese complex, this compound is susceptible to degradation through several pathways, primarily depending on the pH, temperature, and presence of oxidizing or reducing agents. The most probable degradation pathways include:
-
Hydrolysis of Imine Bonds: The salen ligand contains two imine (C=N) bonds which can be hydrolyzed, especially under acidic or basic conditions, leading to the breakdown of the ligand structure.
-
Oxidation of Phenolic Rings: The phenolic rings of the ligand can be oxidized, particularly in the presence of strong oxidizing agents, which may lead to the formation of quinone-like structures.
-
Demethylation: The methoxy groups on the phenolic rings can potentially be cleaved under certain conditions, resulting in hydroxylated derivatives.
-
Manganese Center Redox Changes: The oxidation state of the central manganese atom may change depending on the redox environment.
Q3: What are the potential degradation products of this compound?
A3: Based on the likely degradation pathways, the following hypothetical degradation products could be formed:
-
Hydrolysis Products:
-
Salicylaldehyde derivative (2-hydroxy-3-methoxybenzaldehyde)
-
Ethylenediamine
-
-
Oxidation Products:
-
Quinone-like derivatives of the salen ligand.
-
-
Demethylation Products:
-
Demethylated this compound analogs.
-
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Potential degradation pathways of this compound.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue: Poor peak shape (tailing or fronting) for this compound.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | Metal complexes like this compound can interact with residual silanols on C18 columns. Try a column with end-capping or a different stationary phase (e.g., phenyl-hexyl). Consider adding a competing amine like triethylamine (0.1%) to the mobile phase. |
| Inappropriate Mobile Phase pH | The stability and charge state of this compound can be pH-dependent. Experiment with a pH range where the compound is stable and has a consistent charge. |
| Column Overload | Inject a smaller sample volume or a more dilute sample. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Issue: Inconsistent retention times for this compound.
| Possible Cause | Troubleshooting Step |
| Mobile Phase Composition Fluctuation | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis. |
| Pump Malfunction | Check for leaks in the pump and ensure a consistent flow rate. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
The following diagram outlines a logical workflow for troubleshooting common HPLC issues.
Caption: Troubleshooting workflow for HPLC analysis.
Experimental Protocols
Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound for identification and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep 1 mL of this compound stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of this compound stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC-UV/MS.
HPLC-MS Method for the Analysis of this compound and its Degradation Products
Objective: To separate and identify this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm and 280 nm.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-1000.
-
Fragmentation: Collision-Induced Dissociation (CID) for MS/MS analysis of parent ions.
The following diagram illustrates the experimental workflow for a forced degradation study.
Caption: Workflow for forced degradation studies.
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study of this compound, illustrating the percentage degradation under various stress conditions. Actual experimental results may vary.
| Stress Condition | % Degradation of this compound | Number of Major Degradation Products |
| 0.1 M HCl, 60°C, 24h | 25% | 2 |
| 0.1 M NaOH, 60°C, 24h | 35% | 3 |
| 3% H₂O₂, RT, 24h | 15% | 1 |
| 80°C, 48h | 10% | 1 |
| UV light (254 nm), 24h | 5% | 1 |
| Control (No Stress) | <1% | 0 |
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound, a synthetic superoxide dismutase and catalase mimetic, protects rat kidneys from ischemia-reperfusion-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: EUK-134 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with EUK-134 at high concentrations in vitro.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic at high concentrations?
High concentrations of this compound (in the range of 30-300 μM) have been reported to cause a modest but significant reduction in cellular viability in some in vitro models. However, this observed decrease in viability, often measured using metabolic assays like the MTT assay, may not always correlate with increased cell death. Instead, it can be an artifact of the assay itself or indicative of cytostatic effects.
Q2: How can this compound interfere with cell viability assays?
This compound is a potent antioxidant with strong reducing potential. Many common cell viability assays, such as those using tetrazolium salts (MTT, XTT, WST-1) or resazurin (alamarBlue), are redox-based. These assays measure the metabolic activity of viable cells by their ability to reduce a substrate into a colored or fluorescent product. At high concentrations, this compound can directly reduce these substrates in a cell-free environment, leading to a false signal that can be misinterpreted.
-
For MTT assays: Direct reduction of the yellow MTT tetrazolium salt to purple formazan by this compound can lead to an overestimation of cell viability (a false protective effect) or, depending on the experimental setup and background correction, could lead to anomalous results that appear as decreased viability.
-
For LDH assays: While less likely to be directly affected by the antioxidant nature of this compound, assay components or the experimental conditions could potentially be influenced.
Q3: What are cytostatic effects and could this compound exhibit them?
Cytostatic effects inhibit cell proliferation without directly causing cell death. This can manifest as an arrest in the cell cycle. While there is limited direct evidence for this compound inducing cell cycle arrest, it is a plausible explanation for reduced cell numbers or confluency in culture without a corresponding increase in markers of cytotoxicity. If you observe a decrease in cell proliferation (e.g., through cell counting or assays like Crystal Violet) but no increase in cell death (e.g., via LDH release or Trypan Blue exclusion), investigating potential cytostatic effects is recommended.
Q4: What is the recommended concentration range for this compound in vitro?
The optimal concentration of this compound is highly dependent on the cell type, the experimental conditions, and the level of oxidative stress being investigated. For its protective antioxidant effects, concentrations typically range from 1 to 50 μM. If you are observing unexpected decreases in viability at concentrations above 50-100 μM, it is crucial to perform control experiments to rule out assay interference.
Troubleshooting Guides
Issue 1: Observed Decrease in Cell Viability at High this compound Concentrations with MTT or Similar Redox-Based Assays
Possible Cause: Direct reduction of the assay substrate by this compound.
Troubleshooting Steps:
-
Run a Cell-Free Control:
-
Prepare wells with your culture medium and this compound at the same concentrations used in your experiment, but without cells.
-
Add the MTT (or other redox-based) reagent and incubate for the same duration as your cellular experiment.
-
If you observe a color/fluorescence change in the absence of cells, this confirms that this compound is directly interfering with the assay.
-
-
Use an Orthogonal Assay:
-
Switch to a cell viability or cytotoxicity assay that is not based on redox potential. Recommended alternatives include:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating compromised cell membrane integrity.
-
Neutral Red Uptake Assay: Measures the ability of viable cells to incorporate and retain the neutral red dye in their lysosomes.
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of the total cell biomass.
-
Trypan Blue Exclusion Assay: A direct cell counting method where viable cells with intact membranes exclude the dye.
-
-
Experimental Workflow for Diagnosing Assay Interference
Caption: Troubleshooting workflow for unexpected viability results.
Quantitative Data Summary
Due to the potential for assay interference, quantitative data on this compound cytotoxicity should be interpreted with caution and ideally be confirmed with multiple assay types. The following table summarizes hypothetical data illustrating how different assays might respond to high concentrations of this compound.
| Concentration (µM) | MTT Assay (% Viability) | LDH Assay (% Cytotoxicity) | Neutral Red Uptake (% Viability) |
| 0 (Control) | 100 | 5 | 100 |
| 10 | 98 | 6 | 99 |
| 50 | 95 | 7 | 96 |
| 100 | 85 | 8 | 94 |
| 200 | 70 | 9 | 92 |
| 300 | 60* | 10 | 90 |
*Values may be artificially low due to assay interference and not reflective of actual cell death.
Experimental Protocols
Protocol 1: Cell-Free MTT Assay Interference Control
-
Prepare a 96-well plate with cell culture medium.
-
Add this compound to achieve the final concentrations used in your experiments. Include a vehicle-only control.
-
Add MTT reagent to each well at the same concentration and volume as used in your cellular assay.
-
Incubate the plate for the same duration as your standard protocol (e.g., 2-4 hours) at 37°C.
-
Add the solubilization buffer (e.g., DMSO or SDS-HCl).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
A significant increase in absorbance in the this compound wells compared to the vehicle control indicates direct MTT reduction.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration. Include a positive control for cytotoxicity (e.g., lysis buffer) and an untreated control.
-
After treatment, carefully collect a portion of the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the recommended time (e.g., 30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Seed cells in 6-well plates and treat with high concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
The resulting DNA content histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase may indicate a cytostatic effect.
Signaling Pathway for Cell Cycle Analysis
Caption: Potential cytostatic effect of high-concentration this compound.
Troubleshooting EUK-134 precipitation in culture media
Welcome to the technical support center for EUK-134. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell culture experiments, with a specific focus on troubleshooting and preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic salen-manganese complex that functions as a mimetic of two crucial antioxidant enzymes: superoxide dismutase (SOD) and catalase.[1][2][][4] Its primary role is to scavenge harmful reactive oxygen species (ROS), converting superoxide radicals into less harmful intermediates and then breaking down hydrogen peroxide into water and oxygen. This dual enzymatic activity makes this compound a potent antioxidant, protecting cells from oxidative stress.
The signaling pathway for this compound's antioxidant activity can be visualized as follows:
Q2: What are the known solubility properties of this compound?
This compound is a crystalline solid with limited aqueous solubility. It is crucial to understand its solubility in various solvents to prepare stock solutions and working concentrations correctly.
| Solvent | Solubility |
| DMSO | ≥20 mg/mL |
| Ethanol | ~1 mg/mL |
| PBS (pH 7.2) | ~0.2 mg/mL |
| Water | ~2 mg/mL (may require warming) |
Q3: What are the primary causes of this compound precipitation in culture media?
Precipitation of this compound in cell culture media can be attributed to several factors:
-
Improper Dissolution: this compound may not be fully dissolved in the initial stock solution.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock of this compound into an aqueous culture medium can cause the compound to crash out of solution.
-
High Concentrations: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.
-
pH Incompatibility: this compound is known to be unstable in acidic conditions. While most culture media are buffered around neutral pH, localized pH drops due to cellular metabolism can potentially affect its stability.
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components. High concentrations of phosphates or certain metal ions could potentially interact with the manganese center of this compound, leading to the formation of insoluble complexes.
-
Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect the solubility of this compound.
Troubleshooting Guides
Issue 1: Precipitation observed immediately after adding this compound to the culture medium.
This is a common issue and is often related to the preparation and dilution of the stock solution.
Troubleshooting Workflow:
Detailed Steps:
-
Verify Stock Solution: Before adding to your media, visually inspect your this compound stock solution. If you observe any precipitate, try gently warming the solution (e.g., in a 37°C water bath) or sonicating it briefly to ensure complete dissolution. If the precipitate remains, your stock concentration may be too high.
-
Employ Stepwise Dilution: To avoid "solvent shock," do not add your concentrated DMSO stock directly into the full volume of your culture medium. Instead, perform a serial dilution. First, dilute the stock solution in a small volume of serum-free medium, mix gently, and then add this intermediate dilution to your final volume of complete medium.
-
Pre-warm Your Media: Ensure your cell culture medium is at 37°C before adding the this compound solution. Adding a cold solution to a warm one can sometimes cause precipitation.
Issue 2: this compound precipitates over time during the experiment.
If precipitation occurs hours or days after the initial preparation, it may be due to instability in the culture environment or interactions with cellular byproducts.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| pH Shift in Media | Monitor the pH of your culture medium throughout the experiment. If you observe a significant drop in pH, consider using a medium with a stronger buffering capacity, such as one supplemented with HEPES (typically at 10-25 mM). |
| Interaction with Serum Proteins | While direct interactions are not well-documented, high concentrations of serum proteins could potentially influence the stability of this compound. If you suspect this is an issue, you could try reducing the serum concentration if your cell line permits. |
| Degradation of this compound | Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare fresh working solutions for each experiment. The stability of salen-manganese complexes can be pH-dependent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Accurately weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there is no undissolved material. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Dilution of this compound Stock Solution into Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum and other supplements)
-
Sterile conical tubes
-
-
Procedure (for a final concentration of 10 µM in 10 mL of media):
-
In a sterile conical tube, add 990 µL of pre-warmed complete media.
-
Add 10 µL of the 10 mM this compound stock solution to the 990 µL of media to create a 1:100 intermediate dilution (100 µM).
-
Gently vortex the intermediate dilution.
-
Add 1 mL of the 100 µM intermediate dilution to the remaining 9 mL of your complete media to achieve the final 10 µM concentration.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
By following these guidelines and troubleshooting steps, you can minimize the risk of this compound precipitation and ensure the reliability and reproducibility of your cell culture experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 4. A synthetic superoxide dismutase/catalase mimetic (this compound) inhibits membrane-damage-induced activation of mitogen-activated protein kinase pathways and reduces p53 accumulation in ultraviolet B-exposed primary human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: EUK-134 and Fluorescent ROS Probes
Welcome to the technical support center for researchers utilizing the antioxidant EUK-134 in combination with fluorescent reactive oxygen species (ROS) probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential experimental challenges and ensure accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic small molecule that mimics the activity of two key endogenous antioxidant enzymes: superoxide dismutase (SOD) and catalase.[1] Its primary function is to catalytically scavenge superoxide radicals (O₂⁻) and decompose hydrogen peroxide (H₂O₂) into water and oxygen. This dual action makes it a potent antioxidant for cellular studies.
Q2: What is DCFDA and how does it detect ROS?
2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) is a cell-permeable fluorogenic probe used to detect a broad range of reactive oxygen species.[2][3][4][5] Once inside the cell, intracellular esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. Subsequent oxidation of DCFH by various ROS, including hydroxyl radicals and peroxyl radicals, yields the highly fluorescent compound 2',7'-dichlorofluorescein (DCF), which can be measured using fluorescence microscopy, flow cytometry, or a microplate reader.
Q3: Can this compound interfere with ROS detection by DCFDA?
Yes, this compound can significantly interfere with ROS detection by DCFDA. This interference can occur through two primary mechanisms:
-
ROS Scavenging: As a potent SOD and catalase mimetic, this compound will catalytically remove the ROS that are meant to be detected by DCFDA. This leads to a reduction or complete abolishment of the DCF fluorescent signal, potentially resulting in a false negative or an underestimation of the actual intracellular ROS levels.
-
Direct Chemical Interaction (less likely but possible): While less documented, there is a potential for direct chemical interaction between this compound and the DCFDA probe or its oxidized form, DCF, which could quench the fluorescent signal. It is crucial to perform cell-free control experiments to rule out this possibility.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound with DCFDA and provides step-by-step solutions.
Issue 1: Decreased or No DCF Fluorescence Signal in the Presence of this compound
Possible Cause: this compound is actively scavenging the ROS being produced, leading to reduced oxidation of DCFH to the fluorescent DCF.
Troubleshooting Steps:
-
Acknowledge the Antioxidant Activity: Recognize that a decrease in DCF fluorescence in the presence of this compound is an expected outcome and demonstrates the efficacy of the compound as an antioxidant.
-
Use this compound as a Positive Control for Antioxidant Activity: In your experimental design, consider using this compound as a positive control to demonstrate the reduction of ROS in your system.
-
Perform a Cell-Free Control Assay: To rule out direct quenching of DCF fluorescence by this compound, perform a cell-free experiment.
-
Objective: Determine if this compound directly interacts with DCF to reduce its fluorescence.
-
Protocol:
-
Prepare a solution of oxidized DCF at a known concentration.
-
Measure the baseline fluorescence of the DCF solution.
-
Add this compound to the DCF solution at the same concentration used in your cellular experiments.
-
Measure the fluorescence immediately and at several time points.
-
-
Expected Result: If there is no significant change in fluorescence, the interference is due to ROS scavenging, not direct quenching.
-
Issue 2: How to Quantify ROS Production When Using a Potent Antioxidant like this compound?
Challenge: Standard fluorescent probes that measure the accumulation of oxidized products are inherently problematic in the presence of a powerful antioxidant that prevents this accumulation.
Solutions:
-
Measure the Byproducts of this compound Activity: Since this compound converts H₂O₂ to water and oxygen, direct measurement of these products is challenging. However, you can focus on measuring specific ROS that may not be the primary targets of this compound or use alternative methods.
-
Utilize Alternative ROS Probes: Consider using probes that are more specific for certain types of ROS or that have different detection mechanisms.
-
MitoSOX™ Red: This probe is specific for mitochondrial superoxide. While this compound has SOD-mimetic activity, comparing the MitoSOX Red signal with and without this compound can still provide valuable information about the extent of mitochondrial superoxide scavenging.
-
Amplex™ Red: This probe is highly sensitive for detecting extracellular hydrogen peroxide in the presence of horseradish peroxidase (HRP). This can be useful for measuring H₂O₂ released from cells. Note that the assay may require the addition of SOD to prevent interference from NADPH-dependent superoxide generation by HRP.
-
-
Employ Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is considered the gold standard for the direct detection and quantification of free radicals. Using spin traps, EPR can specifically identify and quantify superoxide and other radicals, providing a more direct measure of ROS levels that is less susceptible to the scavenging effects of antioxidants.
Quantitative Data Summary
| Parameter | This compound | DCFDA/H2DCFDA |
| Chemical Name | Ethylbisiminomethylguaiacol manganese chloride | 2',7'-Dichlorodihydrofluorescein diacetate |
| Mechanism of Action | SOD and Catalase Mimetic | Fluorescent ROS indicator |
| Primary Target | Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂) | General ROS (hydroxyl, peroxyl radicals) |
| Detection Method | Indirectly through its effects | Fluorescence (Ex/Em: ~495/529 nm) |
| Solubility | Propanediol | DMSO, Ethanol |
Experimental Protocols
Protocol 1: Cell-Free DCF Fluorescence Quenching Assay
Objective: To determine if this compound directly quenches the fluorescence of oxidized DCF.
Materials:
-
2',7'-Dichlorofluorescein (DCF) standard
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 1 µM solution of DCF in PBS.
-
Pipette 100 µL of the DCF solution into wells of the microplate.
-
Measure the baseline fluorescence (Excitation: 495 nm, Emission: 529 nm).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., propanediol).
-
Add a small volume of the this compound stock solution to the DCF-containing wells to achieve the desired final concentration (e.g., 10 µM). Add the same volume of solvent to control wells.
-
Mix gently and incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence again.
Data Analysis: Compare the fluorescence intensity of the wells with and without this compound. A significant decrease in fluorescence in the presence of this compound would indicate direct quenching.
Protocol 2: Cellular ROS Detection with DCFDA and this compound as a Control
Objective: To measure intracellular ROS production and demonstrate the antioxidant effect of this compound.
Materials:
-
Adherent or suspension cells
-
DCFDA (H2DCFDA)
-
This compound
-
ROS-inducing agent (e.g., H₂O₂, menadione)
-
Cell culture medium (phenol red-free)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in the 96-well plate and allow them to adhere overnight.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCFDA in serum-free medium for 30-45 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.
-
Induce ROS production by adding the ROS-inducing agent to the appropriate wells.
-
Immediately measure the fluorescence at multiple time points (kinetic reading) or after a fixed incubation period (endpoint reading).
Data Analysis: Normalize the fluorescence readings to the cell number (e.g., using a DNA-binding dye like Hoechst or a protein stain like crystal violet). Compare the fluorescence levels in cells treated with the ROS inducer alone to those pre-treated with this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. doc.abcam.com [doc.abcam.com]
- 3. biocompare.com [biocompare.com]
- 4. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
Optimizing EUK-134 Concentration for Maximum Efficacy: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing EUK-134 in their experiments. The following information, presented in a question-and-answer format, addresses common queries and troubleshooting scenarios to help optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, salen-manganese complex that acts as a mimetic of two crucial antioxidant enzymes: superoxide dismutase (SOD) and catalase.[1][2] Its primary mechanism of action involves catalytically converting reactive oxygen species (ROS) into harmless molecules. Specifically, it first dismutates superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂), and then decomposes H₂O₂ into water (H₂O) and oxygen (O₂). This dual action makes it a potent scavenger of key ROS, thereby protecting cells from oxidative stress-induced damage.
Q2: What is the recommended starting concentration range for this compound in in-vitro experiments?
The optimal concentration of this compound is cell-type and context-dependent. However, based on published studies, a general starting range for in-vitro experiments is between 10 µM and 100 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a stock solution in sterile DMSO at a concentration of 10-20 mM. This stock solution should be stored at -20°C and protected from light. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound stable in cell culture medium?
This compound is generally considered stable in cell culture medium for the duration of typical experiments (24-72 hours). However, prolonged exposure to light can lead to its degradation. Therefore, it is advisable to protect the culture plates from light, for example, by wrapping them in aluminum foil, especially during long incubation periods.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium. | - The concentration of this compound is too high. - The final DMSO concentration is too high, causing the compound to fall out of solution when diluted in aqueous medium. - The culture medium has a pH or composition that is incompatible with this compound. | - Perform a solubility test with your specific culture medium before treating the cells. - Ensure the final DMSO concentration is kept to a minimum (≤ 0.1%). - Prepare fresh dilutions of this compound for each experiment. |
| No observable protective effect of this compound against oxidative stress. | - The concentration of this compound is too low to counteract the level of oxidative stress induced. - The timing of this compound treatment is not optimal. - The oxidative stressor acts through a pathway that is not effectively targeted by this compound. | - Perform a dose-response experiment to determine the optimal protective concentration. - Optimize the pre-treatment time with this compound before inducing oxidative stress (e.g., 1, 6, 12, or 24 hours). - Confirm the mechanism of your oxidative stressor and consider if this compound is the appropriate antioxidant. |
| This compound appears to be cytotoxic at higher concentrations. | - At high concentrations, some synthetic SOD/catalase mimetics can exhibit off-target effects or pro-oxidant activities. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line. - Always include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) to rule out solvent toxicity. |
| Inconsistent or variable results between experiments. | - Inconsistent preparation of this compound solutions. - Variability in cell health and density at the time of treatment. - Degradation of this compound stock solution. | - Prepare fresh dilutions from a reliable stock solution for each experiment. - Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. - Aliquot the this compound stock solution upon first use to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Effective In-Vitro Concentrations of this compound in Various Cell Lines
| Cell Line | Experimental Context | Effective Concentration Range | Reference(s) |
| Human Keratinocytes | Protection against UVB-induced p53 accumulation | 10 - 50 µM | [3] |
| H9C2 Cardiomyoblasts | Prevention of phenylephrine-induced hypertrophy | 10 µM | [4] |
| ARPE-19 (Retinal Pigment Epithelium) | Protection against NaIO₃-induced apoptosis | 10 - 50 µM | [2] |
| Proximal Tubular Cells (PTCs) | Protection against H₂O₂-induced cell death | 1 - 100 µM | |
| SK-N-MC Neuroblastoma | Protection against H₂O₂/menadione-induced cell death | 25 µM | |
| Cortical Neurons | Attenuation of staurosporine-induced apoptosis | 20 µM |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using MTT Assay
This protocol outlines the steps to assess the cytotoxicity of this compound and determine the optimal concentration range for your experiments.
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare a series of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) in your complete cell culture medium. Include a vehicle control (medium with the highest percentage of DMSO used) and a no-treatment control.
-
Incubation: Remove the old medium from the cells and add 100 µL of the prepared this compound solutions or controls to the respective wells. Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control. The highest concentration that does not significantly reduce cell viability is considered the maximum non-toxic concentration.
Protocol 2: Assessing the Antioxidant Efficacy of this compound (SOD and Catalase Activity)
This protocol provides a general workflow to evaluate the superoxide dismutase (SOD) and catalase-like activity of this compound in a cell-free or cell-based system.
A. Superoxide Dismutase (SOD) Activity Assay (Indirect Method)
-
Principle: This assay is based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a source (e.g., xanthine/xanthine oxidase system). SOD or a mimetic like this compound will compete for the superoxide radicals, thus inhibiting the colorimetric reaction.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 7.4), xanthine, NBT, and xanthine oxidase.
-
This compound Addition: Add different concentrations of this compound to the reaction mixture.
-
Incubation and Measurement: Incubate at room temperature and monitor the increase in absorbance at a specific wavelength (e.g., 560 nm for formazan formation from NBT).
-
Calculation: The percentage of inhibition of the reaction by this compound is calculated, and the concentration of this compound that causes 50% inhibition (IC50) is determined.
B. Catalase Activity Assay
-
Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂). The rate of H₂O₂ disappearance can be monitored directly by measuring the decrease in absorbance at 240 nm.
-
Reaction Mixture: Prepare a solution of H₂O₂ in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
This compound Addition: Add different concentrations of this compound to the H₂O₂ solution.
-
Measurement: Immediately start monitoring the decrease in absorbance at 240 nm over time using a spectrophotometer.
-
Calculation: The rate of H₂O₂ decomposition is calculated from the linear portion of the absorbance vs. time curve. The catalase-like activity of this compound is expressed as units/mg of the compound, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
Protocol 3: Investigating the Effect of this compound on MAPK Signaling Pathway via Western Blotting
This protocol describes how to assess the impact of this compound on the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway.
-
Cell Treatment: Seed cells and treat them with an oxidative stressor (e.g., H₂O₂) in the presence or absence of a pre-determined optimal concentration of this compound. Include appropriate controls (untreated, this compound alone, stressor alone).
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of MAPK proteins (e.g., p-ERK1/2, ERK1/2, p-p38, p38, p-JNK, JNK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein for each sample.
Mandatory Visualization
Caption: Dual enzymatic action of this compound.
Caption: Workflow for MAPK pathway analysis.
Caption: this compound's role in Notch signaling.
References
EUK-134 Technical Support Center: Troubleshooting Incompatibility with Strong Acids and Reducing Agents
For researchers, scientists, and drug development professionals utilizing EUK-134, this guide provides essential information regarding its potential incompatibilities with strong acids and reducing agents. Understanding these interactions is crucial for maintaining the integrity and efficacy of the molecule throughout experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
This compound, a salen-manganese complex, is generally stable in aqueous solutions at or near neutral pH.[1][2] It is designed to be a robust catalytic antioxidant, mimicking the activity of superoxide dismutase (SOD) and catalase.[2][3][] However, its stability can be compromised under conditions of extreme pH or in the presence of strong reducing agents.
Q2: Is this compound compatible with strongly acidic conditions (e.g., pH < 4)?
Direct studies on the stability of this compound in strong acidic conditions are not extensively published. However, based on the chemistry of salen ligands and manganese complexes, exposure to strong acids is likely to be problematic. The imine bonds (C=N) in the salen ligand are susceptible to hydrolysis under acidic conditions, which would lead to the decomposition of the complex and a loss of its catalytic activity. Furthermore, the manganese center's coordination environment would be disrupted.
Q3: What is the potential impact of reducing agents on this compound?
This compound's catalytic cycle involves the manganese center cycling between its Mn(III) and Mn(II) oxidation states. While it is a potent antioxidant, its primary role is as an oxidation catalyst. The introduction of strong reducing agents, such as dithiothreitol (DTT) or β-mercaptoethanol (BME), could potentially reduce the Mn(III) center to Mn(II) in a manner that disrupts its catalytic function. While some reduction is part of its normal catalytic cycle, a persistent reducing environment may lock the manganese in a lower oxidation state, inhibiting its ability to scavenge superoxide.
Q4: Are there any observable signs of this compound degradation?
Degradation of this compound may be indicated by a change in the color of the solution. This compound solutions are typically brown to reddish-brown. A significant color change or loss of color could suggest decomposition of the manganese complex. Additionally, a decrease in its antioxidant activity, as measured by relevant assays, would be a clear indicator of degradation.
Troubleshooting Guide
This section provides guidance for identifying and resolving potential issues related to this compound incompatibility.
| Problem | Possible Cause | Recommended Solution |
| Loss of Antioxidant Activity | Degradation due to acidic pH in the experimental buffer or medium. | - Adjust the pH of your solution to be within the optimal range for this compound (near neutral).- If acidic conditions are required for your experiment, consider adding this compound at the last possible step.- Perform a control experiment to measure the antioxidant activity of this compound in your buffer system before adding other components. |
| Inactivation by a reducing agent in the formulation. | - Avoid the concurrent use of strong reducing agents like DTT or BME with this compound.- If a reducing agent is necessary, consider alternative, non-thiol-based reducing agents or perform a separation step (e.g., dialysis, gel filtration) to remove the reducing agent before adding this compound.- Test the compatibility of this compound with the specific reducing agent at the intended concentration and incubation time. | |
| Unexpected Color Change in Solution | Decomposition of the this compound complex. | - Verify the pH of the solution.- Ensure no incompatible reagents have been added.- Prepare fresh solutions of this compound for each experiment to minimize degradation during storage. |
| Inconsistent Experimental Results | Gradual degradation of this compound stock solution. | - Store this compound stock solutions at -20°C or below as recommended.- Avoid repeated freeze-thaw cycles.- Prepare fresh dilutions from a concentrated stock for each experiment. |
Data Presentation: Quantifying this compound Stability
To assist researchers in designing their experiments, the following tables provide a template for quantifying the stability of this compound under various conditions. Researchers can populate these tables with their own experimental data.
Table 1: Effect of pH on this compound Catalase-like Activity
| pH | Incubation Time (hours) | Remaining Catalase Activity (%) |
| 3.0 | 1 | Enter your data |
| 4.0 | 1 | Enter your data |
| 5.0 | 1 | Enter your data |
| 6.0 | 1 | Enter your data |
| 7.0 | 1 | Enter your data |
| 8.0 | 1 | Enter your data |
Table 2: Compatibility of this compound with Common Reducing Agents
| Reducing Agent | Concentration (mM) | Incubation Time (minutes) | Remaining SOD-like Activity (%) |
| Dithiothreitol (DTT) | 1 | 30 | Enter your data |
| Dithiothreitol (DTT) | 5 | 30 | Enter your data |
| β-mercaptoethanol | 1 | 30 | Enter your data |
| β-mercaptoethanol | 5 | 30 | Enter your data |
| TCEP | 1 | 30 | Enter your data |
| TCEP | 5 | 30 | Enter your data |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Acidic Conditions
Objective: To determine the effect of acidic pH on the stability and antioxidant activity of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
A series of buffers with varying pH (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8)
-
Hydrogen peroxide (H₂O₂) solution
-
Spectrophotometer
Methodology:
-
Prepare working solutions of this compound (e.g., 100 µM) in each of the different pH buffers.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1, 2, 4, and 8 hours).
-
At each time point, measure the catalase-like activity of this compound. This can be done by monitoring the decomposition of H₂O₂ at 240 nm using a spectrophotometer.
-
Add a known concentration of H₂O₂ to the this compound solution in the corresponding buffer.
-
Immediately begin recording the absorbance at 240 nm over time.
-
The rate of decrease in absorbance is proportional to the catalase activity.
-
-
Calculate the remaining activity at each pH and time point relative to a control sample of this compound in a neutral pH buffer at time zero.
-
(Optional) Use HPLC analysis to detect the appearance of degradation products and the disappearance of the parent this compound peak over time.
Protocol 2: Evaluating this compound Compatibility with Reducing Agents
Objective: To assess the impact of common reducing agents on the SOD-like activity of this compound.
Materials:
-
This compound stock solution
-
Reducing agents: DTT, β-mercaptoethanol, TCEP
-
A suitable buffer (e.g., phosphate buffer, pH 7.4)
-
An SOD activity assay kit (e.g., one based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals)
-
Spectrophotometer
Methodology:
-
Prepare solutions of this compound (e.g., 50 µM) in the buffer.
-
Add the reducing agent to be tested at the desired final concentration (e.g., 1 mM and 5 mM).
-
Incubate the mixtures for a set time (e.g., 30 minutes) at room temperature.
-
Measure the SOD-like activity of each sample using a commercially available kit according to the manufacturer's instructions.
-
Compare the activity of the this compound samples incubated with reducing agents to a control sample of this compound incubated in buffer alone.
-
Express the results as the percentage of remaining SOD-like activity.
Visualizations
Caption: Proposed degradation pathway of this compound in strong acid.
References
Technical Support Center: Assessing EUK-134 Cellular Uptake and Localization
Welcome to the technical support center for researchers working with EUK-134. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in designing and executing experiments to assess the cellular uptake and localization of this potent synthetic antioxidant.
Frequently Asked Questions (FAQs)
Q1: What is the expected cellular permeability of this compound?
Q2: Does this compound have intrinsic fluorescence for direct visualization?
A2: There is no evidence in the literature to suggest that this compound possesses significant intrinsic fluorescence that can be used for direct imaging via fluorescence microscopy. Therefore, direct visualization requires indirect methods or advanced imaging techniques.
Q3: What is the evidence for the subcellular localization of this compound?
A3: The primary evidence for this compound's subcellular localization is indirect and points towards the mitochondria. Multiple studies have shown that this compound protects mitochondrial function. For instance, it has been shown to reverse the reduction of mitochondrial membrane potential in hypertrophic cardiomyocytes and ameliorate mitochondrial dysfunction under endoplasmic reticulum stress.[2][4] This strongly suggests that this compound localizes to the cytosol and/or mitochondria where it can exert its superoxide dismutase and catalase mimetic activities.
Q4: Can I fluorescently label this compound for microscopy?
A4: Directly labeling a small molecule like this compound with a traditional fluorophore is challenging because the label can be larger than the molecule itself, potentially altering its physicochemical properties, cell permeability, and subcellular localization. A more advanced approach would be to use "click chemistry," where a small, inert chemical group like an alkyne is incorporated into the this compound structure. This modified this compound can then be introduced to the cells, and after fixation, a fluorescent probe can be "clicked" onto the alkyne for visualization. This method minimizes the impact on the molecule's behavior in living cells.
Quantitative Data on Cellular Uptake
Currently, there is a lack of published quantitative data on the specific uptake rates and intracellular concentrations of this compound in different cell types. Researchers will need to generate this data empirically. Below is a template for how such data could be structured.
Table 1: Example Data Table for this compound Cellular Uptake
| Cell Line | Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (µM) | Uptake Efficiency (%) |
| H9C2 | 10 | 1 | Data to be determined | Data to be determined |
| H9C2 | 10 | 6 | Data to be determined | Data to be determined |
| H9C2 | 10 | 24 | Data to be determined | Data to be determined |
| HeLa | 10 | 1 | Data to be determined | Data to be determined |
| HeLa | 10 | 6 | Data to be determined | Data to be determined |
| HeLa | 10 | 24 | Data to be determined | Data to be determined |
To generate this data, techniques such as liquid chromatography-mass spectrometry (LC-MS) on cell lysates after incubation with this compound would be required.
Experimental Protocols and Troubleshooting Guides
Method 1: Indirect Assessment of Mitochondrial Localization via Functional Assays
This approach infers the localization of this compound by its protective effect on mitochondrial function.
Protocol: Assessing Mitochondrial Membrane Potential (ΔΨm)
-
Cell Culture: Plate cells of interest (e.g., H9C2 cardiomyocytes) in a multi-well imaging plate and allow them to adhere.
-
Induce Stress (Optional): Treat cells with an agent known to induce oxidative stress and reduce ΔΨm (e.g., phenylephrine, H₂O₂).
-
This compound Treatment: Pre-incubate a subset of the stressed cells with this compound (e.g., 10 µM) for a specified duration.
-
Staining: Load the cells with a ΔΨm-sensitive fluorescent probe, such as JC-1 or TMRE, according to the manufacturer's instructions.
-
Imaging: Visualize the cells using a fluorescence microscope. For JC-1, healthy mitochondria with high ΔΨm will show red fluorescence, while depolarized mitochondria will exhibit green fluorescence.
-
Quantification: Measure the ratio of red to green fluorescence intensity to quantify changes in ΔΨm across different treatment groups.
Troubleshooting Guide: Mitochondrial Functional Assays
| Issue | Possible Cause | Suggested Solution |
| No protective effect of this compound observed. | Insufficient incubation time or concentration of this compound. | Perform a dose-response and time-course experiment to determine the optimal conditions. |
| This compound is unstable in the cell culture medium. | Prepare fresh solutions of this compound for each experiment. Minimize exposure to light. | |
| High background fluorescence from the probe. | Incomplete removal of the fluorescent probe after staining. | Increase the number of washes after staining. |
| Autofluorescence from the cell culture medium or the cells themselves. | Use phenol red-free medium for imaging. Image an unstained control to determine the level of autofluorescence. | |
| Inconsistent results between wells. | Uneven cell seeding or probe loading. | Ensure a homogenous cell suspension when plating and consistent incubation times for all steps. |
Method 2: Direct Assessment of Subcellular Localization via Subcellular Fractionation and Western Blotting
This method aims to determine the presence of this compound in different cellular compartments.
Protocol: Subcellular Fractionation
-
Cell Culture and Treatment: Grow cells to confluency and treat with this compound.
-
Harvesting: Scrape and collect the cells in a suitable buffer.
-
Lysis: Homogenize the cells using a Dounce homogenizer or a similar mechanical method to break the plasma membrane while keeping organelles intact.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet the nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
-
Analysis: Analyze the fractions for the presence of this compound using a sensitive analytical technique like LC-MS.
-
Validation: Perform Western blotting on the fractions using antibodies against marker proteins for each compartment (e.g., Histone H3 for the nucleus, COX IV for mitochondria, and GAPDH for the cytosol) to confirm the purity of the fractions.
Troubleshooting Guide: Subcellular Fractionation
| Issue | Possible Cause | Suggested Solution |
| Cross-contamination of fractions. | Inefficient homogenization (too harsh or too gentle). | Optimize the number of strokes during homogenization. |
| Incorrect centrifugation speeds or times. | Calibrate the centrifugation steps for your specific cell type. | |
| Pellet is not tightly packed. | Ensure the centrifuge is properly balanced and reaches the set speed. | |
| Loss of this compound during the procedure. | This compound is degraded by cellular components. | Add protease and phosphatase inhibitors to the buffers. Keep samples on ice at all times. |
| This compound adheres to plasticware. | Use low-adhesion microcentrifuge tubes. | |
| Inability to detect this compound in any fraction. | The intracellular concentration of this compound is below the detection limit of the analytical method. | Increase the initial concentration of this compound or the number of cells used. Use a more sensitive detection method like tandem mass spectrometry (MS/MS). |
Method 3: Advanced Imaging Techniques for Direct Visualization
For direct visualization, advanced techniques that do not rely on traditional fluorophores are recommended.
-
Mass Spectrometry Imaging (MSI): This technique can visualize the distribution of unlabeled small molecules in tissue sections or cell preparations at subcellular resolution. It provides spatial information based on the mass-to-charge ratio of the molecule.
-
Radiolabeling: this compound can be synthesized with a radionuclide (e.g., ¹⁴C or ³H). The cellular uptake and localization can then be quantified by liquid scintillation counting of subcellular fractions or visualized by autoradiography.
These advanced techniques require specialized equipment and expertise.
Visualizations
Caption: Proposed mechanism of this compound's protective effects.
Caption: Workflow for assessing this compound uptake and localization.
References
- 1. mdpi.com [mdpi.com]
- 2. Mitoprotective antioxidant this compound stimulates fatty acid oxidation and prevents hypertrophy in H9C2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Eukarion-134 Attenuates Endoplasmic Reticulum Stress-Induced Mitochondrial Dysfunction in Human Skeletal Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
EUK-134 Technical Support Center: Ensuring Long-Term Stability and Experimental Success
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the long-term stability of EUK-134 stock solutions, alongside troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. The solubility in DMSO is greater than 20.9 mg/mL[1]. For experiments requiring an organic solvent-free aqueous solution, this compound can be dissolved directly in aqueous buffers like PBS (pH 7.2), though the solubility is lower, at approximately 0.2 mg/mL.
2. What are the optimal storage conditions for this compound stock solutions?
For long-term stability, this compound stock solutions prepared in DMSO should be stored at -20°C. Under these conditions, the solution can be stable for several months[1]. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
3. How long are aqueous solutions of this compound stable?
Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare these solutions fresh for each experiment and use them within the same day.
4. What factors can lead to the degradation of this compound?
This compound is particularly sensitive to acidic conditions. Contact with strong acids can lead to the complete destruction of the molecule[2]. While specific photostability and thermal degradation kinetics are not extensively published, it is good laboratory practice to protect solutions from excessive light and temperature fluctuations.
5. Is this compound compatible with standard cell culture media?
This compound is generally compatible with common cell culture media. However, the presence of certain supplements could potentially impact its stability and activity over time. It is recommended to add this compound to the media immediately before treating the cells. The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
While detailed kinetic studies on this compound degradation are not widely available in the public domain, the following table summarizes the current understanding of its stability.
| Solvent | Storage Temperature | Recommended Storage Duration | Notes |
| DMSO | -20°C | Several Months | Aliquoting is recommended to minimize freeze-thaw cycles. |
| Aqueous Buffers (e.g., PBS) | 4°C | Less than 24 hours | Prepare fresh before each use. |
| Crystalline Solid | -20°C | ≥ 1 year | Store protected from light. |
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or lower-than-expected antioxidant activity.
-
Potential Cause 1: Degraded this compound stock solution.
-
Troubleshooting Steps:
-
Ensure the stock solution has been stored correctly at -20°C and protected from light.
-
Avoid multiple freeze-thaw cycles by using single-use aliquots.
-
If the stock solution is old, prepare a fresh solution from a crystalline solid.
-
Verify the pH of your experimental buffer; acidic conditions can degrade this compound.
-
-
-
Potential Cause 2: Interference with assay components.
-
Troubleshooting Steps:
-
Some assay reagents may interfere with the catalytic activity of this compound. Run appropriate controls, including a vehicle control and a positive control with a known antioxidant.
-
For colorimetric assays, ensure that the inherent color of the this compound solution is accounted for by including a sample blank (this compound without the substrate).
-
-
-
Potential Cause 3: Incompatibility with other treatments.
-
Troubleshooting Steps:
-
Avoid co-administration with acidic compounds[2].
-
When investigating the effects of this compound in combination with other drugs, assess potential interactions in a cell-free system before proceeding to cell-based or in vivo experiments.
-
-
Issue 2: Precipitation of this compound in aqueous solutions.
-
Potential Cause: Low aqueous solubility.
-
Troubleshooting Steps:
-
Do not exceed the recommended aqueous solubility of approximately 0.2 mg/mL in PBS (pH 7.2).
-
When diluting a DMSO stock solution into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to facilitate mixing and prevent precipitation.
-
If a higher concentration is required, consider using a co-solvent, but be mindful of its potential effects on your experimental system.
-
-
Issue 3: Unexpected cellular toxicity.
-
Potential Cause 1: High solvent concentration.
-
Troubleshooting Steps:
-
Ensure the final concentration of DMSO or other organic solvents in the cell culture medium is at a non-toxic level (typically <0.5%).
-
Run a vehicle control with the same concentration of the solvent to assess its effect on cell viability.
-
-
-
Potential Cause 2: Intrinsic compound toxicity at high concentrations.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the optimal non-toxic working concentration of this compound for your specific cell line and experimental duration.
-
-
Below is a logical workflow for troubleshooting inconsistent this compound activity.
Troubleshooting workflow for inconsistent this compound activity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound crystalline solid
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
To aid dissolution, the tube can be gently warmed at 37°C for 10 minutes and/or sonicated in an ultrasonic bath for a short period[1].
-
Vortex until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Assessment of this compound Catalase-like Activity
This protocol is adapted from standard methods for measuring catalase activity and can be used to assess the stability and activity of your this compound solution. The principle is based on monitoring the decomposition of hydrogen peroxide (H₂O₂) by measuring the decrease in absorbance at 240 nm.
-
Materials:
-
This compound solution (freshly prepared or from stock)
-
50 mM potassium phosphate buffer (pH 7.0)
-
30% (w/w) hydrogen peroxide solution
-
UV-transparent cuvettes or 96-well plates
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a working solution of H₂O₂ by diluting the 30% stock in 50 mM potassium phosphate buffer to a final concentration of 10 mM. Caution: Hydrogen peroxide is corrosive.
-
In a quartz cuvette, add the potassium phosphate buffer and the this compound solution to achieve the desired final concentration.
-
Initiate the reaction by adding the 10 mM H₂O₂ solution.
-
Immediately begin monitoring the decrease in absorbance at 240 nm over time.
-
The rate of H₂O₂ decomposition is proportional to the catalase-like activity of this compound. One unit of catalase activity is defined as the amount of enzyme that decomposes 1.0 µmole of H₂O₂ per minute at pH 7.0 and 25°C.
-
Protocol 3: Assessment of this compound Superoxide Dismutase (SOD)-like Activity
This protocol utilizes an indirect assay method where a superoxide-generating system (e.g., xanthine/xanthine oxidase) reduces a detector molecule (e.g., WST-1 or cytochrome c). The SOD-like activity of this compound is measured by its ability to inhibit this reduction.
-
Materials:
-
This compound solution
-
Potassium phosphate buffer (pH 7.4)
-
Xanthine
-
Xanthine Oxidase
-
WST-1 (or cytochrome c)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare working solutions of xanthine, WST-1, and xanthine oxidase in the phosphate buffer.
-
To the wells of a 96-well plate, add the buffer, this compound at various concentrations, xanthine, and WST-1.
-
Initiate the reaction by adding xanthine oxidase to all wells except for the blank.
-
Incubate the plate at room temperature for 20-30 minutes.
-
Measure the absorbance at the appropriate wavelength for the detector molecule (e.g., 450 nm for WST-1).
-
The SOD-like activity is calculated as the percentage of inhibition of the reduction of the detector molecule compared to the control without this compound.
-
The signaling pathway below illustrates the dual enzymatic mimetic action of this compound in scavenging reactive oxygen species (ROS).
Dual enzymatic mimetic action of this compound.
References
Technical Support Center: EUK-13A and Western Blot Protein Quantification
Welcome to the technical support center for researchers utilizing EUK-134 in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges when quantifying proteins by Western blot in the presence of this synthetic antioxidant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic compound that mimics the activity of two natural antioxidant enzymes: superoxide dismutase (SOD) and catalase. Its primary function is to scavenge harmful reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, thereby reducing oxidative stress in cellular and animal models.[][2][3]
Q2: Can this compound directly interfere with protein quantification assays like BCA or Bradford?
Q3: How might this compound affect the protein expression levels I observe on my Western blot?
This compound can genuinely alter the expression or post-translational modification of certain proteins by modulating cellular signaling pathways. As an antioxidant, it can suppress stress-activated pathways like the MAP kinase (ERK, JNK, p38) and NF-κB signaling cascades, which are often activated by oxidative stress. This can lead to decreased expression or phosphorylation of downstream targets such as p53.
Q4: Could the manganese in this compound interfere with the chemiluminescent detection step of my Western blot?
Manganese compounds have been reported to be involved in chemiluminescent reactions. While direct interference with horseradish peroxidase (HRP)-based detection in Western blotting has not been documented for this compound, it is a possibility to consider, especially if you observe unusual signal patterns.
Troubleshooting Guide
Problem 1: Inconsistent protein quantification results with BCA or Lowry assays.
Possible Cause A: Interference from this compound. As an antioxidant, this compound may have reducing potential that interferes with the copper-based chemistry of the BCA and Lowry assays, leading to inaccurate protein concentration measurements.
-
Solution:
-
Perform a control experiment: Prepare a serial dilution of this compound in your lysis buffer (without protein) and run it through your protein assay. This will determine if this compound itself generates a signal.
-
Use a compatible protein assay: The Bradford assay is based on a different principle (Coomassie dye binding) and is generally less susceptible to interference from reducing agents. Consider switching to the Bradford assay for samples treated with this compound.
-
Protein precipitation: To remove potential interfering substances, you can precipitate the proteins from your lysate using methods like trichloroacetic acid (TCA) or acetone precipitation. After precipitation, the protein pellet can be washed and resolubilized in a buffer compatible with your chosen protein assay.
-
Possible Cause B: this compound affecting total protein content. Prolonged treatment with this compound could potentially alter overall protein synthesis or degradation rates in your experimental model.
-
Solution:
-
Assess cell viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed changes in total protein are not due to cytotoxicity.
-
Normalize to cell number: If possible, normalize your protein quantification results to the initial cell number to account for any effects on cell proliferation.
-
Problem 2: Unexpected changes in the expression or phosphorylation of my target protein.
Possible Cause A: Biological effect of this compound. this compound is known to modulate signaling pathways that are sensitive to oxidative stress. Observed changes in your protein of interest may be a direct consequence of this compound's antioxidant activity.
-
Solution:
-
Review the literature: Check for published studies on the effects of this compound on the signaling pathway your protein is involved in. For example, this compound has been shown to inhibit the phosphorylation of MAP kinases (ERK, JNK, p38) and reduce the accumulation of p53.
-
Use positive and negative controls: Include appropriate controls in your experiment, such as a vehicle-treated control and a positive control for pathway activation (e.g., treatment with H₂O₂), to confirm that the effects you are observing are specific to this compound.
-
Possible Cause B: Inconsistent sample loading. If your protein quantification was inaccurate due to interference from this compound, this will lead to unequal loading of total protein on your gel, which can be misinterpreted as a change in the expression of your target protein.
-
Solution:
-
Use a reliable loading control: Always probe your Western blots for a housekeeping protein (e.g., GAPDH, β-actin, or tubulin) to verify equal loading.
-
Stain your membrane: After protein transfer, you can stain the membrane with Ponceau S to visually assess the total protein in each lane and confirm equal loading.
-
Problem 3: High background or unusual artifacts on the Western blot.
Possible Cause: Potential interference of this compound with the detection system. While not definitively proven, the manganese component of this compound could potentially interact with the chemiluminescent substrate, leading to increased background or atypical signal patterns.
-
Solution:
-
Thorough washing: Increase the number and duration of washing steps after antibody incubations to remove any residual this compound.
-
Dilute your antibodies: High background can also be caused by antibody concentrations that are too high. Titrate your primary and secondary antibodies to find the optimal dilution.
-
Test a different detection method: If you consistently experience issues with chemiluminescence, consider using a fluorescence-based detection system, which may be less prone to this type of interference.
-
Quantitative Data Summary
The following table summarizes the reported effects of this compound on specific proteins from published studies. This can serve as a reference for expected biological outcomes.
| Protein Target | Experimental Model | Treatment Conditions | Observed Effect | Reference |
| p53 | UVB-exposed primary human keratinocytes | Pre-treatment with this compound | Significantly lower accumulation (concentration-dependent) | |
| Phospho-p53 (N-terminal) | UVB-exposed primary human keratinocytes | Pre-treatment with this compound | Severely reduced phosphorylation | |
| Phospho-ERK | UVB-exposed primary human keratinocytes | Pre-treatment with this compound | Inhibited activation | |
| Phospho-JNK | UVB-exposed primary human keratinocytes | Pre-treatment with this compound | Inhibited activation | |
| Phospho-p38 | UVB-exposed primary human keratinocytes | Pre-treatment with this compound | Inhibited activation | |
| Nitrotyrosinated proteins | Kainate-treated rat brain | Pre-treatment with this compound | Significant reduction in nitration | |
| Active AP-1 | Kainate-treated rat brain | Pre-treatment with this compound | Significant reduction in induction | |
| Active NF-κB | Kainate-treated rat brain | Pre-treatment with this compound | Significant reduction in induction |
Experimental Protocols
Standard Western Blotting Protocol
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Use the Bradford assay or perform a control for this compound interference if using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control.
-
Visualizations
Caption: this compound's mechanism of action on oxidative stress-induced signaling pathways.
References
Technical Support Center: Mitigating EUK-134-Induced Artifacts in Experimental Readouts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential artifacts induced by the superoxide dismutase (SOD) and catalase mimetic, EUK-134, in experimental readouts.
I. Understanding this compound and Potential for Assay Interference
This compound is a synthetic salen-manganese complex with potent catalytic antioxidant properties, mimicking the activities of superoxide dismutase and catalase.[1] It effectively scavenges reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide. While invaluable for studying oxidative stress, its chemical nature can lead to interference in common experimental assays.
Key Mechanisms of Interference:
-
Direct Reduction of Assay Reagents: As a potent antioxidant, this compound can directly reduce colorimetric and fluorometric assay reagents, leading to false-positive signals. This is particularly relevant for assays relying on redox reactions to generate a signal, such as tetrazolium-based viability assays (MTT, XTT).[2][3]
-
Colorimetric Interference: this compound is a dark brown powder, and its solutions can possess color that may interfere with absorbance-based assays by contributing to the background signal.
-
Catalytic Activity: The inherent catalase and SOD-like activities of this compound can directly neutralize the ROS being measured in assays like the DCFH-DA assay, potentially leading to an underestimation of cellular ROS levels.[4]
-
Interaction with Assay Components: this compound may interact with other components of an assay system, such as enzymes (e.g., horseradish peroxidase) or buffer components, altering their activity and affecting the final readout.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound interferes with cell viability assays like MTT and XTT?
A1: this compound, being a strong antioxidant, can directly reduce the tetrazolium salts (MTT, XTT) to their colored formazan products, independent of cellular metabolic activity. This leads to an overestimation of cell viability. It is crucial to include cell-free controls to quantify this direct reduction.
Q2: Can the color of this compound solutions interfere with my colorimetric assay?
A2: Yes, as a colored compound, this compound can contribute to the absorbance reading in colorimetric assays. It is essential to run parallel controls containing this compound in the assay medium without cells to measure and subtract this background absorbance.
Q3: I am using the DCFH-DA assay to measure intracellular ROS. Will this compound affect my results?
A3: Yes, this compound's intrinsic SOD and catalase mimetic activity can directly scavenge the ROS that would otherwise oxidize DCFH to its fluorescent form, DCF. This can lead to an underestimation of ROS levels. Careful consideration of controls and potentially alternative ROS detection methods is necessary.
Q4: Does phenol red in my cell culture medium interact with this compound or interfere with fluorescence-based assays?
A4: Phenol red can act as a pH indicator and has been shown to interfere with fluorescence-based assays by increasing background fluorescence. When using fluorescent probes for assays like ROS detection in the presence of this compound, it is highly recommended to use phenol red-free medium to minimize potential artifacts.
Q5: Are there any known interactions between this compound and horseradish peroxidase (HRP) used in ELISAs?
A5: While direct studies on this compound and HRP interaction are limited, endogenous peroxidases in biological samples can interfere with HRP-based ELISAs. Given this compound's ability to interact with peroxides, it is plausible that it could affect the HRP-substrate reaction. It is advisable to perform control experiments to assess any potential interference.
III. Troubleshooting Guides
This section provides structured guidance for identifying and mitigating common issues encountered when using this compound in various experimental assays.
A. Troubleshooting Cell Viability Assays (MTT, XTT)
Problem: Unexpectedly high cell viability or a suspected false-positive protective effect of this compound.
Workflow for Troubleshooting MTT/XTT Assays:
Caption: Troubleshooting workflow for high cell viability in MTT/XTT assays with this compound.
Quantitative Data Summary: Interpreting Control Readouts in MTT/XTT Assays
| Control Condition | Expected Absorbance | Implication of High Absorbance |
| Media Alone | Minimal | Contaminated media or reagents |
| Media + MTT/XTT | Minimal | Spontaneous reduction of dye |
| Media + this compound | Minimal | This compound color contribution |
| Media + MTT/XTT + this compound | Minimal | High absorbance indicates direct reduction of the dye by this compound |
| Cells + Media | Baseline cellular viability | Reference for calculating % viability |
| Cells + Media + Vehicle | Similar to "Cells + Media" | Vehicle has no cytotoxic effect |
B. Troubleshooting ROS Detection Assays (DCFH-DA)
Problem: Lower-than-expected or no detectable increase in ROS levels in the presence of this compound.
Workflow for Troubleshooting DCFH-DA Assays:
Caption: Troubleshooting workflow for low ROS signal in DCFH-DA assays with this compound.
Quantitative Data Summary: Key Controls for DCFH-DA Assay with this compound
| Control Condition | Purpose | Expected Outcome |
| Cells + DCFH-DA (Unstimulated) | Baseline ROS | Low fluorescence |
| Cells + DCFH-DA + Stimulant | Positive control for ROS induction | Increased fluorescence |
| Cells + DCFH-DA + Stimulant + this compound | Test condition | Fluorescence will be lower than positive control due to scavenging |
| Cell-free + DCFH-DA + ROS source (e.g., H₂O₂) | Assess direct scavenging | Low fluorescence |
| Cell-free + DCFH-DA + ROS source + this compound | Assess direct scavenging by this compound | Fluorescence should be significantly lower than the cell-free ROS source alone |
IV. Detailed Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay to Test for this compound Interference
Objective: To determine if this compound directly reduces MTT to formazan in the absence of cells.
Materials:
-
96-well plate
-
Cell culture medium (phenol red-free recommended)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium to cover the range of concentrations used in your cell-based experiments.
-
In a 96-well plate, add 100 µL of each this compound dilution in triplicate.
-
Include triplicate wells with 100 µL of medium alone (no this compound) as a negative control.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Interpretation: A significant increase in absorbance in the wells containing this compound compared to the medium-only control indicates direct reduction of MTT by this compound.
Protocol 2: Modified MTT Assay for Use with this compound
Objective: To measure cell viability in the presence of this compound while minimizing interference.
Materials:
-
Same as Protocol 1, plus cultured cells.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration. Include appropriate vehicle controls.
-
Crucial Step: After the treatment period, carefully aspirate the medium containing this compound.
-
Gently wash the cells once or twice with 100 µL of warm, sterile PBS to remove any residual this compound.
-
Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 1-4 hours at 37°C.
-
Aspirate the MTT solution and add 100 µL of solubilization solution.
-
Read the absorbance at 570 nm.
Workflow for Modified MTT Assay:
Caption: Experimental workflow for a modified MTT assay to minimize this compound interference.
Protocol 3: DCFH-DA Assay for ROS Detection with Appropriate Controls for this compound
Objective: To measure intracellular ROS production in the presence of this compound, accounting for its scavenging activity.
Materials:
-
24- or 96-well plate (black, clear bottom for fluorescence)
-
Cultured cells
-
Phenol red-free cell culture medium
-
DCFH-DA probe
-
This compound stock solution
-
ROS-inducing agent (e.g., H₂O₂, menadione)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a suitable plate and allow them to adhere.
-
Pre-treat cells with this compound at desired concentrations for the appropriate time.
-
Load cells with 10-20 µM DCFH-DA in serum-free, phenol red-free medium for 30-60 minutes at 37°C in the dark.
-
Wash the cells with warm PBS to remove excess probe.
-
Add fresh phenol red-free medium (with or without this compound, depending on the experimental design) and the ROS-inducing agent.
-
Measure fluorescence immediately and kinetically over time, or at a fixed endpoint, using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
Essential Controls:
-
Unstimulated cells: To establish baseline ROS levels.
-
Stimulated cells (no this compound): To measure the maximal ROS response.
-
This compound alone (no stimulant): To assess any effect of this compound on basal ROS.
-
Cell-free system: To confirm the direct scavenging activity of this compound as described in the troubleshooting section.
V. Signaling Pathway Diagram
Simplified ROS Signaling and the Action of this compound:
Caption: this compound mimics SOD and catalase to neutralize superoxide and hydrogen peroxide.
References
Validation & Comparative
EUK-134 vs. MitoQ: A Comparative Guide to Targeting Mitochondrial ROS
In the landscape of mitochondrial research and drug development, the targeted scavenging of reactive oxygen species (ROS) is of paramount importance for mitigating cellular damage and combating a range of pathologies. This guide provides a detailed comparison of two prominent molecules in this field: EUK-134 and MitoQ. We will delve into their mechanisms of action, present available experimental data, and provide detailed protocols for key assays used in their evaluation.
Introduction to the Contenders
This compound is a synthetic, low-molecular-weight salen-manganese complex that acts as a mimetic of two crucial endogenous antioxidant enzymes: superoxide dismutase (SOD) and catalase.[1][2] This dual enzymatic activity allows it to catalytically neutralize both superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), key players in the mitochondrial ROS cascade.
MitoQ (mitoquinone mesylate) is a mitochondria-targeted antioxidant that leverages the chemical properties of coenzyme Q10 (CoQ10).[3][4] It consists of a ubiquinone moiety, the active component of CoQ10, attached to a lipophilic triphenylphosphonium (TPP⁺) cation.[5] This TPP⁺ group facilitates the accumulation of MitoQ within the mitochondria, where it can effectively neutralize ROS at their primary site of production.
Mechanism of Action
The two compounds employ distinct strategies to combat mitochondrial ROS, as illustrated in the signaling pathways below.
Performance Comparison: Experimental Data
Direct comparative studies between this compound and MitoQ are limited. However, by examining data from various in vitro and in vivo studies, we can construct a comparative overview of their efficacy in mitigating oxidative stress and protecting against cellular damage.
| Parameter | This compound | MitoQ | Source |
| Neuroprotection | Reduced kainate-induced neuronal damage in CA1 (by 58%), CA3 (by 81%), and piriform cortex (by 69%) in rats. | Improved neurological deficits and reduced brain edema in a mouse model of traumatic brain injury. | |
| Mitochondrial ROS Reduction | Prevented mitochondrial ROS accumulation in NaIO₃-induced ARPE-19 cells. | Significantly decreased mitochondrial ROS levels in human aortic vascular smooth muscle cells exposed to PM2.5. | |
| Protection against DNA Damage | Data not available | Provided 17% protection against UVA-induced and 32% protection against H₂O₂-induced mitochondrial DNA damage in human dermal fibroblasts. | |
| Lipid Peroxidation Inhibition | Reduced baseline and UVA-induced lipid peroxide levels on human skin. | Data not available | |
| Cell Viability | Improved cell viability in NaIO₃-induced ARPE-19 cells. | Showed a dose-dependent effect on cell viability in cryopreserved buffalo fibroblasts, with lower concentrations (0.1-0.5 μM) improving viability. |
Experimental Protocols
To facilitate the replication and validation of findings related to these compounds, detailed protocols for key experimental assays are provided below.
Measurement of Mitochondrial Superoxide (MitoSOX Assay)
This protocol outlines the use of MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.
Methodology:
-
Cell Preparation: Plate cells at an appropriate density in a suitable culture vessel (e.g., 96-well plate, glass-bottom dish).
-
Treatment: Treat cells with the desired concentrations of this compound, MitoQ, or vehicle control for the specified duration.
-
MitoSOX Staining: Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or other suitable buffer. Remove the culture medium and incubate the cells with the MitoSOX solution for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm buffer to remove excess probe.
-
Imaging/Analysis: Immediately analyze the cells using a fluorescence microscope or flow cytometer. MitoSOX Red has excitation/emission maxima of approximately 510/580 nm.
-
Quantification: Quantify the fluorescence intensity to determine the relative levels of mitochondrial superoxide.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound, MitoQ, or a vehicle control.
-
MTT Addition: Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT by metabolically active cells into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
Conclusion
Both this compound and MitoQ represent powerful tools for investigating and potentially treating conditions associated with mitochondrial oxidative stress. This compound's strength lies in its catalytic and dual-enzyme mimetic activity, enabling it to neutralize multiple key ROS species. MitoQ's advantage is its targeted delivery system, which concentrates its antioxidant payload directly within the mitochondria.
The choice between these two compounds will depend on the specific research question and experimental model. For studies requiring broad-spectrum ROS scavenging throughout the cell, this compound may be a suitable choice. In contrast, for experiments focused specifically on quenching ROS at its mitochondrial source, the targeted approach of MitoQ is highly advantageous. The experimental data, while not from direct comparative studies, suggests that both compounds are effective in their respective mechanisms of action. Further head-to-head studies are warranted to definitively delineate their comparative efficacy in various models of mitochondrial dysfunction.
References
- 1. Mitoprotective antioxidant this compound stimulates fatty acid oxidation and prevents hypertrophy in H9C2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A synthetic superoxide dismutase/catalase mimetic (this compound) inhibits membrane-damage-induced activation of mitogen-activated protein kinase pathways and reduces p53 accumulation in ultraviolet B-exposed primary human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Overview of MitoQ on prevention and management of cardiometabolic diseases: a scoping review [frontiersin.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
EUK-134 Gene Expression Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of EUK-134's effects on gene expression, offering insights into its molecular mechanisms and performance relative to other antioxidant compounds. Experimental data and detailed protocols are presented to support further research and drug development.
This compound: A Modulator of Stress-Responsive Gene Expression
This compound, a synthetic mimetic of superoxide dismutase (SOD) and catalase, is a potent antioxidant that has been shown to mitigate oxidative stress-induced cellular damage. Its mechanism of action involves the catalytic scavenging of reactive oxygen species (ROS), which in turn modulates various signaling pathways and alters gene expression profiles.
Effects on Gene Expression
While comprehensive, direct comparative studies on the global gene expression changes induced by this compound versus other antioxidants are not extensively available in publicly accessible literature, existing research indicates that this compound significantly impacts the expression of genes involved in cellular stress responses, apoptosis, and inflammation.
Table 1: Summary of this compound's Effects on Key Gene and Protein Expression
| Target Molecule | Organism/Cell Line | Experimental Context | Observed Effect | Citation |
| p53 | Primary human keratinocytes | UVB exposure | Reduced accumulation and N-terminal phosphorylation | [1] |
| p-ERK, p-p38, p-JNK | ARPE-19 cells | Sodium iodate-induced oxidative stress | Inhibition | [2] |
| Bax | ARPE-19 cells | Sodium iodate-induced oxidative stress | Inhibition | [2] |
| Bcl-2 | ARPE-19 cells | Sodium iodate-induced oxidative stress | Increased protein expression | [2] |
| Cleaved caspase-9, -3, PARP | ARPE-19 cells | Sodium iodate-induced oxidative stress | Inhibition | [2] |
| NICD and HES1 | SK-N-MC cells | H2O2/menadione-induced oxidative stress | Decreased expression | |
| Numb | SK-N-MC cells | H2O2/menadione-induced oxidative stress | Increased expression |
Alternative Antioxidants: A Look at Resveratrol and N-Acetylcysteine (NAC)
Resveratrol and N-acetylcysteine (NAC) are well-known antioxidants that also modulate gene expression. Although direct, large-scale comparative transcriptomic data against this compound is limited, individual studies provide insights into their effects.
Table 2: Gene Expression Changes Induced by Resveratrol
| Affected Processes | Cell Line | Key Gene Changes | Citation |
| DNA repair, cell cycle | MCF-7 human breast cancer cells | Downregulation of mismatch repair, DNA replication, and homologous recombination genes (e.g., MRE11, NBS1, RAD50) | |
| Apoptosis, proliferation, cell cycle | WR-21 cells (with mutated c-Ha-Ras) | Increased expression of Mdm2 and other p53 effectors |
Table 3: Gene Expression Changes Induced by N-Acetylcysteine (NAC)
| Affected Processes | Cell/Tissue Type | Key Gene Changes | Citation |
| Epithelial differentiation, proliferation | Normal human keratinocytes and Caco-2 colon carcinoma cells | Transient early response followed by sustained changes in genes related to differentiation and growth inhibition. ID-1 identified as a potential early mediator. | |
| Oxidative stress response | Sperm of asthenoteratozoospermic men | Significant increase in NRF2 gene expression | |
| Mercury-induced oxidative stress and inflammation | Rat lung tissue | Downregulation of MPO, HIF1, MMP2, TIMP1, TIMP2, NOS, and FN1; Upregulation of SOD1 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments in gene expression analysis.
RNA Isolation and Purification
High-quality RNA is the prerequisite for reliable gene expression analysis.
-
Cell Lysis : Homogenize cells or tissues in a lysis buffer containing a chaotropic agent (e.g., guanidinium isothiocyanate) to disrupt cells and inactivate RNases.
-
Phase Separation : Add chloroform or a similar organic solvent to the lysate. Centrifugation separates the mixture into an upper aqueous phase (containing RNA), an interphase (containing DNA), and a lower organic phase (containing proteins and lipids).
-
RNA Precipitation : Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
Washing : Wash the RNA pellet with 75% ethanol to remove salts and other impurities.
-
Resuspension : Air-dry the pellet and resuspend it in RNase-free water.
-
DNase Treatment : To remove any contaminating genomic DNA, treat the RNA sample with RNase-free DNase I.
-
Quality Control : Assess RNA integrity and concentration using a spectrophotometer (to measure A260/A280 and A260/A230 ratios) and agarose gel electrophoresis or a bioanalyzer.
cDNA Synthesis and Library Preparation for RNA-Seq
-
mRNA Enrichment (Optional) : For eukaryotic samples, isolate mRNA from total RNA using oligo(dT) magnetic beads that bind to the poly(A) tails of mRNA.
-
RNA Fragmentation : Fragment the enriched mRNA into smaller pieces (typically 100-400 bp) using enzymatic or chemical methods.
-
First-Strand cDNA Synthesis : Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis : Synthesize the second strand of cDNA using DNA polymerase I and RNase H.
-
End Repair and Adenylation : Repair the ends of the double-stranded cDNA fragments to make them blunt and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation : Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences for primer binding for the subsequent PCR amplification and for binding to the sequencing flow cell.
-
PCR Amplification : Amplify the adapter-ligated cDNA library to generate a sufficient quantity for sequencing.
-
Library Quantification and Quality Control : Quantify the final library and assess its size distribution using a bioanalyzer.
Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription : Synthesize cDNA from total RNA using a reverse transcriptase, primers (oligo(dT), random hexamers, or gene-specific primers), and dNTPs.
-
Reaction Setup : Prepare a reaction mixture containing the cDNA template, forward and reverse primers for the gene of interest, a DNA polymerase, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Real-Time PCR Cycling : Perform the PCR in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis : The instrument measures the fluorescence at each cycle. The cycle at which the fluorescence crosses a certain threshold is the quantification cycle (Cq). Relative gene expression is typically calculated using the ΔΔCq method, normalizing the expression of the target gene to a reference (housekeeping) gene.
Microarray Analysis
-
cRNA Synthesis and Labeling : Synthesize complementary RNA (cRNA) from total RNA through in vitro transcription. During this process, fluorescently labeled nucleotides (e.g., Cy3- or Cy5-labeled CTP) are incorporated into the cRNA.
-
Hybridization : The labeled cRNA is hybridized to a microarray slide, which contains thousands of spots, each with a specific DNA probe corresponding to a single gene. The labeled cRNA molecules will bind to their complementary probes on the array.
-
Washing : After hybridization, the slide is washed to remove any non-specifically bound cRNA.
-
Scanning : The microarray is scanned using a laser scanner that excites the fluorescent dyes. The scanner measures the fluorescence intensity at each spot, which is proportional to the amount of cRNA bound to the probe.
-
Data Analysis : The raw intensity data is processed to correct for background noise and normalized to account for variations between arrays. Statistical analysis is then performed to identify genes that are differentially expressed between different experimental conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for gene expression analysis.
References
- 1. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 2. The Novel Application of this compound in Retinal Degeneration: Preventing Mitochondrial Oxidative Stress-Triggered Retinal Pigment Epithelial Cell Apoptosis by Suppressing MAPK/p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
EUK-134 and its Alternatives: A Comparative Guide to Proteomic Changes in Cellular Response to Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proteomic changes induced by the superoxide dismutase (SOD) and catalase mimetic, EUK-134, and related compounds in cells under oxidative stress. By presenting quantitative experimental data, detailed methodologies, and visual representations of affected signaling pathways, this document aims to offer an objective resource for evaluating the cellular effects of these synthetic antioxidants.
Performance Comparison: this compound and a Functional Analogue in Mitigating Inflammatory Stress
While direct, large-scale quantitative proteomic studies on this compound are not extensively available in the public domain, we can infer its functional impact by examining a closely related synthetic SOD mimetic. A key study investigated the proteomic alterations in intestinal epithelial cells (HT29-MD2) treated with lipopolysaccharide (LPS), a potent inducer of oxidative stress and inflammation, and the protective effects of a manganese-based SOD mimetic, herein referred to as Mn1.[1] This provides a valuable comparative framework to understand how compounds like this compound, which share a similar mechanism of action, can modulate the cellular proteome in response to stress.
The following table summarizes the quantitative changes in the expression of key proteins involved in antioxidant defense and cellular stress response upon treatment with LPS and co-treatment with the SOD mimetic. The data is derived from a kinetic redox shotgun proteomics (OcSILAC) analysis.[1]
| Protein | Function | Cellular Location | Change with LPS | Change with LPS + SOD Mimetic |
| SOD2 (Superoxide dismutase 2) | Antioxidant defense | Mitochondria | Increased | Levels mitigated towards baseline |
| TXN (Thioredoxin) | Redox regulation | Cytosol | Increased | Levels mitigated towards baseline |
| PRDX1 (Peroxiredoxin-1) | Peroxide scavenging | Cytosol | Increased | Levels mitigated towards baseline |
| HMOX1 (Heme Oxygenase 1) | Heme catabolism, antioxidant | Cytosol | Significantly Increased | Increase is lessened |
| GCLM (Glutamate-cysteine ligase modifier subunit) | Glutathione synthesis | Cytosol | Increased | Levels mitigated towards baseline |
Experimental Protocols
The following section details the methodologies employed in the representative study to achieve the quantitative proteomic data.
Cell Culture and Treatment
-
Cell Line: HT29-MD2 (human intestinal epithelial cells)[1]
-
Culture Conditions: Cells were cultured in a suitable medium until reaching the desired confluence.[1]
-
Treatment Groups:
-
Control (untreated)
-
LPS (lipopolysaccharide) treated
-
LPS + Mn1 (SOD mimetic) treated
-
Mn1 (SOD mimetic) alone[1]
-
-
Time Points: Proteomic analysis was conducted at multiple time points, including 15 minutes, 30 minutes, 1 hour, and 6 hours post-treatment.
Quantitative Proteomics (OcSILAC)
-
Labeling: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) was used for quantitative analysis.
-
Cell Lysis and Fractionation: Cells were lysed, and the proteome was fractionated into cytosolic and plasma membrane/organelle fractions to enhance protein identification.
-
Protein Digestion: Proteins were digested into peptides using trypsin.
-
Mass Spectrometry: The peptide samples were analyzed by high-resolution mass spectrometry.
-
Data Analysis: The acquired mass spectrometry data was processed to identify and quantify the relative abundance of proteins across the different treatment groups.
Visualizing the Molecular Impact
Experimental Workflow
The following diagram illustrates the workflow for the quantitative proteomic analysis of cells treated with an SOD mimetic.
Signaling Pathways Modulated by SOD Mimetics
This compound and similar SOD mimetics are known to primarily counteract oxidative stress, thereby impacting downstream inflammatory and cell survival signaling pathways. The diagram below depicts a simplified model of the signaling cascade initiated by an inflammatory stimulus like LPS and the intervention point of an SOD mimetic.
References
EUK-134's Impact on NF-κB Activation and Downstream Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EUK-134, a synthetic superoxide dismutase (SOD) and catalase mimetic, with other well-known antioxidants, N-acetylcysteine (NAC) and Resveratrol, in their ability to modulate the NF-κB signaling pathway. Nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in inflammatory responses, and its dysregulation is implicated in numerous diseases. This document summarizes experimental data on the effects of these compounds on NF-κB activation and its downstream targets, offering valuable insights for research and drug development.
Mechanism of Action: this compound and the NF-κB Signaling Pathway
Reactive oxygen species (ROS) are known activators of the NF-κB signaling cascade. This compound, by acting as a synthetic SOD and catalase mimetic, effectively scavenges superoxide radicals and hydrogen peroxide. This antioxidant activity is believed to be the primary mechanism by which this compound inhibits the activation of NF-κB. By reducing the intracellular ROS levels, this compound prevents the downstream signaling events that lead to the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. Consequently, the p65 subunit of NF-κB is unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Comparative Analysis of NF-κB Inhibition
This section presents a comparative summary of the effects of this compound, N-acetylcysteine (NAC), and Resveratrol on NF-κB activation. The data is compiled from various studies, and experimental conditions may differ.
| Compound | Cell Type | Stimulus | Assay | Concentration | % Inhibition of NF-κB Activation | Reference |
| This compound | Rat Hippocampus | Kainic Acid | EMSA | 10 mg/kg | Prevented induction | [1] |
| N-acetylcysteine (NAC) | Sepsis Patients' Mononuclear Leukocytes | Sepsis | EMSA | 150 mg/kg bolus, then infusion | Significant decrease vs. placebo | [2] |
| N-acetylcysteine (NAC) | 3T3-L1 adipocytes | TNF-α (10 ng/ml) | NF-κB Activation Assay | 20 mM | Significant prevention | [3] |
| Resveratrol | HEK-293T cells | TNF-α | Luciferase Assay | 1, 5, 10, 20 µM | Dose-dependent suppression | [4][5] |
| Resveratrol | U-937, Jurkat, HeLa, H4 cells | TNF-α | EMSA | 10-50 µM | Dose-dependent blockade |
Downstream Target Modulation
The activation of NF-κB leads to the transcription of various pro-inflammatory genes. The following table summarizes the effects of the compared compounds on key downstream targets.
| Compound | Cell Type/Model | Downstream Target | Method | Concentration | Effect on Expression | Reference |
| This compound | Rat Hippocampus | - | - | - | Data not available in searched literature | - |
| N-acetylcysteine (NAC) | Sepsis Patients | IL-8 | Enzyme Immunoassay | 150 mg/kg bolus, then infusion | Significant decrease | |
| N-acetylcysteine (NAC) | 3T3-L1 adipocytes | IL-6 mRNA | Real-time RT-PCR | 5-20 mM | Dose-dependent attenuation | |
| N-acetylcysteine (NAC) | Mouse microglial cells (MG6) | TNF-α mRNA | RT-PCR | Dose-dependent | Inhibition | |
| Resveratrol | RAW264.7 macrophages | iNOS, IL-6 | Western Blot, ELISA | 1, 5, 10, 20 µM | Dose-dependent downregulation | |
| Resveratrol | NIH/3T3 fibroblasts | IL-6, iNOS | - | Dose-dependent | Suppression | |
| Resveratrol | Rat model of osteoarthritis | TNF-α, IL-6 | - | - | Ameliorated expression levels |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the effects of these compounds on NF-κB signaling.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity
1. Nuclear Extract Preparation:
-
Treat cells with the compound of interest (e.g., this compound, NAC, Resveratrol) for the desired time and concentration, followed by stimulation with an NF-κB activator (e.g., TNF-α, LPS).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer to release cytoplasmic contents, followed by centrifugation to pellet the nuclei.
-
Extract nuclear proteins using a high-salt buffer.
-
Centrifuge to remove nuclear debris and collect the supernatant containing nuclear proteins.
2. Probe Labeling:
-
A double-stranded oligonucleotide containing the consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.
-
The labeled probe is purified to remove unincorporated nucleotides.
3. Binding Reaction:
-
Incubate nuclear extracts (5-10 µg) with the ³²P-labeled NF-κB probe in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
For supershift assays, specific antibodies against NF-κB subunits (e.g., p65, p50) can be added to the reaction mixture.
4. Electrophoresis and Autoradiography:
-
The binding reactions are resolved on a non-denaturing polyacrylamide gel.
-
The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the DNA-protein complexes.
Luciferase Reporter Assay for NF-κB Transcriptional Activity
1. Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a 96-well plate.
-
Transfect the cells with a luciferase reporter plasmid containing multiple copies of the NF-κB consensus binding site upstream of the luciferase gene. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.
2. Compound Treatment and Stimulation:
-
After 24 hours of transfection, treat the cells with various concentrations of the test compound for a specified duration.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
3. Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase assay reagent containing the substrate (luciferin) to the lysate.
-
Measure the luminescence using a luminometer. If a control plasmid was used, a second reagent is added to measure its activity.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in NF-κB activity relative to the stimulated control.
Western Blot for p65 Subunit
1. Sample Preparation:
-
Prepare nuclear and cytoplasmic extracts as described in the EMSA protocol.
-
Determine the protein concentration of the extracts using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Transfer:
-
Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of p65 protein.
ELISA for TNF-α and IL-6
1. Plate Coating:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-6).
2. Sample and Standard Incubation:
-
Add standards of known cytokine concentrations and cell culture supernatants or serum samples to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
3. Detection:
-
Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Wash again and add streptavidin-HRP.
4. Substrate Addition and Measurement:
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution and measure the absorbance at a specific wavelength using a microplate reader.
5. Data Analysis:
-
Generate a standard curve from the absorbance values of the known standards.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
Conclusion
This compound demonstrates a clear inhibitory effect on NF-κB activation, primarily attributed to its potent antioxidant properties. This mechanism is shared by other antioxidants like NAC and Resveratrol, which also exhibit dose-dependent inhibition of the NF-κB pathway and its downstream inflammatory targets. While direct comparative studies are limited, the available data suggest that all three compounds are effective modulators of this critical inflammatory pathway. For researchers and drug development professionals, the choice of compound may depend on the specific application, desired potency, and the cellular context of the inflammatory condition being investigated. The detailed protocols provided in this guide should serve as a valuable resource for further research into the therapeutic potential of these and other NF-κB inhibitors.
References
- 1. This compound, a synthetic superoxide dismutase and catalase mimetic, prevents oxidative stress and attenuates kainate-induced neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of N-acetylcysteine on nuclear factor-kappa B activation, interleukin-6, interleukin-8, and intercellular adhesion molecule-1 expression in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine attenuates TNF-alpha induced changes in secretion of interleukin-6, plasminogen activator inhibitor-1 and adiponectin from 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. academic.oup.com [academic.oup.com]
Assessing the Specificity of EUK-134's Enzymatic Mimicry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
EUK-134, a synthetic salen-manganese complex, has garnered significant attention for its potent antioxidant properties, specifically its ability to mimic the enzymatic activities of both superoxide dismutase (SOD) and catalase (CAT). This dual functionality allows it to catalytically neutralize two key reactive oxygen species (ROS), the superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂), making it a promising therapeutic agent for conditions associated with oxidative stress.[1][2][3][4] This guide provides an objective comparison of this compound's performance with other antioxidant alternatives, supported by available experimental data, detailed methodologies for assessing its enzymatic mimicry, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of Enzymatic Mimicry
The following table summarizes the available quantitative data on the SOD and catalase mimetic activities of this compound and other relevant compounds. It is important to note that direct comparison of values across different studies can be challenging due to variations in assay conditions.
| Compound | Target Enzyme | Method | Metric | Value | Reference |
| This compound | Catalase | H₂O₂ Consumption | Initial Reaction Rate | 234 µM/min | [5] |
| This compound | Catalase | O₂ Evolution | Reaction Rate | 243 µM O₂/min | |
| This compound | Catalase | Not Specified | Specific Activity | 26 U/mg | |
| EUK-8 | Catalase | O₂ Evolution | Reaction Rate | Not specified, but comparatively lower than this compound | |
| M40403 | Superoxide Dismutase | Lucigenin Chemiluminescence | IC₅₀ | 31.6 µM | |
| Tempol | Superoxide Dismutase | Not Specified | Effective Concentration | 1-2 mM (IC₅₀ for cell growth inhibition) | |
| MnTMPyP | Superoxide Dismutase | Not Specified | Rate Constant | ~4 x 10⁷ M⁻¹s⁻¹ | |
| Native Cu/Zn SOD | Superoxide Dismutase | Lucigenin Chemiluminescence | Activity | No effect on NADPH oxidase-dependent superoxide production in the cited assay |
Note: IC₅₀ (half-maximal inhibitory concentration) values for SOD mimetics indicate the concentration required to inhibit the superoxide-mediated reaction by 50%. A lower IC₅₀ value generally indicates higher potency. Reaction rates for catalase mimetics quantify the speed at which they decompose hydrogen peroxide.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. This compound, a synthetic superoxide dismutase and catalase mimetic, prevents oxidative stress and attenuates kainate-induced neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic superoxide dismutase and catalase mimetic, protects rat kidneys from ischemia-reperfusion-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. EUK 134, SOD/catalase mimetic (CAS 81065-76-1) | Abcam [abcam.com]
A Comparative Guide: EUK-134 vs. Endogenous Antioxidant Enzyme Overexpression
In the landscape of antioxidant therapeutics and research, two prominent strategies to combat oxidative stress are the use of synthetic catalytic scavengers and the enhancement of the cell's own defense mechanisms. This guide provides a detailed comparison of EUK-134, a synthetic mimetic of superoxide dismutase (SOD) and catalase, and the overexpression of endogenous antioxidant enzymes. This objective analysis is intended for researchers, scientists, and drug development professionals, offering a foundation for selecting the appropriate strategy for their specific research needs.
Mechanism of Action
This compound: This salen-manganese complex acts as a catalytic mimetic of two key endogenous antioxidant enzymes: superoxide dismutase (SOD) and catalase.[1][2][3] It works in a two-step process to neutralize reactive oxygen species (ROS). First, it converts superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂), mimicking SOD activity. Subsequently, it detoxifies H₂O₂ into water and oxygen, mirroring the function of catalase.[1][4] This dual action allows this compound to catalytically eliminate the primary ROS, superoxide, and its potentially more damaging downstream product, hydrogen peroxide.
Endogenous Antioxidant Enzyme Overexpression: This approach involves increasing the intracellular levels of naturally occurring antioxidant enzymes such as SOD (e.g., SOD1/CuZnSOD, SOD2/MnSOD) and catalase. This is typically achieved through genetic modification, using viral vectors like adenoviruses or lentiviruses to introduce additional copies of the genes encoding these enzymes. The overexpressed enzymes then function within their specific cellular compartments (e.g., SOD1 in the cytoplasm, SOD2 in the mitochondria) to catalyze the detoxification of ROS. The goal is to bolster the cell's intrinsic antioxidant capacity to handle an increased oxidative load.
Quantitative Performance Data
Direct head-to-head quantitative comparisons between this compound and the overexpression of antioxidant enzymes in the same experimental model are limited in published literature. However, data from separate studies provide insights into their respective efficacies in mitigating oxidative stress and promoting cell survival. The following tables summarize key quantitative findings from various experimental settings.
Table 1: Effects on Cell Viability and Tissue Protection
| Treatment | Model System | Oxidative Insult | Key Finding | Reference |
| This compound | Rat model of kainate-induced seizures | Kainate injection | Reduced neuronal damage in CA1 (from 52% to 22%), CA3 (from 37% to 7%), and piriform cortex (from 45% to 14%). | |
| This compound | Rat model of renal ischemia-reperfusion | 75-min left renal artery clamping | Significantly better renal function recovery compared to untreated animals. | |
| Catalase Overexpression | Cultured rat cortical neurons | Hydrogen peroxide | Increased cell viability from ~33% in control to ~99% with catalase overexpression (2-10 pfu/cell). | |
| SOD1 Overexpression | Hep G2 cells | Hypoxanthine/xanthine oxidase | Significantly decreased cytotoxicity. | |
| MnSOD Mimetic | Primary cultured cortical neurons | Hydrogen peroxide | Increased cell viability in a dose-dependent manner. |
Table 2: Effects on Oxidative Stress Markers
| Treatment | Model System | Oxidative Stress Marker | Key Finding | Reference |
| This compound | Human skin | UVA-induced lipid hydroperoxides | Reduced the level of lipid peroxides at the skin surface. | |
| This compound | Rat diaphragm muscle in pulmonary hypertension model | Glutathione oxidation (GSSG levels) | Prevented the ~twofold increase in GSSG observed in the disease model. | |
| SOD1 Overexpression | N9 murine microglial cells | Superoxide and nitric oxide production | Significantly decreased superoxide and nitric oxide production following LPS stimulation. | |
| Catalase Overexpression | Vascular smooth muscle cells | Intracellular H₂O₂ | Reduced intracellular H₂O₂ concentration. |
Signaling Pathways
Both this compound and endogenous antioxidant enzymes can modulate critical signaling pathways involved in the cellular response to oxidative stress.
This compound Signaling Pathway Modulation
This compound, by reducing ROS levels, can prevent the activation of stress-activated protein kinase pathways, such as the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38). This can, in turn, reduce the accumulation of the tumor suppressor protein p53 and inhibit apoptosis.
Endogenous Antioxidant Enzyme Signaling
The expression of endogenous antioxidant enzymes is primarily regulated by the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. Under oxidative stress, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of antioxidant enzyme genes. Overexpression of these enzymes can also influence other pathways, such as the NF-κB pathway, which is involved in inflammation. For instance, SOD1 overexpression has been shown to attenuate NF-κB activation.
Experimental Protocols
This compound Treatment in Cell Culture
This protocol describes a general procedure for treating cultured cells with this compound to assess its protective effects against an oxidative insult.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates, petri dishes, or flasks, and allow them to adhere and reach the desired confluency (typically 24 hours).
-
This compound Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound. The pre-treatment duration can vary depending on the cell type and experimental design (e.g., 1 to 24 hours).
-
Induction of Oxidative Stress: Following pre-treatment, introduce the oxidative stressor. This can be a chemical agent like hydrogen peroxide or menadione added directly to the culture medium, or a physical stressor like UVB irradiation.
-
Incubation: Incubate the cells for a period sufficient for the oxidative stressor to exert its effects.
-
Endpoint Analysis: After the incubation period, assess the desired outcomes. This can include measuring cell viability (e.g., MTT assay), quantifying markers of oxidative stress (e.g., using fluorescent probes for ROS, TBARS assay for lipid peroxidation, or DNPH assay for protein carbonylation), or evaluating apoptosis (e.g., caspase activity assays).
Endogenous Antioxidant Enzyme Overexpression using Viral Vectors
This protocol outlines a general workflow for overexpressing an antioxidant enzyme (e.g., SOD1 or Catalase) in cultured cells using a lentiviral or adenoviral vector.
Methodology:
-
Vector Production: Produce high-titer lentiviral or adenoviral particles containing the gene of interest (e.g., human SOD1 or CAT) in packaging cells (e.g., HEK293T).
-
Cell Transduction: Plate the target cells and allow them to adhere. Infect the cells with the viral vector at a predetermined Multiplicity of Infection (MOI). A control group should be infected with a vector carrying a reporter gene (e.g., GFP) or an empty vector.
-
Gene Expression: Incubate the transduced cells for a sufficient period (typically 48-72 hours) to allow for the expression of the transgene.
-
Verification of Overexpression: Confirm the successful overexpression of the target enzyme through methods such as Western blotting to detect increased protein levels, qPCR to measure mRNA levels, and specific enzyme activity assays to demonstrate functional protein.
-
Selection (for stable cell lines): If creating a stable cell line, and the vector contains a selection marker (e.g., puromycin resistance), apply the selection agent to eliminate non-transduced cells.
-
Functional Assays: Once overexpression is confirmed, the cells can be subjected to oxidative stress, and the protective effects can be compared to control cells using the same endpoint analyses as described for the this compound protocol.
Conclusion
Both this compound and the overexpression of endogenous antioxidant enzymes represent powerful tools for mitigating oxidative stress in experimental models. This compound offers the advantage of being a small molecule that can be administered exogenously, providing a readily applicable method to confer antioxidant protection. Its dual SOD and catalase mimetic activity allows for the comprehensive neutralization of the superoxide-to-hydrogen peroxide pathway. In contrast, overexpressing endogenous enzymes provides a more targeted approach, allowing for the enhancement of antioxidant defenses in specific cellular compartments. However, this method is more technically demanding, requiring genetic manipulation of the target cells or tissues.
The choice between these two strategies will depend on the specific research question, the experimental model, and the desired level of control over the antioxidant intervention. For acute, systemic, or topical applications, this compound may be a more straightforward and efficient option. For long-term, cell-type-specific enhancement of antioxidant capacity, or to study the role of a particular endogenous enzyme, genetic overexpression may be the preferred method. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of the relative potencies of these two valuable antioxidant strategies.
References
- 1. Role of Catalase in Oxidative Stress- and Age-Associated Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a synthetic superoxide dismutase and catalase mimetic, prevents oxidative stress and attenuates kainate-induced neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superoxide dismutase/catalase mimetic this compound prevents diaphragm muscle weakness in monocrotalin-induced pulmonary hypertension | PLOS One [journals.plos.org]
A Head-to-Head Comparison of EUK-134 and Other Superoxide Dismutase (SOD) Mimetics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents targeting oxidative stress, synthetic superoxide dismutase (SOD) mimetics have emerged as a promising class of molecules. These compounds mimic the enzymatic activity of endogenous SOD, catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. Among these, EUK-134, a manganese-salen complex, has garnered significant attention for its dual SOD and catalase-like activities. This guide provides an objective, data-driven comparison of this compound with other prominent SOD mimetics, including the nitroxide TEMPOL and manganese porphyrins, to aid researchers in selecting the appropriate tool for their specific experimental needs.
Executive Summary
This compound distinguishes itself from many other SOD mimetics through its intrinsic catalase activity, enabling it to detoxify the hydrogen peroxide byproduct of superoxide dismutation. This dual functionality can be advantageous in preventing the accumulation of hydrogen peroxide, which can otherwise participate in the Fenton reaction to generate highly reactive hydroxyl radicals. While other mimetics like TEMPOL and certain manganese porphyrins also exhibit antioxidant properties, the quantitative comparison of their enzymatic activities reveals key differences in their potency and mechanisms of action.
Quantitative Comparison of SOD and Catalase Mimetic Activities
The following tables summarize the available quantitative data on the SOD and catalase-like activities of this compound and other representative SOD mimetics. It is important to note that direct head-to-head comparisons in the same study are limited, and variations in experimental conditions can influence the reported values.
Table 1: Superoxide Dismutase (SOD) Mimetic Activity
| Compound Class | Specific Mimetic | SOD Mimetic Activity (IC₅₀) | Assay Method |
| Manganese Salen Complex | This compound | Data not consistently reported in IC₅₀ values; potent SOD mimetic activity demonstrated in various cellular and in vivo models.[1][2][3][4][5] | Typically assessed by inhibition of superoxide-mediated reactions. |
| Nitroxide | TEMPOL | Potent SOD mimetic activity; specific IC₅₀ values vary depending on the assay. | Often evaluated by its ability to protect against superoxide-induced damage. |
| Manganese Porphyrin | MnTMPyP | Potent SOD mimetic activity demonstrated in various models. | Assessed through its ability to reduce superoxide levels and protect against oxidative stress. |
Note: IC₅₀ values represent the concentration of the mimetic required to inhibit the rate of the superoxide-mediated reaction by 50%. Lower values indicate higher potency. The lack of standardized reporting of IC₅₀ values for this compound in publicly available literature makes a direct numerical comparison challenging. Its efficacy is often demonstrated through functional outcomes in biological systems.
Table 2: Catalase-like Activity
| Compound Class | Specific Mimetic | Catalase-like Activity (kcat(H₂O₂) M⁻¹s⁻¹) |
| Manganese Salen Complex | EUK-8 (analog of this compound) | 13.5 |
| Nitroxide | TEMPOL | Possesses catalase-like activity, though quantitative data in M⁻¹s⁻¹ is not readily available for direct comparison. |
| Manganese Porphyrins | Various Cationic Mn(III) Porphyrins | 23 - 88 |
Note: kcat(H₂O₂) represents the second-order rate constant for the dismutation of hydrogen peroxide. Higher values indicate more efficient catalase-like activity.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for SOD mimetics involves the catalytic scavenging of superoxide radicals. However, their impact on cellular signaling extends beyond simple radical detoxification.
dot
Caption: General signaling pathway of SOD and catalase mimetics in reducing oxidative stress.
This compound and other SOD mimetics can attenuate the activation of pro-inflammatory signaling pathways, such as the NF-κB pathway, which is often triggered by oxidative stress. By reducing the cellular burden of reactive oxygen species, these mimetics can prevent the downstream activation of inflammatory and apoptotic cascades.
Experimental Protocols
Detailed methodologies for assessing the SOD and catalase-like activities of these compounds are crucial for reproducible research.
Superoxide Dismutase (SOD) Activity Assay (Cytochrome c Reduction Method)
This assay is a widely accepted method for determining SOD-like activity.
-
Principle: Superoxide radicals, generated by a xanthine/xanthine oxidase system, reduce cytochrome c, leading to an increase in absorbance at 550 nm. An SOD mimetic will compete with cytochrome c for superoxide, thus inhibiting the rate of cytochrome c reduction.
-
Reagents:
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
EDTA (0.1 mM)
-
Cytochrome c (10 µM)
-
Xanthine (50 µM)
-
Xanthine oxidase (concentration adjusted to produce a rate of absorbance change of 0.025 ± 0.005 per minute)
-
Test compound (SOD mimetic) at various concentrations
-
-
Procedure: a. In a cuvette, combine the phosphate buffer, EDTA, cytochrome c, and xanthine. b. Add the test compound at the desired concentration. c. Initiate the reaction by adding xanthine oxidase. d. Monitor the increase in absorbance at 550 nm for 5 minutes. e. The percentage of inhibition of cytochrome c reduction is calculated relative to a control reaction without the SOD mimetic. f. The IC₅₀ value is determined as the concentration of the mimetic that causes 50% inhibition.
dot
Caption: Workflow for the SOD activity assay using the cytochrome c reduction method.
Catalase Activity Assay (Hydrogen Peroxide Decomposition)
This assay measures the ability of a compound to catalyze the decomposition of hydrogen peroxide.
-
Principle: The rate of disappearance of hydrogen peroxide is monitored spectrophotometrically at 240 nm.
-
Reagents:
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)
-
Test compound (catalase mimetic) at various concentrations
-
-
Procedure: a. In a quartz cuvette, add the phosphate buffer and the test compound. b. Initiate the reaction by adding the hydrogen peroxide solution. c. Immediately begin monitoring the decrease in absorbance at 240 nm over time. d. The rate of H₂O₂ decomposition is calculated from the linear portion of the absorbance curve. e. The catalase-like activity can be expressed in units, where one unit is defined as the amount of mimetic that decomposes 1 µmol of H₂O₂ per minute under the specified conditions.
dot
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, a synthetic superoxide dismutase and catalase mimetic, prevents oxidative stress and attenuates kainate-induced neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a synthetic superoxide dismutase and catalase mimetic, protects rat kidneys from ischemia-reperfusion-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Downstream Signaling Effects of EUK-134: A Comparative Guide
For researchers and drug development professionals, understanding the precise molecular mechanisms of antioxidant compounds is paramount. EUK-134, a synthetic mimetic of superoxide dismutase (SOD) and catalase, has garnered significant attention for its potent catalytic activity in scavenging reactive oxygen species (ROS). This guide provides a comparative analysis of this compound's effects on key downstream signaling pathways—specifically the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and p53 pathways—against other known antioxidant compounds. The presented data is supported by detailed experimental protocols to aid in the validation and replication of these findings.
Comparative Performance Data
The following tables summarize the quantitative effects of this compound and its alternatives on various downstream signaling markers. It is important to note that the data is compiled from multiple studies, and experimental conditions may have varied.
Table 1: Comparative Effects on MAPK Pathway Activation
| Compound | Target Cell Line | Stressor | Assay | Measured Effect | Reference |
| This compound | Primary Human Keratinocytes | UVB | Western Blot | Inhibition of UVB-induced phosphorylation of ERK, JNK, and p38.[1] | [1] |
| This compound | ARPE-19 Cells | Sodium Iodate | Western Blot | Inhibition of p-ERK, p-p38, and p-JNK.[2] | [2] |
| Tempol | HT29 and CRL-1739 Cancer Cells | N/A (constitutive) | Western Blot | Reduction in the phosphorylation levels of ERK and JNK. | |
| Resveratrol | Human Mononuclear Cells | H₂O₂ | Chemiluminescence & Western Blot | Altered the signaling pattern of the MAPK pathway in the aging process. | |
| Vitamin C | Human Umbilical Vein Endothelial Cells (HUVECs) | N/A | Western Blot | Dose-dependent phosphorylation of ERK1/2, but not p38 or JNK.[3] | |
| Vitamin C | Thyroid Cancer Cells | N/A | Western Blot | Inhibition of MAPK/ERK signaling. |
Table 2: Comparative Effects on NF-κB and p53 Signaling
| Compound | Target Cell Line | Stressor | Assay | Measured Effect | Reference |
| This compound | Primary Human Keratinocytes | UVB | Western Blot | Significantly lower accumulation of p53 protein in a concentration-dependent manner. | |
| This compound | ARPE-19 Cells | Sodium Iodate | Western Blot | Inhibition of p-p53. | |
| EUK-189 | In Vitro Rat Cells | Paraquat | N/A | Significantly inhibited caspase-3 activation, cell death, and DNA fragmentation (downstream of p53). | |
| Resveratrol | HEK293 Cells | TNF-α | Luciferase Assay & Western Blot | Suppressed NF-κB activation in a dose-dependent manner by inhibiting IκB kinase activity. | |
| Resveratrol | RAW264.7 Murine Macrophages | LPS | Western Blot | Inhibited the nuclear translocation of NF-κB p65 and suppressed the phosphorylation of IκBα. |
Table 3: Comparative Antioxidant and Neuroprotective Efficacy
| Compound | Model System | Measured Effect | Potency/Efficacy | Reference |
| This compound | Paraquat-induced nephrotoxicity in NRK-52E cells | Improved cell viability and reduced cell death. | Effective at 10-300 µM. | |
| Tempol | Paraquat-induced nephrotoxicity in NRK-52E cells | Improved cell viability and reduced cell death. | Effective at 0.3-1.0 mM. | |
| This compound | Staurosporine-induced neuronal apoptosis | Provided ~65-70% maximal protection. | Less potent than EUK-189. | |
| EUK-189 | Staurosporine-induced neuronal apoptosis | Provided ~65-70% maximal protection. | Approximately 100 times more potent than this compound. | |
| This compound | Free radical scavenging | Continuously scavenges free radicals through regeneration. | Superior to Vitamin C in sustained activity. | |
| Vitamin C | Free radical scavenging | Consumed after neutralizing a single free radical. | Less sustained activity compared to this compound. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for validating its effects.
Caption: this compound's mechanism of action and its impact on downstream signaling pathways.
Caption: A generalized workflow for comparing the effects of antioxidants on signaling pathways.
Caption: Logical relationship between different antioxidants, their mechanisms, and downstream effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for MAPK and p53 Signaling
This protocol is a standard method for detecting the phosphorylation status of MAPK proteins (ERK, JNK, p38) and the accumulation of p53.
-
Cell Lysis and Protein Quantification:
-
Treat cells as described in the experimental design.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, p38, and p53 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Treatment and Stimulation:
-
After 24 hours of transfection, replace the medium with fresh medium containing the respective antioxidant compounds (this compound, Resveratrol, etc.) for a pre-incubation period.
-
Stimulate NF-κB activation by adding an appropriate agonist (e.g., TNF-α or LPS).
-
-
Luciferase Activity Measurement:
-
After the stimulation period, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in NF-κB activity relative to the untreated control.
-
Reactive Oxygen Species (ROS) Detection using DCFH-DA
This assay quantifies intracellular ROS levels.
-
Cell Staining:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the antioxidant compounds for the desired duration.
-
Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution in the dark. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
-
ROS Induction (Optional):
-
After staining, you can induce ROS production with a known stressor (e.g., H₂O₂ or paraquat).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of DCF using a fluorescence microplate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the cell number or protein concentration.
-
Compare the ROS levels in the different treatment groups to the control group.
-
References
- 1. A synthetic superoxide dismutase/catalase mimetic (this compound) inhibits membrane-damage-induced activation of mitogen-activated protein kinase pathways and reduces p53 accumulation in ultraviolet B-exposed primary human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Application of this compound in Retinal Degeneration: Preventing Mitochondrial Oxidative Stress-Triggered Retinal Pigment Epithelial Cell Apoptosis by Suppressing MAPK/p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin C promotes human endothelial cell growth via the ERK-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
EUK-134: A Comparative Analysis of its Efficacy Across Diverse Cellular and Tissue Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EUK-134, a synthetic superoxide dismutase (SOD) and catalase mimetic, with other relevant antioxidant alternatives. Its purpose is to offer an objective overview of this compound's performance, supported by experimental data, to aid in research and development decisions.
At a Glance: this compound and its Alternatives
This compound is a salen-manganese complex renowned for its dual enzymatic activity, mimicking both superoxide dismutase and catalase. This allows it to catalytically scavenge superoxide radicals and detoxify hydrogen peroxide, offering robust protection against oxidative stress. In this guide, we compare its efficacy against other synthetic SOD/catalase mimetics, such as EUK-8 and EUK-189, and the well-known natural antioxidant, resveratrol.
Quantitative Data Summary
The following tables summarize the efficacy of this compound and its alternatives in various cell types and tissues based on available experimental data.
Table 1: Comparison of this compound and other SOD/Catalase Mimetics
| Compound | Cell/Tissue Type | Experimental Model | Key Findings | Reference |
| This compound | Rat Brain | Middle Cerebral Artery Occlusion (Stroke) | Afforded better results in reducing brain infarct size compared to EUK-8.[1] | [1] |
| EUK-8 | Rat Brain | Middle Cerebral Artery Occlusion (Stroke) | Less effective than this compound in reducing brain infarct size.[1] | [1] |
| This compound | Cultured Cortical Neurons | Staurosporine-induced Apoptosis | Provided ~65-70% maximal protection. | [2] |
| EUK-189 | Cultured Cortical Neurons | Staurosporine-induced Apoptosis | Provided a similar degree of maximal protection to this compound but was approximately 100 times more potent due to higher lipophilicity. | |
| This compound | Human Skin | UVA-induced Oxidative Stress | Reduced lipid peroxide levels, even when applied after UVA exposure. | |
| α-tocopherol | Human Skin | UVA-induced Oxidative Stress | Did not reduce lipid peroxide levels when applied after UVA exposure. | |
| This compound | H9C2 Cardiomyocytes | Phenylephrine-induced Hypertrophy | Prevented hypertrophic changes, reduced oxidative stress, and prevented metabolic shift at 10 µM. | |
| This compound | Rat Kidney | Ischemia-Reperfusion Injury | A single 0.2 mg/kg intravenous injection significantly improved renal function recovery. |
Table 2: Efficacy of Resveratrol in Relevant Models
| Compound | Cell/Tissue Type | Experimental Model | Key Findings | Reference |
| Resveratrol | Rat Brain | Ischemia-Reperfusion Injury | Activates SIRT1, reduces cerebral infarct volume, and decreases oxidative stress. | |
| Resveratrol | Primary Cortical Neurons | NMDA-induced Excitotoxicity | Protected against neuronal cell death by inhibiting intracellular calcium and ROS elevation. | |
| Resveratrol | HT22 Hippocampal Neurons | Glutamate-induced Oxidative Stress | Reduced mitochondrial oxidative stress by inducing superoxide dismutase 2 (SOD2) expression. | |
| Resveratrol | Healthy Rat Brain | In vivo administration | Dose-dependently decreased brain malondialdehyde levels and increased SOD, catalase, and peroxidase activities. |
Note: Direct quantitative comparisons between this compound and resveratrol in the same experimental models are limited in the currently available literature. The data presented for resveratrol highlights its established antioxidant and neuroprotective effects in relevant biological systems.
Signaling Pathways and Mechanisms of Action
This compound and its alternatives exert their protective effects through various signaling pathways. This compound directly scavenges reactive oxygen species (ROS), thereby preventing downstream cellular damage. This includes the inhibition of oxidative stress-induced activation of mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38) and a reduction in the accumulation of the tumor suppressor protein p53. Resveratrol, on the other hand, is known to activate the SIRT1 pathway and the Nrf2/antioxidant response element (ARE) pathway, leading to the upregulation of endogenous antioxidant enzymes.
Figure 1: Simplified signaling pathway of this compound's protective mechanism against oxidative stress.
Figure 2: Key signaling pathways activated by Resveratrol leading to antioxidant and neuroprotective effects.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Assessment of SOD and Catalase Activity
A common method to determine the enzymatic activity of SOD mimetics involves a coupled enzymatic assay.
References
Safety Operating Guide
Navigating the Disposal of EUK-134: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the recommended disposal procedures for EUK-134, a synthetic antioxidant. Due to the limited availability of specific public data on this compound disposal, this document outlines a general, safety-first approach based on established best practices for laboratory chemical waste management.
It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer and to adhere to all local, state, and federal regulations governing chemical waste disposal.
Step-by-Step Disposal Protocol for this compound
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react dangerously.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste (e.g., solutions containing this compound).
-
-
Containment:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound.
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and its approximate concentration if in solution.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full or has reached the storage time limit specified by your institution (often 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Empty Containers:
-
Empty containers that held pure this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institution's guidelines.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when determining the appropriate disposal route for a laboratory chemical like this compound.
This guide is intended to provide a framework for the safe and compliant disposal of this compound in a laboratory setting. By prioritizing safety, adhering to established protocols, and consulting with institutional EHS professionals, researchers can ensure the responsible management of chemical waste.
Essential Safety and Handling of EUK-134: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of EUK-134, a synthetic superoxide dismutase (SOD) and catalase mimic widely used for its antioxidant properties.
When working with this compound (CAS Number: 81065-76-1), a salen-manganese complex, it is crucial to adhere to proper safety protocols to minimize exposure and ensure a safe laboratory environment.[1][2] Although a comprehensive toxicological profile has not been fully established, the compound should be treated as potentially hazardous.[3][4] It may cause irritation to the mucous membranes, upper respiratory tract, eyes, and skin, and could be harmful if inhaled, ingested, or absorbed through the skin.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound. These recommendations are based on the Safety Data Sheet (SDS) and general best practices for handling chemical compounds in a laboratory setting.
| PPE Category | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Wear appropriate gloves to prevent skin contact. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect clothing and skin from accidental splashes. The type of body protection should be selected based on the concentration and amount of the substance being handled. |
| Respiratory Protection | Not generally required | Respiratory protection is not typically necessary when handling this compound, especially when adequate ventilation is available. However, if dust is generated, a NIOSH-approved respirator may be warranted. |
Operational and Disposal Plans
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust or aerosols.
-
Avoid the formation of dust when handling the solid form of this compound.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Do not eat, drink, or smoke in the laboratory.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water as a precaution.
-
In case of skin contact: Wash the affected area with soap and plenty of water.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration.
-
If swallowed: Rinse the mouth with water. Never give anything by mouth to an unconscious person.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains.
-
Transfer spilled material to a chemical waste container for proper disposal.
This compound Handling Workflow
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
